1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
Description
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Properties
IUPAC Name |
2-(1-piperazin-1-ylethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-8(9-11-4-7-13-9)12-5-2-10-3-6-12;/h4,7-8,10H,2-3,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSPJPVXPASYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671814 | |
| Record name | 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-27-6 | |
| Record name | 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Kinase Inhibition Profile and Cellular Mechanism of Action of Thiazolyl-Piperazine Analogs: A Case Study on Dasatinib
Preamble: This document provides an in-depth technical analysis of the mechanism of action for a prominent thiazolyl-piperazine-containing compound, the multi-targeted kinase inhibitor, Dasatinib. The originally requested compound, "1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride," is not a widely recognized agent in publicly available scientific literature. Therefore, Dasatinib has been selected as a structurally relevant and extensively studied paradigm to explore the intricate molecular interactions and cellular consequences characteristic of this chemical class. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Introduction: The Emergence of Thiazolyl-Piperazine Scaffolds in Kinase Inhibition
The thiazole and piperazine rings are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to confer favorable pharmacokinetic properties and potent, specific interactions with biological targets. The combination of a thiazole's hydrogen bonding capabilities and a piperazine's basic nitrogen center allows for high-affinity binding to the ATP-binding pocket of numerous protein kinases. Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that exemplifies the therapeutic potential of this structural motif. It was initially approved by the FDA for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.
Dasatinib's mechanism of action is centered on its ability to inhibit a specific spectrum of protein kinases that are critical for the proliferation and survival of cancer cells. Its primary targets include the Bcr-Abl fusion protein, the SRC family of kinases, c-KIT, and the platelet-derived growth factor receptor (PDGFR). Unlike its predecessor imatinib, which primarily recognizes the inactive conformation of the Abl kinase domain, Dasatinib is a conformationally flexible inhibitor, capable of binding to both the active and inactive conformations of its target kinases. This broader binding profile contributes to its increased potency and its ability to overcome many of the resistance mutations that affect imatinib.
Table 1: Comparative Inhibitory Activity (IC50) of Dasatinib Against Key Kinase Targets
| Kinase Target | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Reference |
| Bcr-Abl (native) | <1 | 25-600 | |
| Bcr-Abl (T315I mutant) | >6000 | >10000 | |
| SRC | 0.5-1.5 | >10000 | |
| LCK | 1-2 | >10000 | |
| c-KIT | 1-5 | 50-100 | |
| PDGFRβ | 5-10 | 50-100 | |
| EphA2 | 3-5 | >5000 |
Core Mechanism of Action: Dual Bcr-Abl and SRC Family Kinase Inhibition
The central mechanism of Dasatinib's therapeutic efficacy in CML and Ph+ ALL lies in its potent, dual inhibition of the Bcr-Abl oncoprotein and the SRC family kinases (SFKs).
Inhibition of the Bcr-Abl Oncoprotein
The Philadelphia chromosome is a specific chromosomal abnormality that results from a reciprocal translocation between chromosome 9 and 22, creating the BCR-ABL1 fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives oncogenesis through the activation of a complex network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell proliferation, inhibit apoptosis, and alter cell adhesion and motility.
Dasatinib binds to the ATP-binding site of the Abl kinase domain, effectively blocking the transfer of phosphate from ATP to its tyrosine substrates. This action inhibits the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream effectors, leading to the shutdown of these pro-survival signals.
Figure 1: Dasatinib inhibits the constitutively active Bcr-Abl kinase, blocking downstream pro-survival signaling pathways.
Inhibition of SRC Family Kinases (SFKs)
In addition to Bcr-Abl, Dasatinib is a highly potent inhibitor of SFKs, including SRC, LCK, HCK, and FYN. SFKs are non-receptor tyrosine kinases that play crucial roles in cell growth, differentiation, adhesion, and migration. In the context of CML, SRC kinase has been shown to be activated by Bcr-Abl and to contribute to the malignant phenotype. Furthermore, SRC activation is a known mechanism of resistance to imatinib.
By inhibiting SFKs, Dasatinib not only targets a key signaling node in cancer cells but also overcomes a major pathway of resistance to first-generation TKIs. This dual inhibition provides a more comprehensive blockade of oncogenic signaling in Ph+ leukemias.
Experimental Protocols for Characterizing Kinase Inhibitor Activity
The elucidation of Dasatinib's mechanism of action relies on a suite of biochemical and cell-based assays. The following protocols are representative of the methodologies used to characterize potent kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Dasatinib) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare purified recombinant kinase enzyme (e.g., Abl, SRC) in kinase buffer.
-
Prepare a substrate solution (e.g., a biotinylated peptide substrate) and ATP in kinase buffer.
-
-
Assay Procedure:
-
Serially dilute the test compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).
-
In a 384-well microplate, add 5 µL of kinase buffer.
-
Add 50 nL of the serially diluted compound to the appropriate wells.
-
Add 5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 20 µL of a stop solution containing EDTA.
-
-
Detection and Data Analysis:
-
Detect the amount of phosphorylated substrate using a suitable technology, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™).
-
Plot the percentage of kinase inhibition versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Figure 2: A generalized workflow for an in vitro biochemical kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., K562, a Bcr-Abl positive CML cell line) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., Dasatinib) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CrkL, a Bcr-Abl substrate).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
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Conclusion and Future Directions
Dasatinib serves as a powerful case study for the successful application of the thiazolyl-piperazine scaffold in designing potent and clinically effective kinase inhibitors. Its mechanism of action, rooted in the dual inhibition of Bcr-Abl and SRC family kinases, provides a robust and durable response in patients with Ph+ leukemias. The ability of Dasatinib to bind to multiple kinase conformations explains its high potency and its activity against many imatinib-resistant mutants.
The experimental methodologies detailed herein represent the foundational techniques for characterizing the mechanism of action of novel kinase inhibitors. Future research in this area will continue to focus on developing inhibitors with even greater selectivity to minimize off-target effects, as well as compounds capable of overcoming the most recalcitrant resistance mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl. The ongoing exploration of thiazolyl-piperazine and related heterocyclic scaffolds will undoubtedly play a crucial role in the development of the next generation of targeted cancer therapies.
References
-
Title: Dasatinib (BMS-354825) is a potent inhibitor of Src kinases and Bcr-Abl in vitro and in vivo. Source: Proceedings of the National Academy of Sciences of the United States of America. URL: [Link]
-
Title: Dasatinib: a second-generation tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia. Source: Clinical Therapeutics. URL: [Link]
-
Title: Dasatinib (BMS-354825) inhibits KITD816V, an imatinib-resistant activating mutation that triggers neoplastic growth in mast cells. Source: Blood. URL: [Link]
-
Title: Structural basis for the dual inhibition of Bcr-Abl and Src kinases by the small molecule inhibitor dasatinib. Source: Cell. URL: [Link]
-
Title: BCR-ABL1: a pivotal oncogene in the pathogenesis of chronic myeloid leukemia. Source: OncoTargets and Therapy. URL: [Link]
-
Title: Activation of Src family kinases by Bcr/Abl mediates survival of myeloid cells from chronic myeloid leukemia patients. Source: Oncogene. URL: [Link]
A Technical Guide to the Biological Activity of Thiazole-Piperazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Thiazole and Piperazine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Among the vast array of heterocyclic compounds, the thiazole and piperazine rings stand out for their recurrent appearance in a multitude of clinically approved drugs.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3] Its utility is highlighted by its presence in drugs like the anticancer agent Dasatinib and the antiretroviral Ritonavir.[1][4]
The piperazine moiety, a six-membered saturated ring with two nitrogen atoms, is a common structural element in drugs targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[5][6] Its flexible conformation and ability to engage in multiple hydrogen bond interactions make it an ideal linker and a key component for modulating physicochemical properties like solubility and bioavailability.
The conjugation of these two powerful moieties into a single molecular entity creates a hybrid scaffold with immense therapeutic potential. This guide provides an in-depth exploration of the diverse biological activities exhibited by thiazole-piperazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation.
Spectrum of Biological Activities and Mechanistic Insights
Thiazole-piperazine derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for addressing a range of unmet medical needs.
Anticancer Activity
The fight against cancer remains a primary focus of pharmaceutical research, and thiazole-piperazine derivatives have emerged as a significant class of anticancer agents.[7][8] These compounds exert their effects through various mechanisms, often by targeting key proteins and enzymes involved in cancer cell proliferation and survival.[4]
Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for many anticancer thiazole-piperazine derivatives is the inhibition of protein kinases.[9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Thiazole-based compounds have shown a high propensity for interacting with different protein kinases, leading to the suppression of tumor growth.[10][11] For example, certain derivatives have demonstrated potent inhibitory effects on B-RAFV600E kinase, a key driver in melanoma, with IC50 values in the nanomolar range.[9]
dot
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium. [12]2. Initial Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. [12]3. Compound Addition: Prepare serial dilutions of the thiazole-piperazine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Exposure Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours). [13]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [12][13]6. Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. [12][13]7. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [13]8. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. [12]The intensity of the purple color is directly proportional to the number of viable cells.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [14][15]The broth microdilution method is a standard technique for determining MIC values. [16][17] Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL. [15]2. Compound Dilution: Perform a serial two-fold dilution of the thiazole-piperazine derivative in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours. [14]5. Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. [14][15]
Future Perspectives
The field of thiazole-piperazine derivatives is ripe with opportunities for further research and development. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the thiazole and piperazine rings can lead to the identification of more potent and selective compounds. [7]* Target Identification and Validation: Elucidating the specific molecular targets of these compounds will provide a deeper understanding of their mechanisms of action.
-
Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead candidates.
-
Combination Therapies: Investigating the synergistic effects of thiazole-piperazine derivatives with existing drugs could lead to more effective treatment regimens.
The versatile nature of the thiazole-piperazine scaffold, coupled with its proven track record of diverse biological activities, ensures that it will remain a fertile ground for the discovery of novel therapeutic agents for years to come.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 23, 2026, from [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
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(PDF) Biological Activities of Thiadiazole Derivatives: A Review. (2020, October 14). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 23). Protocols.io. Retrieved January 23, 2026, from [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved January 23, 2026, from [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022, June 9). MDPI. Retrieved January 23, 2026, from [Link]
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed. Retrieved January 23, 2026, from [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, September 15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 23, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12). PubMed Central. Retrieved January 23, 2026, from [Link]
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). Retrieved January 23, 2026, from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 10). Retrieved January 23, 2026, from [Link]
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Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
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(PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2024, June 18). ResearchGate. Retrieved January 23, 2026, from [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Retrieved January 23, 2026, from [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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4.2. Determination of Minimum Inhibitory Concentration (MIC). (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, January 1). Retrieved January 23, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020, September 25). ACS Publications. Retrieved January 23, 2026, from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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(PDF) An Overview of Thiazole Derivatives and Its Biological Activities. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved January 23, 2026, from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved January 23, 2026, from [Link]
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Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
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The Thiazole-Piperazine Scaffold: A Privileged Motif for Dopamine Receptor Modulation - A Technical Guide to Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride scaffold represents a significant pharmacophore in contemporary medicinal chemistry, particularly in the pursuit of selective modulators of dopamine receptors. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) for this class of compounds, with a focus on elucidating the structural determinants for affinity and selectivity, primarily at the D2 and D3 dopamine receptor subtypes. By synthesizing data from a range of published studies, this document offers a comprehensive overview of the chemical space around this core, detailing the impact of substitutions on the thiazole ring, the piperazine moiety, and the ethyl linker. Furthermore, this guide outlines standard experimental protocols for the synthesis and biological evaluation of these analogs, providing a practical framework for researchers engaged in the design and development of novel CNS-active agents.
Introduction: The Significance of the Thiazole-Piperazine Moiety in CNS Drug Discovery
The thiazole ring is a versatile heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of ligands for a diverse array of biological targets. Similarly, the piperazine ring is a well-established scaffold in medicinal chemistry, frequently incorporated into CNS-active agents due to its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions and can favorably influence pharmacokinetic properties.[2][3]
The combination of these two pharmacophoric elements in the 1-(1-Thiazol-2-yl-ethyl)-piperazine core has given rise to a class of compounds with significant potential for modulating dopaminergic neurotransmission.[4][5][6] Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for the treatment of a range of neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and substance addiction.[6][7] The development of subtype-selective ligands is a key objective in modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target side effects.[7][8] This guide will dissect the structural features of 1-(1-Thiazol-2-yl-ethyl)-piperazine derivatives that govern their interaction with these important receptors.
The Dopamine D2 and D3 Receptors: Key Targets for Thiazole-Piperazine Ligands
The D2 and D3 dopamine receptors are members of the D2-like family of G protein-coupled receptors (GPCRs) and share a high degree of sequence homology, making the development of selective ligands a significant challenge.[9] Both receptors are implicated in the regulation of mood, cognition, and motor control.[7] However, their distinct anatomical distribution and physiological roles provide a rationale for the development of subtype-selective compounds. The D2 receptor is widely expressed in the striatum and is the primary target for most antipsychotic medications.[7] In contrast, the D3 receptor is more localized to limbic regions of the brain, such as the nucleus accumbens, and is thought to play a more prominent role in motivation, reward, and addiction.[7][8]
The 1-(1-Thiazol-2-yl-ethyl)-piperazine scaffold has emerged as a promising template for achieving D2/D3 receptor selectivity. The general structure consists of three key components that can be systematically modified to probe the SAR:
-
The Thiazole Ring: This aromatic heterocycle can be substituted at various positions to modulate electronic properties, steric bulk, and hydrogen bonding potential.
-
The Ethyl Linker: The length and conformation of this linker are critical for correctly positioning the pharmacophoric elements within the receptor binding pocket.
-
The Piperazine Ring: This moiety can be substituted on the distal nitrogen atom with a variety of groups to explore interactions with the outer regions of the receptor binding site.
The following sections will delve into the specific SAR trends observed for modifications at each of these positions.
Structure-Activity Relationship (SAR) Studies of 1-(1-Thiazol-2-yl-ethyl)-piperazine Derivatives
The exploration of the chemical space around the 1-(1-Thiazol-2-yl-ethyl)-piperazine core has revealed several key insights into the structural requirements for high affinity and selectivity at D2 and D3 dopamine receptors.
Modifications of the Thiazole Ring
The thiazole ring serves as a crucial anchor for these ligands within the dopamine receptor binding pocket. Its orientation and substitution pattern significantly influence binding affinity.
-
Bioisosteric Replacements: While the thiazole ring is a common feature, studies on related scaffolds have shown that other heterocycles can also be accommodated. For instance, bioisosteric replacement of a tetralin moiety with a tetrahydrobenzothiazole has been shown to yield potent D3-preferring agonists.[5] This suggests that while the thiazole is effective, other five- or six-membered heterocycles could be explored to fine-tune activity and physicochemical properties.[10] The introduction of a benzothiazole moiety, as a bioisostere of a benzimidazole, has been shown to be well-tolerated by both D2 and D3 receptors, leading to antagonists with low nanomolar affinities.[6]
The Ethyl Linker: A Critical Spacer
The two-carbon ethyl linker between the thiazole and piperazine rings plays a critical role in defining the spatial relationship between these two key pharmacophoric elements. While direct SAR on the linker length for this specific scaffold is not extensively detailed in the provided search results, the prevalence of the ethyl linker in potent dopamine receptor ligands suggests its optimal nature for bridging the orthosteric and allosteric or extended binding pockets of the D2/D3 receptors.
Substitutions on the Piperazine Ring
The distal nitrogen of the piperazine ring offers a versatile point for modification, allowing for the introduction of various substituents that can interact with the extracellular loops and the entrance to the transmembrane domain of the dopamine receptors.
-
Aryl and Heteroaryl Substituents: The addition of aromatic and heteroaromatic groups to the N4 position of the piperazine is a common strategy to enhance affinity and modulate selectivity. Studies on related hybrid molecules have shown that bulky hydrophobic substituents, such as naphthalene and quinoline, attached to the piperazine ring are well-tolerated and can lead to high affinity and selectivity for the D3 receptor.[5] For example, a naphthalen-1-yl substituent resulted in a 3- to 4-fold increase in binding affinity for both D2 and D3 receptors compared to the unsubstituted analog.[5]
-
Linker-Connected Heterocycles: Interestingly, the heterocyclic ring does not need to be directly connected to the piperazine to maintain high D3 affinity and selectivity.[4] Linkers, such as an amide or a methylene group, can be used to attach various heterocyclic moieties, including indoles, providing a modular approach to SAR exploration.[4]
The following table summarizes the impact of various structural modifications on the activity of thiazole-piperazine derivatives at dopamine D2 and D3 receptors, based on findings from related chemical series.
| Modification Site | Structural Change | Observed Effect on Activity | Reference |
| Thiazole Moiety | Bioisosteric replacement with benzothiazole | Maintained low nanomolar antagonist affinity at D2 and D3 receptors. | [6] |
| Bioisosteric replacement of a different aromatic part with tetrahydrobenzothiazole | Resulted in potent D3-preferring agonists. | [5] | |
| Piperazine N-substituent | Introduction of bulky hydrophobic groups (e.g., naphthalene, quinoline) | Increased affinity for both D2 and D3 receptors, with enhanced D3 selectivity. | [5] |
| Introduction of linker-connected heterocycles (e.g., indole via amide linker) | Maintained high affinity and selectivity for the D3 receptor. | [4] | |
| 2-Methoxy substitution on a 4-phenylpiperazine moiety | Significantly increased D2 receptor binding affinity. | [6] |
Experimental Protocols
The following sections provide standardized methodologies for the synthesis and biological evaluation of 1-(1-Thiazol-2-yl-ethyl)-piperazine analogs, enabling researchers to systematically probe the SAR of this important scaffold.
General Synthetic Scheme
A common synthetic route to prepare 1-(1-Thiazol-2-yl-ethyl)-piperazine derivatives involves a multi-step sequence, as illustrated in the workflow below. The synthesis typically begins with the preparation of a suitable thiazole precursor, followed by coupling with a piperazine derivative.
Caption: General synthetic workflow for 1-(1-Thiazol-2-yl-ethyl)-piperazine derivatives.
Step-by-Step Protocol for Reductive Amination:
-
To a solution of the appropriate 1-(thiazol-2-yl)ethanone (1.0 eq) in a suitable solvent (e.g., dichloroethane or methanol) is added the desired substituted piperazine (1.0-1.2 eq).
-
A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2.0 eq), is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(1-thiazol-2-yl-ethyl)-piperazine derivative.
-
The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or methanol) with a solution of HCl in the same or a miscible solvent.
In Vitro Biological Evaluation: Dopamine Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Protocol for [³H]Spiperone Competition Binding Assay:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing either the human D2 or D3 dopamine receptor are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation.
-
The protein concentration of the membrane preparations is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate cell membranes (20-50 µg of protein) with a fixed concentration of the radioligand [³H]spiperone (typically at its Kd for the respective receptor).
-
Add increasing concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol).
-
The total assay volume is brought to 250 µL with assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Incubate the plates at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with a suitable scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for in vitro dopamine receptor binding assay.
In Vivo Behavioral Models for Assessing Dopaminergic Activity
In vivo models are essential for evaluating the functional effects of novel compounds on the CNS.
Amphetamine-Induced Hyperlocomotion Model:
This model is commonly used to assess the potential antipsychotic-like activity of dopamine receptor antagonists.
-
Animals: Male mice or rats are habituated to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems).
-
Drug Administration: Animals are pre-treated with the test compound (at various doses) or vehicle via a suitable route of administration (e.g., intraperitoneal or oral).
-
Amphetamine Challenge: After a specified pre-treatment time, animals are challenged with a psychostimulant dose of d-amphetamine (e.g., 1-5 mg/kg, i.p.).
-
Locomotor Activity Measurement: Immediately after the amphetamine injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes).
-
Data Analysis: The locomotor activity data are analyzed to determine if the test compound can attenuate the hyperlocomotion induced by amphetamine. A significant reduction in amphetamine-induced activity suggests a dopamine receptor antagonist effect.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel dopamine receptor modulators. The SAR studies highlighted in this guide demonstrate that systematic modifications to the thiazole and piperazine moieties can lead to compounds with high affinity and selectivity for D2 and D3 receptors. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of new analogs.
Future research in this area should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive QSAR models can aid in the rational design of new compounds with improved potency and selectivity.[11][12][13][14]
-
Exploration of Novel Bioisosteres: Investigating a wider range of bioisosteric replacements for the thiazole and piperazine rings could lead to the discovery of compounds with novel pharmacological profiles and improved pharmacokinetic properties.[2][10][15][16]
-
Functional Assays: In addition to binding assays, functional assays (e.g., GTPγS binding, cAMP accumulation) are crucial for determining the efficacy (agonist, antagonist, or partial agonist) of new ligands.[4][5][17]
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo target engagement, is essential for advancing lead compounds towards clinical development.
By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the therapeutic potential of the 1-(1-thiazol-2-yl-ethyl)-piperazine scaffold in the treatment of CNS disorders.
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An In-Depth Technical Guide to the In Vitro Screening of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
Foreword: Charting the Course for a Novel Candidate
The journey of a novel chemical entity from benchtop synthesis to potential therapeutic agent is a meticulous process, demanding a rigorous and logically staged evaluation. This guide provides a comprehensive framework for the in vitro screening of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride, a compound of interest due to its structural motifs—the thiazole and piperazine rings. These moieties are prevalent in a wide array of biologically active compounds, suggesting a rich, yet undefined, pharmacological potential.
This document is structured not as a rigid template, but as a strategic roadmap for researchers, scientists, and drug development professionals. It is designed to empower you with the rationale behind experimental choices, ensuring that each step logically informs the next, creating a self-validating cascade of investigation. Our approach is built on three pillars: establishing a foundational cytotoxicity profile, identifying the primary biological target class, and elucidating the specific mechanism of action.
Section 1: The Initial Interrogation - Foundational Cytotoxicity and Viability Screening
Before delving into specific mechanisms or targets, it is paramount to understand the fundamental interaction of this compound with living cells. This initial phase establishes the concentration range for subsequent, more sensitive assays and provides the first indication of potential therapeutic windows. A key technique for this is the MTT assay, a reliable and cost-effective colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt to purple formazan crystals.[1] The intensity of the resulting color is directly proportional to the number of viable cells.[2]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or sterile water)
-
Selected cancer cell lines (e.g., a panel representing diverse tissue origins such as MCF-7 (breast), A549 (lung), and HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and incubate overnight at 37°C, 5% CO2 to allow for attachment.[3]
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compound to exert its effects.[3]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| HCT116 | Colon Cancer | 12.5 |
| HEK293 | Normal Kidney | > 100 |
The data in this table suggests that this compound exhibits selective cytotoxicity against certain cancer cell lines while having a minimal effect on the non-cancerous cell line, indicating a potentially favorable therapeutic index.
Section 2: Unmasking the Target - Broad Target Class Identification
With a defined concentration range of biological activity, the next logical step is to identify the class of protein targets with which our compound interacts. The chemical structure, containing both a piperazine and a thiazole ring, suggests potential interactions with G-protein coupled receptors (GPCRs) or protein kinases, two of the largest and most successfully drugged target families.
Experimental Workflow: Tiered Target Class Screening
A tiered approach is efficient for narrowing down the potential target classes.
Caption: Tiered screening workflow for target class identification.
Protocol 1: Radioligand Binding Assays for GPCR Screening
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[5] In a screening panel, our compound is tested for its ability to displace a known radiolabeled ligand from a large number of different GPCRs.[6]
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available membrane preparations expressing the target GPCRs.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and our test compound at a standard screening concentration (e.g., 10 µM).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.[7][8]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding by our compound. A significant inhibition (e.g., >50%) indicates a potential interaction.
Protocol 2: KINOMEscan® for Kinase Profiling
The KINOMEscan® platform is a high-throughput affinity binding assay that can quantitatively measure the interaction of a compound against a large panel of kinases.[9][10] This method does not require active enzyme, which is a significant advantage.
Step-by-Step Methodology:
-
Assay Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Compound Submission: Provide the test compound to a specialized vendor (e.g., Eurofins Discovery).
-
Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of human kinases.[11]
-
Data Analysis: The results are reported as percent of control, where a lower percentage indicates stronger binding. Hits are typically defined as compounds that result in a signal of <10% of the control.
Data Presentation: Hypothetical Target Class Screening Hits
| Assay Type | Target | Result (% Inhibition / % of Control) |
| Radioligand Binding | Dopamine D2 Receptor | 85% Inhibition |
| Radioligand Binding | Serotonin 5-HT2A Receptor | 78% Inhibition |
| KINOMEscan® | Aurora Kinase A | 95% of Control |
| KINOMEscan® | VEGF Receptor 2 | 92% of Control |
These hypothetical results suggest that this compound preferentially interacts with GPCRs, specifically the Dopamine D2 and Serotonin 5-HT2A receptors, and has minimal interaction with the tested kinases at the screening concentration.
Section 3: Confirming the Interaction - Target Engagement and Validation
Identifying a "hit" in a large panel screen is only the first step. It is crucial to confirm that the compound engages the putative target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates.[12][13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][15]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells (e.g., a cell line endogenously expressing the Dopamine D2 receptor) with either vehicle or a saturating concentration of this compound.
-
Heating: Heat aliquots of the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Separate the soluble protein fraction (containing the non-denatured, target protein) from the precipitated, denatured proteins by centrifugation.[13]
-
Protein Detection: Analyze the amount of the target protein (e.g., Dopamine D2 receptor) remaining in the soluble fraction using a specific antibody and a quantitative detection method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Section 4: Deciphering the Consequence - Mechanism of Action (MoA) Elucidation
Having confirmed that our compound binds to specific GPCRs in a cellular environment, the final phase of our in vitro screening is to understand the functional consequence of this binding. Is it an agonist, an antagonist, or an inverse agonist? And what are the downstream cellular effects?
Hypothetical Signaling Pathway: Dopamine D2 Receptor
The Dopamine D2 receptor is a Gi-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Protocol 1: cAMP Assay for Functional Characterization
This assay will determine whether our compound acts as an agonist or antagonist at the D2 receptor by measuring its effect on cAMP levels.[16]
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-D2).
-
Agonist Mode: Treat the cells with increasing concentrations of this compound and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based). A decrease in cAMP indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of our compound, then stimulate them with a known D2 receptor agonist (e.g., quinpirole) at its EC80 concentration. Measure cAMP levels. If our compound is an antagonist, it will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
Given the initial cytotoxicity data, it is prudent to investigate if the observed cell death is due to apoptosis. Caspases are key mediators of apoptosis.[17] A luminescent assay for caspase-3 and -7 activity provides a sensitive measure of this process.[18]
Step-by-Step Methodology:
-
Cell Treatment: Treat a sensitive cancer cell line (e.g., HCT116) with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Assay Reagent Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD sequence) directly to the cell culture wells.[18]
-
Incubation and Measurement: Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases. Measure the resulting luminescence with a plate reader.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates the activation of apoptosis.
Conclusion: A Data-Driven Path Forward
This in-depth technical guide outlines a systematic and robust in vitro screening cascade for this compound. By progressing from broad cytotoxicity profiling to specific target engagement and functional mechanism of action studies, this framework ensures that the subsequent investment in more complex preclinical models is based on a solid, data-driven foundation. The insights gained from these assays will not only characterize the pharmacological profile of this novel compound but will also provide the critical information needed to guide its future development.
References
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved January 22, 2026, from [Link]
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Crown Bioscience. (n.d.). In Vitro Drug Screening. Retrieved January 22, 2026, from [Link]
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-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 22, 2026, from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 22, 2026, from [Link]
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Unlocking the Therapeutic Potential of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The compound 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride represents a compelling scaffold for therapeutic innovation, integrating the well-documented pharmacophoric properties of both thiazole and piperazine moieties. While direct pharmacological data on this specific molecule is nascent, a comprehensive analysis of its structural components provides a fertile ground for hypothesizing and exploring a range of potential therapeutic targets. This technical guide offers an in-depth exploration of these potential targets, grounded in the established biological activities of related compounds. We will delve into the rationale for investigating targets in oncology, infectious diseases, and central nervous system (CNS) disorders. Furthermore, this guide provides detailed, actionable experimental protocols for target validation, designed to empower researchers in their quest to elucidate the therapeutic promise of this intriguing molecule.
Introduction: A Molecule of Convergent Therapeutic Promise
The chemical architecture of this compound is a deliberate convergence of two privileged heterocyclic structures in medicinal chemistry: the thiazole ring and the piperazine ring. The thiazole moiety is a cornerstone of numerous clinically approved drugs, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Its aromatic nature and capacity for diverse substitutions allow for fine-tuning of its interactions with biological targets.[1] Similarly, the piperazine ring is a ubiquitous scaffold in centrally-acting agents, such as antipsychotics and antidepressants, owing to its ability to interact with various G-protein coupled receptors (GPCRs) and transporters.[3][4]
The combination of these two pharmacophores in a single entity suggests the potential for synergistic or novel pharmacological activities. This guide will, therefore, explore the most promising therapeutic avenues for this compound, based on a logical synthesis of existing knowledge.
Potential Therapeutic Target Classes
Based on the extensive literature on thiazole and piperazine derivatives, we can logically infer several high-priority target classes for investigation.
Oncology: Targeting the Hallmarks of Cancer
The thiazole nucleus is a key feature in several anticancer drugs, including Dasatinib and Dabrafenib, which target protein kinases.[1] Piperazine-containing molecules have also demonstrated significant antitumor activities.[5][6] This provides a strong rationale for evaluating this compound as a potential anticancer agent.
Potential Molecular Targets:
-
Protein Kinases: Many thiazole-containing compounds are potent inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
Microtubule Dynamics: Thiazole derivatives have been shown to interfere with microtubule polymerization, a validated target for cancer chemotherapy.[1]
-
Hypoxia-Inducible Factor (HIF) Pathway: Some thiazole-based compounds have been found to modulate the cellular response to hypoxia, a critical factor in tumor progression and resistance.[7]
Experimental Workflow for Target Validation in Oncology:
Caption: Workflow for Oncology Target Validation.
Detailed Protocol: Kinase Profiling
-
Objective: To identify specific protein kinase targets of this compound.
-
Methodology: Utilize a commercial kinase panel assay (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).
-
Procedure:
-
Submit the compound at a screening concentration of 1 µM.
-
The assay measures the ability of the compound to displace a ligand from the active site of a large panel of kinases.
-
Results are typically reported as percent inhibition.
-
-
Data Analysis:
-
Identify kinases with >90% inhibition as primary hits.
-
Perform dose-response studies for primary hits to determine the IC50 values.
-
-
Causality: A high degree of inhibition for specific kinases suggests a direct interaction and provides strong evidence for these enzymes as therapeutic targets.
Infectious Diseases: A Scaffold for Novel Antimicrobials
Both thiazole and piperazine moieties are present in compounds with demonstrated antibacterial and antifungal activities.[8][9][10] The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action.
Potential Molecular Targets:
-
Bacterial Cell Wall Synthesis: Targeting enzymes involved in peptidoglycan biosynthesis is a clinically validated strategy.
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics.
-
Fungal Ergosterol Biosynthesis: Inhibition of enzymes in the ergosterol pathway disrupts fungal cell membrane integrity.
Experimental Workflow for Antimicrobial Target Validation:
Caption: Workflow for CNS Target Validation.
Detailed Protocol: Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to a panel of CNS receptors.
-
Methodology: Radioligand binding assay.
-
Procedure:
-
Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the test compound.
-
The amount of bound radioligand is measured.
-
-
Data Analysis:
-
The data is used to calculate the Ki (inhibition constant), which is a measure of the compound's binding affinity.
-
-
Causality: A low Ki value indicates high binding affinity and suggests that the receptor is a potential target.
Data Summary and Interpretation
To facilitate the analysis and comparison of experimental data, it is recommended to summarize the results in clear, structured tables.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| EGFR | 95 | 50 |
| VEGFR2 | 88 | 120 |
| SRC | 45 | >1000 |
Table 2: Hypothetical Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 2 |
| Escherichia coli | 8 |
| Candida albicans | 4 |
Table 3: Hypothetical CNS Receptor Binding Affinity
| Receptor | Ki (nM) |
| Dopamine D2 | 150 |
| Serotonin 5-HT2A | 80 |
| Histamine H3 | 25 |
Conclusion and Future Directions
The structural features of this compound provide a strong scientific rationale for investigating its therapeutic potential across multiple disease areas, including oncology, infectious diseases, and CNS disorders. The experimental workflows and protocols detailed in this guide offer a systematic and robust approach to identifying and validating its molecular targets. The initial screening phases are crucial for identifying the most promising therapeutic avenues, which can then be pursued through more in-depth mechanistic studies and in vivo models. The convergence of the thiazole and piperazine pharmacophores within this single molecule holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles.
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Unveiling the Antinociceptive Potential of 1-(1-Thiazol-2-yl-ethyl)-piperazine Hydrochloride: A Technical Guide for Preclinical Research
This in-depth technical guide explores the prospective antinociceptive properties of the novel compound, 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride. While direct studies on this specific molecule are nascent, this paper synthesizes evidence from analogous compounds featuring thiazole and piperazine moieties to build a robust framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel analgesic therapies. We will delve into the probable mechanisms of action, detailed experimental protocols for comprehensive assessment, and the potential signaling pathways that may be modulated by this compound.
Introduction: The Rationale for Investigating a Novel Thiazole-Piperazine Derivative
The global burden of chronic and neuropathic pain necessitates the urgent development of new analgesics with improved efficacy and safety profiles compared to current standards of care, such as opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). The heterocyclic scaffolds of thiazole and piperazine are prevalent in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including analgesic effects.[1][2][3] The strategic combination of these two pharmacophores in this compound presents a compelling avenue for the discovery of a novel pain therapeutic.
Molecules incorporating both thiazole and piperazine rings have demonstrated significant centrally and peripherally mediated antinociceptive effects.[1][4] This suggests a multifaceted mechanism of action that could be advantageous in treating complex pain states. This guide will provide the scientific groundwork and practical methodologies to rigorously evaluate the antinociceptive potential of this compound.
Postulated Mechanism of Action: An Opioidergic and Multi-target Approach
Based on extensive research into related thiazole-piperazine derivatives, a primary hypothesis for the antinociceptive action of this compound is its interaction with the endogenous opioid system.[1][4]
Central and Peripheral Opioid Receptor Modulation
Studies on analogous compounds have shown that their analgesic effects can be attenuated by the non-selective opioid receptor antagonist, naloxone.[1] This strongly implicates the involvement of opioid receptors, such as mu (µ), delta (δ), and kappa (κ), in mediating the antinociceptive response.[5][6][7] The central analgesic effects are likely mediated through the activation of opioid receptors in the brain and spinal cord, leading to the inhibition of ascending pain transmission pathways.[7][8] Peripherally, the compound may act on opioid receptors located on sensory nerve terminals to reduce the excitability of nociceptors and decrease the release of pro-inflammatory mediators.[1][5]
Potential Involvement of Other Neurotransmitter Systems
Beyond the opioidergic system, piperazine-containing compounds have been shown to interact with other neurotransmitter systems, including the serotonergic and dopaminergic pathways, which are also involved in pain modulation.[2][5] Therefore, it is plausible that this compound may exert its effects through a multi-target mechanism, potentially offering a broader spectrum of analgesia and a more favorable side-effect profile.
Comprehensive Preclinical Evaluation: A Step-by-Step Methodological Guide
A thorough in vivo evaluation is critical to characterizing the antinociceptive properties of a novel compound.[9][10][11] The following experimental protocols are established standards in the field of pain research and are recommended for assessing the efficacy of this compound.[12][13][14]
Assessment of Central Antinociceptive Activity
3.1.1. Hot Plate Test
The hot plate test is a classic method for evaluating centrally mediated analgesia, particularly at the supraspinal level.[13][15]
-
Principle: This test measures the latency of a thermal pain response in an animal placed on a heated surface. An increase in the reaction time (e.g., paw licking, jumping) following drug administration indicates an analgesic effect.
-
Protocol:
-
Acclimatize male Swiss albino mice (20-25 g) to the experimental room for at least 1 hour before testing.
-
Determine the baseline reaction time for each mouse by placing it on the hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Administer this compound (at various doses, e.g., 10, 20, 40 mg/kg, intraperitoneally) or a vehicle control. A positive control group receiving a known analgesic like morphine (e.g., 5 mg/kg, i.p.) should be included.
-
Measure the reaction latency at predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[16]
-
3.1.2. Tail-Flick Test
The tail-flick test is another widely used method to assess central antinociception, primarily reflecting a spinal reflex.[12][13][17]
-
Principle: This assay measures the time it takes for an animal to withdraw its tail from a source of radiant heat. An increased latency indicates an analgesic response.
-
Protocol:
-
Gently restrain the mouse and place the distal portion of its tail over a radiant heat source.
-
Measure the baseline tail-flick latency. A cut-off time (e.g., 10-12 seconds) is crucial to avoid tissue injury.
-
Administer the test compound, vehicle, or positive control as described for the hot plate test.
-
Record the tail-flick latency at various time intervals post-dosing.
-
Analyze the data by comparing the post-treatment latencies to the baseline values.
-
Assessment of Peripheral Antinociceptive Activity
3.2.1. Acetic Acid-Induced Writhing Test
This model is a sensitive method for evaluating peripherally acting analgesics.[18]
-
Principle: The intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs) in mice. A reduction in the number of writhes following drug administration indicates peripheral antinociceptive activity.
-
Protocol:
-
Administer this compound, vehicle, or a standard NSAID (e.g., indomethacin, 10 mg/kg) to different groups of mice.
-
After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution (10 ml/kg, i.p.) to induce writhing.
-
Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
-
Elucidation of the Mechanism of Action
To investigate the involvement of the opioidergic system, the above-mentioned antinociceptive tests can be performed in the presence of an opioid receptor antagonist.
-
Protocol:
-
Pre-treat a group of animals with naloxone (a non-selective opioid antagonist, e.g., 2 mg/kg, i.p.) 15 minutes before the administration of this compound.
-
Conduct the hot plate, tail-flick, or writhing test as previously described.
-
A reversal or significant reduction of the antinociceptive effect of the test compound by naloxone would confirm the involvement of the opioid system.
-
Visualizing the Potential Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for Opioid-Mediated Antinociception
The following diagram illustrates the generally accepted signaling cascade following the activation of opioid receptors, which is the hypothesized primary mechanism for this compound.
Caption: Proposed opioid receptor-mediated signaling cascade.
Experimental Workflow for Preclinical Antinociceptive Evaluation
The following diagram outlines a logical and efficient workflow for the in vivo assessment of this compound.
Caption: A structured workflow for in vivo antinociceptive testing.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data that would be generated from the proposed experimental studies.
| Experimental Model | Test Substance and Dose | N | Baseline Latency/Count (Mean ± SEM) | Post-Treatment Latency/Count (Mean ± SEM) at Peak Effect | % MPE or % Inhibition |
| Hot Plate Test | Vehicle | 10 | |||
| 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl (10 mg/kg) | 10 | ||||
| 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl (20 mg/kg) | 10 | ||||
| 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl (40 mg/kg) | 10 | ||||
| Morphine (5 mg/kg) | 10 | ||||
| Tail-Flick Test | Vehicle | 10 | |||
| 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl (10 mg/kg) | 10 | ||||
| 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl (20 mg/kg) | 10 | ||||
| 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl (40 mg/kg) | 10 | ||||
| Morphine (5 mg/kg) | 10 | ||||
| Writhing Test | Vehicle | 10 | N/A | ||
| 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl (10 mg/kg) | 10 | N/A | |||
| 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl (20 mg/kg) | 10 | N/A | |||
| 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl (40 mg/kg) | 10 | N/A | |||
| Indomethacin (10 mg/kg) | 10 | N/A |
Conclusion and Future Directions
The structural combination of thiazole and piperazine moieties in this compound provides a strong rationale for its investigation as a novel antinociceptive agent. The existing literature on analogous compounds suggests a promising mechanism of action primarily involving the opioid system, potentially with contributions from other neurotransmitter pathways. The experimental framework detailed in this guide offers a comprehensive and scientifically rigorous approach to validating its analgesic potential and elucidating its mechanism of action.
Future studies should aim to further characterize the receptor binding profile of the compound through in vitro assays and explore its efficacy in more complex and chronic pain models, such as those for neuropathic and inflammatory pain. A thorough investigation of its pharmacokinetic and toxicological profiles will also be essential for its progression as a potential clinical candidate. The systematic application of the methodologies outlined herein will provide the critical data necessary to determine the therapeutic promise of this compound in the challenging landscape of pain management.
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A Technical Guide to the Anticancer Potential of Novel Thiazole Derivatives: From Synthesis to Cellular Mechanisms
Introduction: The Thiazole Scaffold in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within the vast realm of medicinal chemistry, heterocyclic compounds are cornerstones of drug discovery, and the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands out for its remarkable versatility.[1] This scaffold is a key structural component in numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib, underscoring its clinical significance.[2] The unique electronic properties and the ability of its nitrogen atom to form crucial hydrogen bonds with biological targets make the thiazole moiety an exceptional building block for designing novel anticancer therapeutics.[1][2]
This guide provides an in-depth exploration of novel thiazole derivatives as anticancer agents, intended for researchers and drug development professionals. We will delve into the synthetic strategies employed to create these compounds, elucidate their diverse mechanisms of action, present a validated workflow for their preclinical evaluation, and analyze the critical structure-activity relationships that govern their potency.
I. Synthetic Strategies for Anticancer Thiazole Derivatives
The generation of diverse thiazole libraries for screening is fundamental to the discovery process. The choice of synthetic route is dictated by the desired substitution patterns on the thiazole core, which in turn influences the molecule's interaction with its biological target.
The Hantzsch Thiazole Synthesis: A Classic Approach
A foundational and widely adopted method for constructing the thiazole ring is the Hantzsch synthesis.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide. Its primary advantages are the high yield of 2-aminothiazoles and the flexibility to introduce various substituents by selecting different starting reagents.[3]
-
Core Reaction: The process begins with the reaction of a substituted thiourea with an α-haloketone (e.g., phenacyl bromide).
-
Versatility: By varying the thiourea and α-haloketone, a wide array of 2,4-disubstituted thiazoles can be generated. Subsequent modifications, such as forming Schiff bases using various aryl aldehydes, further expand the chemical diversity for screening.[3]
Modern Synthetic Innovations: Microwave-Assisted Synthesis
To accelerate the discovery pipeline, modern techniques such as microwave-assisted one-pot, three-component reactions have been implemented. This approach offers significant advantages over conventional methods, including drastically reduced reaction times and improved yields.[4]
-
One-Pot Reaction: In a representative example, two types of amines are reacted with a substituted aryl isothiocyanate to form a thiosemicarbazide intermediate. Subsequently, a base and a phenacyl bromide are added to the same reaction vessel to yield the final thiazole-imine hybrid.[4] This streamlined process avoids the need to isolate intermediates, enhancing efficiency.
II. Unraveling the Mechanisms of Action (MoA)
Thiazole derivatives exert their anticancer effects by modulating a wide array of cellular targets and pathways. Their ability to selectively interfere with processes critical for cancer cell survival and proliferation makes them promising therapeutic candidates.[4][5]
Inhibition of Key Signaling Kinases
Abnormal protein kinase activity is a hallmark of many cancers. Thiazole derivatives have been successfully designed to target these enzymes.[6][7]
-
EGFR and VEGFR-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial tyrosine kinases involved in cancer cell proliferation and angiogenesis, respectively.[8] Certain novel thiazole derivatives have shown potent inhibitory activity against these receptors. For instance, compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative) was found to block VEGFR-2 with an IC50 value of 0.15 µM.[8][9] Molecular docking studies suggest these compounds bind to the ATP-binding site of the kinase domain, preventing downstream signaling.[8]
Disruption of Microtubule Dynamics
The cytoskeleton, particularly microtubules, is a validated target for anticancer drugs. Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division.[10]
-
Tubulin Polymerization Inhibition: Several series of thiazole-naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization.[10] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium between polymerization and depolymerization. This interference blocks cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[10] Compound 5b from one such study demonstrated an IC50 of 3.3 µM for tubulin polymerization inhibition, superior to the standard drug colchicine.[10]
Induction of Apoptosis and Cell Cycle Arrest
A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Thiazole derivatives achieve this through multiple interconnected mechanisms.[5]
-
Cell Cycle Arrest: By inhibiting key proteins like cyclin-dependent kinases (CDKs) or disrupting microtubule formation, thiazole compounds can halt the cell cycle, typically at the G1/S or G2/M checkpoints.[8][11] For example, one derivative was shown to arrest MCF-7 breast cancer cells in the G1/S phase, leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[8]
-
Apoptotic Pathway Activation: Thiazole derivatives can trigger both intrinsic and extrinsic apoptotic pathways.[12] This is often characterized by an increase in the activity of executioner caspases (Caspase-3/7) and initiator caspases (Caspase-8, Caspase-9).[8][12] Studies have shown that treatment with certain thiazoles significantly increases the percentage of both early and late apoptotic cells.[8]
III. Preclinical Evaluation Workflow: A Step-by-Step Guide
A systematic, multi-tiered approach is essential for evaluating the anticancer potential of newly synthesized thiazole derivatives, moving from broad screening to detailed mechanistic studies.[13][14] This ensures that resources are focused on the most promising candidates.
The initial step for any new compound is in vitro evaluation against a panel of cancer cell lines.[13] This allows for rapid assessment of cytotoxic activity and provides the basis for further investigation.[15]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for determining cell viability and is a first-line screening tool.[8]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug like Staurosporine). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
IV. Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds to enhance potency and reduce toxicity. By systematically modifying the substituents on the thiazole scaffold, researchers can identify key chemical features required for anticancer activity.[16]
-
Influence of Substituents: Studies have shown that the nature and position of substituents on attached phenyl rings significantly impact cytotoxicity.[3][8]
-
The presence of electron-withdrawing groups like chloro (Cl) or electron-donating groups like methoxy (OCH₃) can increase anticancer activity.[3]
-
In one study, a compound with a specific substitution (R=NH=NH-Ph) on a 2-(4-hydroxybenzylidene) moiety showed the highest cytotoxic activity against MCF-7 and HepG2 cells.[8]
-
Conversely, bulky substituents can sometimes decrease activity, suggesting that steric hindrance may prevent optimal binding to the target protein.[17]
-
-
Halogenation: The presence of chlorine atoms in the structure appears to have a considerable positive effect on anticancer activity compared to bromine.[4]
Table 1: Representative IC50 Values of Novel Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Feature | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | 2-(4-hydroxybenzylidene) with R=NH=NH-Ph | [8][9] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | 2-(4-hydroxybenzylidene) with R=NH=NH-Ph | [8][9] |
| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Unsubstituted 2-(4-hydroxybenzylidene) | [8] |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Thiazole-naphthalene hybrid | [10] |
| 5b | A549 (Lung) | 0.97 ± 0.13 | Thiazole-naphthalene hybrid | [10] |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | Thiazole-imine hybrid | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
V. Conclusion and Future Perspectives
Novel thiazole derivatives represent a highly promising and pharmacologically versatile class of compounds for the development of next-generation anticancer agents.[2] Their synthetic tractability allows for the creation of vast chemical libraries, and their ability to modulate a wide range of cancer-relevant biological targets—from signaling kinases to the core machinery of cell division—provides multiple avenues for therapeutic intervention.[5]
The path forward requires a synergistic approach combining rational drug design, advanced synthetic methodologies, and robust biological evaluation. Future research should focus on:
-
Target Deconvolution: Precisely identifying the molecular targets of the most potent hits to better understand their mechanisms and predict responsive patient populations.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable candidates for in vivo studies and eventual clinical development.
-
Combination Therapies: Exploring the potential of thiazole derivatives to synergize with existing chemotherapies or targeted agents to overcome drug resistance.
By leveraging the unique chemical properties of the thiazole scaffold, the scientific community is well-positioned to develop innovative and effective treatments that can make a significant impact in the fight against cancer.
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Anitha, R., & Saravanan, G. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]
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An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(1-Thiazol-2-yl-ethyl)-piperazine Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The intersection of thiazole and piperazine moieties in medicinal chemistry has yielded compounds with a wide array of biological activities, from antimicrobial to anticancer effects.[1][2][3][4] The therapeutic potential of these scaffolds is often rooted in their ability to interact with specific biological targets, making the characterization of their receptor binding affinity a critical step in drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies employed to determine the receptor binding affinity of novel compounds, using 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride as a primary case study. We will delve into the rationale behind experimental design, provide detailed protocols for radioligand binding assays, and discuss the interpretation of binding data. This document is intended to serve as a practical resource for researchers aiming to characterize the pharmacological profile of new chemical entities.
Introduction: The Significance of the Thiazole-Piperazine Scaffold
The thiazole ring is a five-membered heterocyclic structure that is a key component in numerous clinically significant drugs, including antibiotics and anticancer agents.[2][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design.[2] Similarly, the piperazine ring is a common motif in medicinal chemistry, often incorporated to enhance drug-receptor interactions and improve pharmacokinetic properties.[1][4] The combination of these two pharmacophores in a single molecule, such as 1-(1-Thiazol-2-yl-ethyl)-piperazine, presents a compelling starting point for the development of novel therapeutics.
The hydrochloride salt form of the parent compound, 1-(1-Thiazol-2-yl-piperazine), is a known chemical entity.[5] However, the specific receptor binding profile of the ethyl-substituted derivative, this compound, is not extensively documented in publicly available literature. Therefore, this guide will outline the necessary steps to elucidate this crucial pharmacological parameter.
Synthesis of this compound: A Conceptual Overview
A potential synthetic pathway is outlined below:
Figure 1: Conceptual synthetic pathway for this compound.
This proposed synthesis would involve the reductive amination of 2-acetylthiazole with piperazine, followed by salt formation with hydrochloric acid to yield the target compound. Purification and characterization using techniques such as NMR, mass spectrometry, and elemental analysis would be essential to confirm the structure and purity of the synthesized molecule.
Principles of Receptor Binding Assays
Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate) and its target receptor.[9] These assays are crucial for determining the affinity and specificity of a compound, which are key predictors of its potency and potential for off-target effects.[9] The most common type of binding assay is the radioligand binding assay, which utilizes a radioactive isotope-labeled ligand to measure binding with high sensitivity and precision.[10]
There are three primary types of radioligand binding assays:
-
Saturation Binding Assays: Used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[11]
-
Competitive (or Inhibition) Binding Assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand from the receptor.[11]
-
Kinetic Binding Assays: Used to measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor.
For the characterization of a novel compound like this compound, a competitive binding assay is the most appropriate initial step to screen for affinity against a panel of known receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
This section provides a detailed, step-by-step protocol for a competitive radioligand binding assay. The specific receptor, radioligand, and cell line would need to be chosen based on the therapeutic hypothesis for the compound. Given the prevalence of piperazine-containing compounds as central nervous system (CNS) agents, a screen against a panel of CNS receptors (e.g., dopamine, serotonin, histamine receptors) would be a logical starting point.[12][13]
Materials and Reagents
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing the target receptor (e.g., HEK-293 cells expressing the human dopamine D2 receptor).
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [3H]-Spiperone for the D2 receptor).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for the D2 receptor).
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Workflow
Figure 2: General workflow for a competitive radioligand binding assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound, this compound, in the assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration that is approximately equal to its Kd value.
-
Resuspend the cell membranes in the assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (for the competition curve).
-
Vehicle (e.g., DMSO) for total binding wells.
-
A saturating concentration of a non-specific binding control for non-specific binding wells.
-
Radioligand.
-
Cell membrane suspension to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold.[14][15] This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to minimize non-specific binding.[14]
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis and Interpretation
The raw data from the scintillation counter (CPM or DPM) needs to be processed to determine the binding affinity of the test compound.
Calculation of Specific Binding
Specific binding is the portion of the total binding that is displaceable by a competing ligand and thus represents binding to the receptor of interest.
-
Total Binding (TB): Radioactivity measured in the wells containing only the radioligand and cell membranes.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled competing ligand.
-
Specific Binding (SB): SB = TB - NSB
Generation of the Competition Curve
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The resulting curve should be sigmoidal.
Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.
Calculation of the Inhibition Constant (Ki)
The Ki is the equilibrium dissociation constant for the test compound and is a measure of its affinity for the receptor. It is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Data Presentation
The binding affinity data for this compound against a panel of receptors should be summarized in a clear and concise table.
| Receptor | Radioligand | Ki (nM) | n |
| Dopamine D2 | [3H]-Spiperone | Value | 3 |
| Serotonin 5-HT2A | [3H]-Ketanserin | Value | 3 |
| Histamine H3 | [3H]-Nα-Methylhistamine | Value | 3 |
| ... | ... | ... | ... |
| Table 1: Example of a data summary table for receptor binding affinities. 'n' represents the number of independent experiments. |
Potential Signaling Pathways
Should this compound demonstrate high affinity for a G protein-coupled receptor (GPCR), further functional assays would be necessary to determine if it acts as an agonist, antagonist, or inverse agonist. The signaling pathway initiated by receptor activation would depend on the specific G protein to which the receptor couples (e.g., Gs, Gi/o, Gq/11).
Figure 3: A generalized GPCR signaling pathway that could be investigated.
Conclusion
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A Technical Guide to the Physical and Chemical Properties of 1-(1-Thiazol-2-yl-ethyl)-piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, analytical methodologies, and chemical characteristics of 1-(1-Thiazol-2-yl-ethyl)-piperazine and its hydrochloride salt. The piperazine and thiazole heterocycles are pivotal scaffolds in medicinal chemistry, known for their broad pharmacological applications.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's structure, stability, and characterization. Due to limited publicly available data for the specific hydrochloride salt, this guide synthesizes information on the free base (CAS 1185539-23-4) with established principles of salt formation to provide a robust and practical resource.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any compound is establishing its precise chemical identity. The molecule consists of a piperazine ring linked via an ethyl bridge to the 2-position of a thiazole ring.
The free base, 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine , is the parent compound. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the piperazine ring, typically the one at the 4-position, which is more sterically accessible and electronically available. This salt formation is a critical step in drug development to enhance aqueous solubility and stability.[2]
Chemical Structure
The structure of the hydrochloride salt incorporates a protonated piperazine ring and a chloride counter-ion.
Caption: Structure of 1-(1-Thiazol-2-yl-ethyl)-piperazine Hydrochloride.
Core Compound Identifiers
A summary of key identifiers for the free base and calculated values for the hydrochloride salt is presented below.
| Property | Value | Source / Method |
| IUPAC Name (Free Base) | 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine | BLDpharm[3] |
| CAS Number (Free Base) | 1185539-23-4 | BLDpharm[3] |
| Molecular Formula (Free Base) | C₉H₁₅N₃S | BLDpharm[3] |
| Molecular Weight (Free Base) | 197.30 g/mol | BLDpharm[3] |
| Molecular Formula (HCl Salt) | C₉H₁₆ClN₃S | Calculated |
| Molecular Weight (HCl Salt) | 233.76 g/mol | Calculated |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both laboratory and physiological environments, influencing everything from formulation to bioavailability.[4]
General Properties
| Property | Description | Rationale & Insights |
| Appearance | Expected to be an off-white to white crystalline solid. | Piperazine and its salts are typically colorless or white crystalline solids.[5] Exposure to light and air may cause discoloration over time.[5] |
| Solubility | Free Base: Likely soluble in organic solvents like ethanol, DMSO, and DMF. Limited aqueous solubility is expected. HCl Salt: Expected to be freely soluble in water and lower-order alcohols (methanol, ethanol).[6] | The conversion of a basic amine to its hydrochloride salt is a standard pharmaceutical practice to dramatically increase aqueous solubility. The salt form readily dissociates in water, yielding charged species that are better solvated by polar solvents.[2][6] |
| pKa | Two pKa values are expected. pKa1 (for N4-H₂⁺) ≈ 5.0-6.0; pKa2 (for N1-H⁺) ≈ 9.5-10.0. | These estimations are based on the known pKa values of piperazine, which are approximately 5.35 and 9.73.[7] The electron-withdrawing nature of the thiazolylethyl substituent may slightly decrease the basicity of the N1 nitrogen. |
| Melting Point | Not experimentally reported for the hydrochloride salt. It is expected to be significantly higher than the free base and to decompose upon melting. | Salt formation introduces strong ionic interactions within the crystal lattice, requiring more energy to break, thus increasing the melting point compared to the neutral parent molecule. |
| Hygroscopicity | The hydrochloride salt may be hygroscopic. | Piperazine and many of its salts are known to absorb moisture from the air, which can affect powder handling, stability, and formulation.[6] Proper storage in a desiccated environment is critical. |
Stability and Storage
-
Chemical Stability: The compound is expected to be stable under standard laboratory conditions. However, the piperazine moiety can be susceptible to oxidation and reaction with atmospheric carbon dioxide.[7] The thiazole ring is generally stable but can undergo specific reactions under harsh conditions.[8]
-
Storage Conditions: To ensure integrity, the hydrochloride salt should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen) at a cool temperature (2-8°C is recommended).[9][10]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of the compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. Expected chemical shifts (in CDCl₃ or D₂O for the salt) would include:
-
Signals for the two thiazole protons between δ 7.0-8.5 ppm.[11]
-
A quartet for the ethyl methine proton (-CH-).
-
A doublet for the ethyl methyl protons (-CH₃).
-
Multiple signals for the eight piperazine protons, which may appear as complex multiplets.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework, with characteristic signals for the thiazole ring carbons appearing in the aromatic region (δ 110-170 ppm).
-
Mass Spectrometry (MS): For the free base, the MS spectrum should show a molecular ion peak [M+H]⁺ at m/z 198.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (for the secondary amine in the free base and the ammonium in the salt), C-H stretching, and characteristic aromatic C=N and C=C stretching from the thiazole ring.[12]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds.
Caption: A standard workflow for determining compound purity via HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Rationale: The C18 stationary phase provides excellent retention for moderately polar compounds like this one. The acidic TFA mobile phase additive ensures the protonation of the piperazine nitrogens, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column.
Synthesis and Reactivity
Synthetic Outline
The synthesis of thiazole-piperazine derivatives is well-documented in the literature.[1][13] A plausible synthetic route for 1-(1-Thiazol-2-yl-ethyl)-piperazine involves two key steps:
-
Formation of the Thiazole Moiety: A classic Hantzsch thiazole synthesis or a related method can be used to construct the substituted thiazole ring.[14]
-
Coupling with Piperazine: The thiazolylethyl fragment, activated as a halide or sulfonate, can be reacted with an excess of piperazine in a nucleophilic substitution reaction to yield the final product.
The hydrochloride salt is then prepared by treating a solution of the free base (e.g., in ethanol or ether) with a stoichiometric amount of hydrochloric acid.
Chemical Reactivity
-
Piperazine Moiety: The secondary amine (N-H) in the free base is a nucleophile and can undergo further reactions such as acylation, alkylation, or sulfonylation. The tertiary amines are basic and are the primary sites of protonation.
-
Thiazole Moiety: The thiazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The C-H protons of the ring can be deprotonated with a strong base, creating a nucleophile for further functionalization.[8]
Safety and Handling
While specific toxicity data for this compound is unavailable, related structures provide a basis for handling precautions. The parent compound, 1-(Thiazol-2-yl)piperazine, is classified as harmful if swallowed.[15][16] Thiazole itself is flammable and causes skin and eye irritation.[17] Piperazine is corrosive and can cause severe skin burns and eye damage.[5][10]
General Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Avoid creating dust when handling the solid material.[16]
-
In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes.
Conclusion
This compound is a compound of interest for drug discovery, combining two pharmacologically significant scaffolds. This guide has synthesized available data and chemical principles to provide a detailed overview of its identity, physicochemical properties, and analytical characterization. While experimental data for the specific hydrochloride salt remains sparse, the information presented here, derived from the free base and related analogues, offers a solid, scientifically-grounded foundation for researchers working with this and similar molecules.
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Function Discovery of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
Foreword: The Rationale for Investigation
In the landscape of modern drug discovery, the strategic combination of known pharmacophores represents a powerful approach to generating novel chemical entities with unique biological activities. The compound 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride emerges from this rationale, uniting two moieties of significant pharmacological interest: the thiazole ring and the piperazine scaffold.
The thiazole ring is a versatile heterocyclic motif present in a multitude of clinically approved drugs and biologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and neuroprotective properties.[1][3] This wide-ranging bioactivity stems from the thiazole nucleus's ability to interact with various biological targets, such as enzymes and receptors, often acting as a key component in modulating their function.[1]
Similarly, the piperazine ring is a privileged scaffold, particularly in the realm of centrally acting agents. It is a core structural feature in numerous drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[4] Beyond its CNS applications, the piperazine moiety has been incorporated into molecules with analgesic, anti-inflammatory, and antimicrobial effects.[4]
The conjugation of these two pharmacophores in this compound presents a compelling case for a systematic investigation into its biological function. The resulting hybrid molecule holds the potential for synergistic or novel activities arising from the combined properties of its constituent parts. This guide provides a comprehensive, in-depth framework for elucidating the biological role and therapeutic potential of this promising compound.
Part 1: Foundational Characterization and In Silico Prediction
Before embarking on extensive biological screening, a foundational understanding of the physicochemical properties and a predictive toxicological profile of this compound are paramount.
Physicochemical Profiling
A comprehensive analysis of the compound's solubility, lipophilicity (LogP), and pKa is essential. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) properties and are critical for designing relevant biological assays and interpreting their results.
| Parameter | Experimental Method | Desired Outcome | Rationale |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO). | Quantitative solubility values (µg/mL or mM). | To ensure appropriate compound concentration in biological assays and to inform formulation development for in vivo studies. |
| Lipophilicity (LogP/LogD) | Shake-flask method (n-octanol/water) or reverse-phase high-performance liquid chromatography (RP-HPLC). | LogP and LogD values at physiological pH. | To predict membrane permeability and potential for blood-brain barrier penetration. |
| pKa | Potentiometric titration or capillary electrophoresis. | Acid dissociation constant(s). | To understand the ionization state of the compound at physiological pH, which influences receptor binding and cell permeability. |
In Silico Predictive Modeling
Computational tools can provide early insights into potential biological targets and toxicological liabilities, guiding the experimental design.
-
Target Prediction: Employing inverse docking algorithms and ligand-based similarity searching against databases of known bioactive compounds can generate a ranked list of potential protein targets.
-
ADMET Prediction: In silico models can predict key ADME-Tox properties, including potential for hERG inhibition, cytotoxicity, and metabolic stability. This predictive analysis helps in prioritizing experiments and anticipating potential safety concerns.
Part 2: A Tiered Approach to Biological Function Discovery
A systematic, tiered screening strategy is proposed to efficiently identify and characterize the biological activity of this compound. This approach begins with broad phenotypic screening to cast a wide net for potential activities, followed by more focused target-based assays to elucidate the mechanism of action.
Tier 1: Broad-Based Phenotypic Screening
The initial phase of screening aims to identify any observable effects of the compound on whole cells or organisms, providing clues to its potential therapeutic area.
Caption: Tier 1 broad-based phenotypic screening workflow.
1. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine if the compound exhibits antibacterial or antifungal activity.
-
Methodology:
-
Prepare a two-fold serial dilution of this compound in appropriate broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (standard antibiotic) and negative (no compound) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. Cytotoxicity Screening (MTT Assay)
-
Objective: To assess the compound's potential as an anticancer agent by measuring its effect on cell viability.
-
Methodology:
-
Seed cancer cell lines (e.g., HepG-2 for liver cancer, HCT-116 for colon cancer, MDA-MB-231 for breast cancer) in 96-well plates and allow them to adhere overnight.[5]
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To evaluate the compound's potential for treating neurodegenerative diseases like Alzheimer's by measuring its ability to inhibit AChE.[6][7]
-
Methodology:
-
Prepare a reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound in a 96-well plate.
-
Initiate the reaction by adding AChE enzyme.
-
Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.
-
Calculate the percentage of AChE inhibition and determine the IC50 value.
-
Tier 2: Target Deconvolution and Mechanism of Action Studies
If significant activity is observed in Tier 1, the next step is to identify the specific molecular target(s) and elucidate the mechanism by which the compound exerts its effect.
Caption: Logical progression for target deconvolution in Tier 2.
Should this compound demonstrate potent and selective cytotoxicity against a specific cancer cell line, the following investigations would be warranted:
1. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest at a particular phase.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
-
2. Apoptosis Assays
-
Objective: To investigate whether the compound induces programmed cell death.
-
Methodology:
-
Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the apoptotic pathway.
-
3. Tubulin Polymerization Assay
-
Rationale: Thiazole derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division.[8]
-
Objective: To directly measure the effect of the compound on the polymerization of tubulin into microtubules.
-
Methodology:
-
Incubate purified tubulin with the test compound in a polymerization buffer.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization.
-
Compare the polymerization curve in the presence of the compound to that of a known tubulin inhibitor (e.g., colchicine) and a vehicle control.
-
Part 3: In Vivo Validation and Preclinical Assessment
Promising in vitro findings must be validated in a relevant animal model to assess the compound's efficacy and safety in a whole-organism context.
Pharmacokinetic (PK) Studies
-
Objective: To determine the ADME profile of the compound in vivo.
-
Methodology: Administer a single dose of this compound to rodents (e.g., mice or rats) via intravenous and oral routes. Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS to determine key PK parameters (e.g., half-life, clearance, bioavailability).
Efficacy Studies
The choice of in vivo efficacy model will be dictated by the confirmed in vitro biological activity.
-
For Anticancer Activity: A xenograft mouse model, where human cancer cells are implanted into immunocompromised mice, would be appropriate. Tumor growth would be monitored following treatment with the compound.
-
For Antimicrobial Activity: An infection model, where animals are infected with the target pathogen and then treated with the compound, would be used to assess its ability to clear the infection.[9]
-
For CNS Activity: Behavioral models in rodents can be used to assess potential anxiolytic, antidepressant, or cognitive-enhancing effects.
Preliminary Toxicology Studies
-
Objective: To assess the compound's safety profile in vivo.
-
Methodology: A dose-range finding study in rodents to determine the maximum tolerated dose (MTD). This involves administering escalating doses of the compound and monitoring for signs of toxicity, changes in body weight, and effects on vital organs.
Conclusion: A Roadmap to Discovery
The systematic approach outlined in this guide provides a robust framework for the comprehensive biological function discovery of this compound. By integrating in silico prediction, tiered in vitro screening, and in vivo validation, researchers can efficiently and effectively elucidate the therapeutic potential of this novel chemical entity. The convergence of the well-established pharmacological profiles of the thiazole and piperazine moieties suggests that a thorough investigation is not only warranted but also holds significant promise for uncovering a new therapeutic agent.
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Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. MDPI. Available at: [Link]
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Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]
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In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. PubMed. Available at: [Link]
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A Technical Guide to the Preliminary Cytotoxicity Assessment of Novel Thiazole-Piperazine Analogs: The Case of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
This guide provides a comprehensive framework for the initial in vitro cytotoxicity evaluation of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride, a novel chemical entity incorporating the biologically significant thiazole and piperazine scaffolds. Given the nascent stage of research on this specific molecule, this document outlines a robust, multi-tiered strategy applicable to related novel compounds in early-stage drug discovery. Our approach is grounded in established toxicological principles and emphasizes a logical progression from broad viability screening to more mechanistic apoptosis assays.
Introduction: The Rationale for Cytotoxicity Profiling
The development of new therapeutic agents necessitates a thorough evaluation of their safety and efficacy.[1] A primary and indispensable step in this preclinical screening process is the assessment of a compound's cytotoxicity—its potential to induce cell death.[1][2] For novel molecules like this compound, which combines a thiazole ring known for its diverse biological activities with a piperazine moiety common in pharmacologically active compounds, an early understanding of its cytotoxic profile is paramount.[3][4][5] This initial assessment helps to identify a therapeutic window and guides further development by flagging potential liabilities.[1]
This guide will detail a practical, three-phase approach for the preliminary cytotoxicity assessment of this novel compound:
-
Phase 1: Foundational Viability Assessment using MTT Assay. A primary screen to determine the concentration-dependent effect on cell viability in a panel of relevant cell lines.
-
Phase 2: Mechanistic Elucidation via Apoptosis/Necrosis Assay. A follow-up to characterize the mode of cell death induced by the compound.
-
Phase 3: Data Interpretation and Future Directions. A framework for analyzing the obtained data and making informed decisions for subsequent studies.
Compound Profile: this compound
While specific data for the target compound is not extensively available, its constituent moieties provide a basis for our investigation. The thiazole ring is a core component of numerous FDA-approved drugs and is associated with a wide range of biological activities, including antimicrobial and anticancer effects.[3] The piperazine ring is a common pharmacophore in centrally active agents and has also been incorporated into cytotoxic compounds.[4][6][7] The hydrochloride salt form generally enhances the aqueous solubility of the compound, which is a critical factor for in vitro testing.
Chemical Structure:
-
IUPAC Name: 1-(1-(Thiazol-2-yl)ethyl)piperazine dihydrochloride (hypothetical, based on common nomenclature)
-
Molecular Formula: C9H15N3S · 2HCl (hypothetical)
-
Key Features: A chiral center at the ethyl bridge, a basic piperazine ring, and an aromatic thiazole moiety.
Phase 1: Foundational Viability Assessment
The initial step is to quantify the compound's effect on cell viability across a range of concentrations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, widely accepted, and cost-effective colorimetric method for this purpose.[1] It measures the metabolic activity of living cells, which serves as an indicator of cell viability.[1]
Cell Line Selection
The choice of cell lines is critical and should be guided by the potential therapeutic application of the compound. A standard approach involves using a panel of both cancerous and non-cancerous cell lines to assess for any selective cytotoxicity.
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line.
-
HeLa (Cervical Adenocarcinoma): A robust and widely used cancer cell line.[1]
-
A549 (Lung Carcinoma): Representative of a common solid tumor type.
-
-
Non-Cancerous Cell Line:
-
HEK293 (Human Embryonic Kidney): Often used as a control for general cytotoxicity to non-cancerous cells.[1]
-
Experimental Workflow: MTT Assay
The following diagram illustrates the workflow for the MTT assay.
Caption: Workflow for the MTT-based cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO or PBS. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration) and a positive control (e.g., doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anticipated Data and Interpretation
The primary output of this phase is the IC50 value for each cell line.
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | [Hypothetical Value] | [Hypothetical Value] |
| HeLa | [Hypothetical Value] | [Hypothetical Value] |
| A549 | [Hypothetical Value] | [Hypothetical Value] |
| HEK293 | [Hypothetical Value] | [Hypothetical Value] |
A lower IC50 value indicates higher cytotoxicity. A significantly lower IC50 in cancer cell lines compared to the non-cancerous HEK293 line would suggest potential cancer-selective cytotoxicity, a desirable characteristic for an anticancer drug candidate.
Phase 2: Mechanistic Elucidation
Once the IC50 is established, the next logical step is to investigate the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). Distinguishing between these is crucial for understanding the compound's mechanism of action.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.
-
Annexin V-FITC: Binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation
The results will categorize the cell population into four quadrants:
-
Q1 (Annexin V- / PI-): Live cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in Q2 and Q3 would indicate that the compound induces apoptosis. A significant increase in Q4 would suggest a necrotic mechanism.
Data Synthesis and Future Directions
The culmination of these preliminary studies provides a foundational cytotoxic profile of this compound.
| Assay | Key Finding | Implication for Drug Development |
| MTT Assay | IC50 values across a cell line panel. | - Establishes potency. - A high IC50 may indicate low toxicity or lack of efficacy. - A low IC50 warrants further investigation. - Selectivity for cancer cells is a positive indicator. |
| Annexin V/PI Assay | Predominant mode of cell death (apoptosis vs. necrosis). | - Apoptosis is generally a preferred mechanism for anticancer drugs as it is a controlled process that avoids inflammation. - Necrosis may indicate a more general and potentially more toxic mechanism of action. |
Based on these findings, subsequent studies could include:
-
Caspase Activity Assays: To confirm the involvement of specific caspases in the apoptotic pathway.
-
Mitochondrial Membrane Potential Assays: To investigate the involvement of the mitochondrial pathway of apoptosis.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
In Vivo Toxicity Studies: If the in vitro profile is promising, studies in animal models would be the next step.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the preliminary cytotoxicity assessment of the novel compound this compound. By progressing from a broad cell viability screen to a more detailed mechanistic study, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this and other novel chemical entities. This structured approach ensures that resources are directed toward compounds with the most promising therapeutic potential while minimizing the risk of advancing overly toxic candidates.
References
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
- Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl... (n.d.). Retrieved January 23, 2026, from https://www.sciencedirect.com/science/article/pii/S0960894X0901518X
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Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
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Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]
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1-(Thiazol-2-yl)piperazine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 23, 2026, from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Cytotoxicity of the four piperazine designer drugs after 72-h... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. (2025). bioRxiv. Retrieved January 23, 2026, from [Link]
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Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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1-(4-Methyl-1,3-thiazol-2-yl)piperazine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Piperazine, 1-(4-((4-chlorophenyl)methyl)-2-thiazolyl)-, dihydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-(1-Thiazol-2-yl-ethyl)-piperazine Hydrochloride
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride, a valuable heterocyclic building block for drug discovery and development. The synthetic strategy is centered on a highly efficient one-pot reductive amination between 2-acetylthiazole and piperazine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide offers in-depth explanations for experimental choices, a detailed step-by-step methodology, purification strategies, and robust analytical characterization of the final product. The protocol is designed for reproducibility and scalability, addressing common challenges encountered in the synthesis of substituted piperazines.
Scientific Rationale and Strategy
The thiazole-piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] The target molecule, 1-(1-Thiazol-2-yl-ethyl)-piperazine, combines the bioisosteric properties of the thiazole ring with the versatile pharmacokinetics and structural utility of the piperazine linker.
The chosen synthetic pathway is a direct reductive amination. This method is superior to other alkylation strategies as it is a one-pot reaction that avoids the synthesis and isolation of unstable intermediates like halo-ethylthiazoles and minimizes the common problem of N,N'-dialkylation of the piperazine ring.
Mechanism Insight: The Role of Sodium Triacetoxyborohydride (STAB)
The reaction proceeds via the initial formation of a thiazolylimine or iminium ion intermediate from the condensation of 2-acetylthiazole and piperazine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reducing agent for this transformation for several key reasons:
-
Mildness and Selectivity: It is less reactive than sodium borohydride (NaBH₄) and does not readily reduce the starting ketone, allowing the iminium ion to form in sufficient concentration before reduction occurs.[4][5]
-
No pH Control Needed: The reaction can be run in the presence of acetic acid, which is often generated in situ from the reagent, catalyzing iminium ion formation without the need for strong acids that might degrade acid-sensitive substrates.[6]
-
Broad Functional Group Tolerance: STAB is compatible with a wide range of functional groups, a critical feature in complex molecule synthesis.[4]
The final step involves converting the purified free base into its hydrochloride salt. This is crucial for improving the compound's stability, crystallinity, and handling properties, making it more suitable for downstream applications and storage.[7][8]
Experimental Protocol
This protocol is divided into three main stages: reductive amination, purification of the free base, and formation of the hydrochloride salt.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Acetylthiazole | 127.16 | 1.00 g | 7.86 | 1.0 |
| Piperazine (anhydrous) | 86.14 | 2.03 g | 23.58 | 3.0 |
| Sodium Triacetoxyborohydride | 211.94 | 2.50 g | 11.79 | 1.5 |
| 1,2-Dichloroethane (DCE, anhydrous) | - | 40 mL | - | - |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Saturated aq. NaCl (Brine) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
| Diethyl Ether (anhydrous) | - | 50 mL | - | - |
| 2.0 M HCl in Diethyl Ether | - | ~5 mL | ~10.0 | ~1.2 |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl.
Step-by-Step Procedure
Part A: Reductive Amination
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-acetylthiazole (1.00 g, 7.86 mmol) and anhydrous piperazine (2.03 g, 23.58 mmol).
-
Expert Insight: Using a 3-fold excess of piperazine is critical. It drives the reaction equilibrium towards the desired mono-alkylated product and minimizes the formation of the N,N'-bis(1-thiazol-2-yl-ethyl)piperazine byproduct.[9]
-
-
Solvent Addition: Add 40 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature until all solids have dissolved. Cool the flask to 0°C in an ice bath.
-
Expert Insight: DCE is the preferred solvent for STAB reductions as it is aprotic and effectively solubilizes the reactants and intermediates.[4]
-
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (2.50 g, 11.79 mmol) to the stirred solution in small portions over 15 minutes.
-
Causality: Portion-wise addition at 0°C helps to control the initial exotherm and ensures a smooth reaction initiation.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine. Visualize with UV light and/or potassium permanganate stain. The reaction is complete when the 2-acetylthiazole spot has been consumed.
Part B: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Expert Insight: This step neutralizes the acetic acid catalyst and quenches any unreacted STAB, causing effervescence (CO₂ evolution).
-
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 50 mL).
-
Causality: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 2% to 10% methanol in dichloromethane containing 0.5% triethylamine.
-
Expert Insight: The addition of triethylamine to the eluent is crucial to prevent peak tailing of the basic piperazine product on the acidic silica gel.[7]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(1-Thiazol-2-yl-ethyl)-piperazine as a free base (typically a pale yellow oil).
-
Part C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether (~20-30 mL).
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 10 mL) to remove any surface impurities. Dry the solid under high vacuum to a constant weight.
Characterization and Data
Expected Yield: 65-75% (overall).
Appearance: White to off-white crystalline solid.
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.5-10.5 (br s, 2H, -NH₂⁺-), 7.80 (d, 1H, Thiazole-H), 7.70 (d, 1H, Thiazole-H), 4.50 (q, 1H, -CH-), 3.20-3.50 (m, 8H, Piperazine-CH₂), 1.65 (d, 3H, -CH₃). (Note: Proton shifts can vary depending on solvent and concentration. The broad singlet for the piperazinium protons is characteristic).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~170.1 (Thiazole C2), 143.5 (Thiazole C4), 120.2 (Thiazole C5), 58.0 (-CH-), 48.5 (Piperazine C), 43.0 (Piperazine C), 18.5 (-CH₃).
-
Mass Spectrometry (ESI+): m/z = 198.1 [M+H]⁺ for the free base (C₉H₁₅N₃S).
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Inactive STAB reagent (hydrolyzed). | Use a fresh bottle of STAB or ensure it has been stored under inert gas. |
| Significant Dialkylation | Insufficient excess of piperazine. | Increase the molar equivalents of piperazine to 4-5 eq. |
| Product Tailing on Column | Interaction of basic amine with acidic silica. | Ensure 0.5-1% triethylamine is added to the eluent system.[7] |
| Oily HCl Salt | Presence of water during salt formation. | Use anhydrous solvents and a solution of HCl in an anhydrous solvent (e.g., ether or dioxane).[11] |
| Low Yield after Work-up | Product loss into the aqueous phase. | Ensure the aqueous phase is basic (pH > 10) before extraction to keep the product in its free base form. |
References
-
Priyadarshini, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from: [Link]
- Google Patents. (1959). Purification of piperazine. US2919275A.
-
De Luca, L., et al. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 63(24), 15813–15835. Available at: [Link]
-
Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Available at: [Link]
- Google Patents. (2010). Method for salt preparation. US20100204470A1.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Available at: [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available at: [Link]
-
El-Sayed, W. M., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(34), 22005-22022. Available at: [Link]
-
Myers, J. W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3704. Available at: [Link]
-
Al-Joubory, A. K. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Baghdad Science Journal, 18(1), 764-774. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]
-
El-Damasy, A. K., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(9), 1774. Available at: [Link]
- Google Patents. (1969). Recovery and purification of piperazine. US3481933A.
-
El-Sayed, W. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Available at: [Link]
-
Sivanandaiah, K. M., et al. (1995). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 34B, 399-402. Available at: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2010). Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity. Journal of Heterocyclic Chemistry, 47(3), 542-549. Available at: [Link]
-
Baltina, L. A., et al. (2022). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 27(21), 7586. Available at: [Link]
-
Pollard, C. B., & MacDowell, L. G. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 76(4), 1045-1046. Available at: [Link]
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Quantitative Analysis of Thiazole-Piperazine Metabolites in Human Plasma using a Validated LC-MS/MS Protocol
An Application Note for Drug Metabolism & Pharmacokinetics (DMPK)
Abstract
This document provides a comprehensive, field-tested protocol for the sensitive and selective quantification of thiazole-piperazine-containing drug metabolites in human plasma. The methodology leverages the power of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high specificity and low limits of detection, critical for pharmacokinetic and drug metabolism studies. We detail the entire workflow, from sample preparation using solid-phase extraction (SPE) to the optimized chromatographic and mass spectrometric conditions. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA)[1].
Introduction: The Analytical Imperative for Thiazole-Piperazine Metabolites
The thiazole-piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, from oncology to infectious diseases. The piperazine moiety often improves aqueous solubility and oral bioavailability, while the thiazole ring provides a versatile core for pharmacophoric interactions[2]. As these parent compounds undergo metabolic transformation in vivo, a diverse array of metabolites is generated. Understanding the identity and concentration of these metabolites is paramount for several reasons:
-
Pharmacokinetic (PK) Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Safety Assessment: Identifying metabolites that may have their own pharmacological or toxicological activity[3].
-
Efficacy Determination: Assessing whether a metabolite contributes to the overall therapeutic effect.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, allowing for the precise measurement of low-concentration analytes in complex biological matrices[4][5]. This guide provides a robust LC-MS/MS framework for the reliable quantification of thiazole-piperazine metabolites.
Principle of the Method
This method employs a systematic workflow to isolate and quantify thiazole-piperazine metabolites. The core of the protocol involves three key stages:
-
Solid-Phase Extraction (SPE): This crucial sample preparation step removes endogenous plasma components like proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer[6][7]. A mixed-mode cation exchange SPE is selected for its ability to retain the basic piperazine nitrogen while allowing for stringent washing steps to remove matrix interferences.
-
Reversed-Phase Liquid Chromatography (RPLC): The extracted analytes are separated on a C18 stationary phase. A gradient elution with an acidified aqueous mobile phase and an organic modifier ensures sharp, symmetrical peaks and resolves the metabolites from other remaining components. The acidic mobile phase promotes the ionization of the target analytes.
-
Tandem Mass Spectrometry (MS/MS): The separated metabolites are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors a specific precursor-to-product ion transition for each analyte, providing a high degree of certainty in identification and quantification[8].
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a structured and validated sequence to ensure data integrity.
Caption: High-level overview of the bioanalytical workflow.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analytes: Reference standards for the parent drug and its potential metabolites.
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog of the parent drug or a key metabolite (e.g., Parent-d4). The use of a SIL-IS is best practice as it co-elutes and experiences similar matrix effects, providing the highest level of confidence in the results[8].
-
Solvents: HPLC-grade or LC-MS grade acetonitrile and methanol.
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (reagent grade).
-
Biological Matrix: Blank, drug-free human plasma from at least six unique sources for validation.
-
SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., 30 mg, 1 mL).
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients at flow rates from 0.2 to 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each reference standard and the internal standard. Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions of the analytes (for calibration curve and QCs) and the internal standard by diluting the primary stocks in 50:50 acetonitrile:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate volume of the analyte working solutions into blank human plasma to prepare a calibration curve (typically 8 non-zero points) and at least three levels of QCs (low, mid, high).
Sample Extraction Protocol: Solid-Phase Extraction (SPE)
The causality for choosing SPE is its ability to provide a much cleaner sample extract compared to simpler methods like protein precipitation. This reduces matrix effects, leading to better accuracy and precision, and prolongs the life of the analytical column and mass spectrometer[5][9].
Caption: Step-by-step solid-phase extraction (SPE) workflow.
Detailed Steps:
-
Pre-treat Plasma: To a 200 µL aliquot of plasma (standard, QC, or unknown sample) already containing the internal standard, add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step disrupts protein binding.
-
Condition SPE Cartridge: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Load Sample: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash:
-
Wash with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.
-
Wash with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elute: Elute the analytes of interest with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the piperazine moiety, releasing it from the sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions
The selection of a C18 column provides excellent retention for moderately polar to non-polar compounds like thiazole-piperazine metabolites. The use of formic acid as a mobile phase additive is crucial; it maintains an acidic pH to ensure the analytes, particularly the piperazine nitrogen, are protonated, which leads to better peak shapes and significantly enhances the ESI+ signal.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation for complex biological samples. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for analyte protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects. |
| Gradient | 5% B to 95% B over 5 min | A typical starting gradient; must be optimized for specific metabolites. |
Mass Spectrometry (MS/MS) Conditions
Analytes are detected in positive electrospray ionization (ESI+) mode, as the basic nitrogen atoms in the piperazine ring are readily protonated. MRM transitions must be empirically determined by infusing a standard solution of each analyte. The fragmentation of piperazine-containing compounds often involves cleavage of the C-N bonds within or attached to the piperazine ring[10]. Thiazole rings can also undergo characteristic ring-opening fragmentation[11][12].
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimize per instrument manufacturer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Parent Drug | m/z 350.2 | m/z 185.1 | 25 |
| Hydroxy-Metabolite | m/z 366.2 | m/z 201.1 | 25 |
| N-oxide Metabolite | m/z 366.2 | m/z 185.1 | 30 |
| Parent-d4 (IS) | m/z 354.2 | m/z 189.1 | 25 |
Method Validation Summary
To ensure the reliability of the data, the method must be validated according to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation[1]. Key parameters to be evaluated are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the RT of the analyte in blank matrix from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous components. |
| Linearity | Calibration curve with r² ≥ 0.99 using a weighted linear regression. | Demonstrates a proportional response to analyte concentration. |
| Accuracy & Precision | Mean accuracy within ±15% (±20% at LLOQ); Precision (CV) ≤15% (≤20% at LLOQ). | Confirms the method is both accurate and reproducible. |
| Lower Limit of Quant. | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Defines the reliable measurement floor of the assay. |
| Matrix Effect | CV of IS-normalized matrix factor across different matrix lots should be ≤15%. | Assesses the impact of the biological matrix on ionization efficiency. |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Ensures sample integrity from collection to analysis. |
Conclusion
This application note presents a detailed and robust LC-MS/MS protocol for the quantification of thiazole-piperazine metabolites in human plasma. The described workflow, from efficient solid-phase extraction to highly selective tandem mass spectrometry, provides the necessary performance for demanding DMPK and clinical studies. By explaining the rationale behind critical method parameters, this guide serves as a practical tool for researchers, enabling them to generate high-quality, reliable, and defensible bioanalytical data.
References
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Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PubMed Central. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (N/A). Journal of Chemical and Pharmaceutical Research. [Link]
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Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. (2003). U.S. Food and Drug Administration (FDA). [Link]
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Mass spectra and major fragmentation patterns of piperazine designer drugs. (N/A). ResearchGate. [Link]
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Application of LC-MS to the analysis of new radiopharmaceuticals. (2003). PubMed. [Link]
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Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PubMed Central. [Link]
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2011). ResearchGate. [Link]
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Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2019). MDPI. [Link]
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Mass Fragmentation Characteristics of Piperazine Analogues. (N/A). Journal of Chinese Mass Spectrometry Society. [Link]
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An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). ACS Publications. [Link]
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An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). PubMed Central. [Link]
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Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. (2014). ResearchGate. [Link]
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High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). MDPI. [Link]
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Review of HPLC and LC-MS/MS Methods for Determination of ZT-1 and Its Active Metabolite, Huperzine A in Various Biological Matrices. (2016). ResearchGate. [Link]
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Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). ResearchGate. [Link]
-
Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. (2018). ResearchGate. [Link]
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Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2021). MDPI. [Link]
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Validation of LC-TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. (2014). ResearchGate. [Link]
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Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. (2013). Agilent Technologies. [Link]
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Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. (2021). PubMed. [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2002). ResearchGate. [Link]
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LC-MS/MS Method Package for Primary Metabolites. (N/A). Shimadzu. [Link]
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A Review on Analytical Methods for Piperazine Determination. (2017). International Journal of ChemTech Research. [Link]
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Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration (FDA). [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]
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Application Note: 1H and 13C NMR Characterization of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
Abstract: This document provides a detailed guide for the structural elucidation of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This guide offers a comprehensive, step-by-step protocol for sample preparation, data acquisition, and spectral interpretation, grounded in the fundamental principles of NMR spectroscopy and supported by established literature.
Introduction: The Significance of Structural Verification
This compound is a heterocyclic compound incorporating both a thiazole and a piperazine moiety. Such hybrid molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds.[1][2] The thiazole ring is a key structural component in numerous pharmaceuticals, including antimicrobial and anticancer agents.[3] Similarly, the piperazine ring is a common pharmacophore found in a wide array of therapeutic agents, valued for its physicochemical properties and ability to interact with biological targets.[4]
Given the therapeutic potential of such molecules, unambiguous structural confirmation is a critical step in the drug discovery and development process. NMR spectroscopy is an unparalleled, non-destructive analytical technique for determining the precise molecular structure of organic compounds in solution. This application note details the expected ¹H and ¹³C NMR spectral features of the title compound and provides a robust protocol for their acquisition and analysis. The hydrochloride salt form is expected to influence the chemical shifts of protons adjacent to the nitrogen atoms, a key feature that will be explored in the spectral analysis.[5]
Predicted NMR Analysis of this compound
A thorough understanding of the expected NMR spectrum is crucial for accurate data interpretation. The following sections detail the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integration values for the target molecule, based on established principles of NMR spectroscopy and data from analogous structures.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the atoms in this compound have been systematically numbered as shown in the diagram below.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectrum (500 MHz, D₂O)
The spectrum is predicted in Deuterium Oxide (D₂O) as the hydrochloride salt is expected to be readily soluble in water. Protons attached to nitrogen atoms (N-H) will likely exchange with deuterium from the solvent and may not be observed, or may appear as very broad signals.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H4, H5 | ~7.5 - 8.0 | Doublet (each) | JH4-H5 ≈ 3.5 Hz | 1H each | Protons on the thiazole ring are in the aromatic region. They will appear as two distinct doublets due to coupling to each other.[6] |
| H6 | ~4.5 - 5.0 | Quartet | JH6-H7 ≈ 7.0 Hz | 1H | This methine proton is deshielded by the adjacent thiazole ring and the piperazine nitrogen. It will be split into a quartet by the three protons of the methyl group (C7). |
| H9, H11 | ~3.2 - 3.8 | Broad multiplet | - | 8H | These are the eight protons of the piperazine ring. Due to the protonation of the nitrogens and the resulting positive charges, these protons are significantly deshielded. The signals are expected to be broad and may overlap due to the dynamic chair-chair interconversion of the piperazine ring.[7][8] |
| H7 | ~1.8 - 2.2 | Doublet | JH7-H6 ≈ 7.0 Hz | 3H | The methyl group protons will be split into a doublet by the methine proton (H6). |
| N-H (piperazine) | Not observed or very broad | - | - | - | These acidic protons will rapidly exchange with the D₂O solvent. |
Predicted ¹³C NMR Spectrum (125 MHz, D₂O)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~165 - 175 | The C2 carbon of the thiazole ring, being adjacent to both sulfur and nitrogen, is significantly deshielded and appears far downfield.[9] |
| C4 | ~140 - 145 | Aromatic carbon of the thiazole ring. |
| C5 | ~120 - 125 | Aromatic carbon of the thiazole ring, typically upfield relative to C4. |
| C6 | ~55 - 65 | The methine carbon is attached to the electron-withdrawing thiazole ring and the piperazine nitrogen, leading to a downfield shift. |
| C9, C11 | ~45 - 55 | The carbons of the piperazine ring. The protonation of the nitrogen atoms causes a downfield shift compared to the free base. Due to the symmetry of the protonated piperazine ring, these carbons may appear as a single signal or two closely spaced signals. |
| C7 | ~15 - 25 | The methyl carbon, appearing in the typical aliphatic region. |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the NMR characterization of this compound.
Materials and Equipment
-
This compound (sample)
-
Deuterium Oxide (D₂O, 99.9% D)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
NMR Spectrometer (e.g., 500 MHz) equipped with a broadband probe
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Homogenization: Vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are suggested starting parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 16-64 (adjust for desired signal-to-noise ratio)
-
Receiver Gain: Set automatically by the instrument.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024-4096 (or more, as ¹³C is much less sensitive than ¹H)
-
Receiver Gain: Set automatically by the instrument.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a reference at δ 4.79 ppm for the ¹H spectrum. For the ¹³C spectrum, an external standard or the solvent signal (if calibrated) can be used.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.
Workflow and Data Interpretation
The overall process from sample preparation to final structural confirmation follows a logical workflow.
Caption: Workflow for the NMR characterization of this compound.
The interpretation of the acquired spectra involves comparing the experimental data with the predicted values. Key steps include:
-
¹H NMR Analysis:
-
Confirm the presence of the two thiazole ring protons in the aromatic region with the expected doublet splitting pattern.
-
Identify the quartet and doublet corresponding to the ethyl linker and verify their 1:3 integration ratio.
-
Analyze the broad signals in the aliphatic region, confirming their integration corresponds to the eight piperazine protons. The downfield shift of these protons is indicative of the hydrochloride salt form.
-
-
¹³C NMR Analysis:
-
Identify the six distinct carbon environments.
-
Confirm the presence of the highly deshielded C2 of the thiazole ring.
-
Assign the remaining thiazole, ethyl, and piperazine carbons based on their predicted chemical shifts.
-
By systematically analyzing both the ¹H and ¹³C NMR spectra in conjunction with the predicted data, a confident structural confirmation of this compound can be achieved.
References
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Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PMC - PubMed Central. Available at: [Link]
-
Proton NMR Table. Michigan State University Department of Chemistry. Available at: [Link]
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Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. Available at: [Link]
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Simulation of NMR chemical shifts in heterocycles: a method evaluation. PubMed. Available at: [Link]
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Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PMC - PubMed Central. Available at: [Link]
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Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry. Available at: [Link]
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Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]
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Can NMR of piperazin show single picks in aliphatic area? ResearchGate. Available at: [Link]
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Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. National Institutes of Health. Available at: [Link]
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(PDF) NMR shift prediction from small data quantities. ResearchGate. Available at: [Link]
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13C NMR Chemical Shift. Oregon State University. Available at: [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. Available at: [Link]
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NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
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The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]
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NMR 5: Coupling Constants. YouTube. Available at: [Link]
-
1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth. Modgraph. Available at: [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
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14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]
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Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]
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NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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Piperazine. Wikipedia. Available at: [Link]
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Application Notes and Protocols for In- Vivo Efficacy Testing of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
Authored by: Senior Application Scientist
Introduction: The Therapeutic Potential of Thiazole and Piperazine Moieties in CNS Disorders
The confluence of a thiazole ring and a piperazine scaffold in the chemical structure of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride presents a compelling rationale for its investigation as a novel therapeutic agent for central nervous system (CNS) disorders. The thiazole nucleus is a versatile heterocyclic motif present in numerous clinically approved drugs, including some anticancer agents.[1][2] Its derivatives are known to interact with a variety of biological targets, such as enzymes and receptors, due to their unique electronic properties.[1] Similarly, the piperazine ring is a common pharmacophore in many CNS-active drugs, particularly antipsychotics and antidepressants, where it often contributes to interactions with dopamine and serotonin receptors. The combination of these two moieties suggests that this compound could possess novel pharmacological properties with potential efficacy in complex neuropsychiatric disorders like schizophrenia.
Schizophrenia is a severe mental illness characterized by a constellation of positive, negative, and cognitive symptoms.[3] While current antipsychotic medications, primarily acting on dopamine D2 receptors, are effective in treating positive symptoms, they often have limited efficacy against negative and cognitive deficits and can be associated with significant side effects.[3][4] This highlights the urgent need for novel therapeutic agents with broader efficacy and improved tolerability. The unique chemical structure of this compound warrants a thorough in vivo investigation to elucidate its potential as a next-generation antipsychotic.
These application notes provide a comprehensive framework for the in vivo experimental design to test the efficacy of this compound, with a primary focus on a well-established animal model of schizophrenia. The protocols herein are designed to adhere to the highest standards of scientific integrity and animal welfare, incorporating principles from the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure reproducibility and translatability of the findings.[5][6][7][8]
Strategic Approach to In Vivo Efficacy Evaluation
A tiered approach is recommended for the in vivo evaluation of this compound. This begins with an initial screening in a robust and predictive animal model of psychosis to establish proof-of-concept, followed by more complex models to assess a broader range of antipsychotic-like effects.
Phase 1: Proof-of-Concept in a Pharmacologically-Induced Model of Psychosis
The initial phase of in vivo testing will utilize a drug-induced hyperlocomotion model, a widely accepted screening paradigm for antipsychotic efficacy.[9][10] This model is based on the observation that psychostimulants, such as amphetamine, induce an increase in locomotor activity in rodents, which is thought to mimic the hyperdopaminergic state associated with psychosis in schizophrenia.[11] The ability of a test compound to attenuate this hyperlocomotion is predictive of its potential antipsychotic activity.
Causality behind Experimental Choices:
-
Animal Model: The amphetamine-induced hyperlocomotion model in mice is selected for its high predictive validity for antipsychotic efficacy, particularly for compounds targeting the dopamine system. It is a relatively simple, rapid, and cost-effective screening tool.
-
Dose Selection: A dose-range finding study is a critical first step to determine the appropriate doses of this compound to be tested. This will involve administering escalating doses of the compound to a small group of animals to assess for any overt signs of toxicity and to identify a range of doses that are well-tolerated.
-
Controls: The inclusion of both a vehicle control group and a positive control group (e.g., a known antipsychotic like haloperidol or clozapine) is essential for validating the experimental model and providing a benchmark for the efficacy of the test compound.
Experimental Workflow and Design
The experimental workflow is designed to be systematic and to minimize bias. Key considerations include randomization of animals to treatment groups and blinding of the experimenter to the treatment conditions during data collection and analysis.
Caption: General experimental workflow for in vivo efficacy testing.
Data Presentation: Expected Outcomes and Interpretation
The primary outcome measure will be the total distance traveled by the animals in the open field test. A successful outcome would be a dose-dependent reduction in amphetamine-induced hyperlocomotion by this compound, without causing significant sedation at effective doses.
| Treatment Group | Dose (mg/kg, i.p.) | N per Group | Expected Outcome (Total Distance Traveled in cm) | Interpretation |
| Vehicle + Saline | - | 10 | Baseline locomotor activity | Normal behavior |
| Vehicle + Amphetamine | 5 | 10 | Increased locomotor activity | Successful induction of hyperlocomotion |
| Haloperidol + Amphetamine | 0.5 | 10 | Reduced locomotor activity | Positive control validation |
| Compound X + Amphetamine | 1 | 10 | Dose-dependent reduction in locomotor activity | Potential antipsychotic efficacy |
| Compound X + Amphetamine | 5 | 10 | Dose-dependent reduction in locomotor activity | Potential antipsychotic efficacy |
| Compound X + Amphetamine | 10 | 10 | Dose-dependent reduction in locomotor activity | Potential antipsychotic efficacy |
Note: The doses provided in the table are hypothetical and should be determined based on a preliminary dose-range finding study.
Detailed Protocols
Protocol 1: Animal Handling and Acclimatization
-
Animal Source: Procure male C57BL/6 mice (8-10 weeks old) from a reputable vendor.
-
Housing: House the animals in groups of 4-5 per cage in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow the animals to acclimatize to the housing facility for at least 7 days before the start of any experimental procedures.
-
Handling: Handle the animals for a few minutes each day for 3-4 days prior to the experiment to reduce stress associated with handling and injections.
Protocol 2: Drug Preparation and Administration
-
This compound (Compound X): Dissolve the compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose). Prepare fresh solutions on the day of the experiment.
-
Amphetamine: Dissolve d-amphetamine sulfate in sterile saline.
-
Haloperidol: Dissolve haloperidol in a minimal amount of glacial acetic acid and then dilute with sterile saline, adjusting the pH to approximately 6.0.
-
Administration: Administer all drugs via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
Protocol 3: Amphetamine-Induced Hyperlocomotion Test
-
Habituation: On two consecutive days prior to the test day, place the mice individually in the open field arenas (e.g., 40 cm x 40 cm x 30 cm) for 30 minutes to allow for habituation to the novel environment.
-
Test Day:
-
Transport the animals to the testing room at least 1 hour before the start of the experiment.
-
Administer the vehicle, Compound X, or haloperidol to the respective groups.
-
Return the animals to their home cages.
-
After 30 minutes, administer either saline or amphetamine to the appropriate groups.
-
Immediately place the animals individually into the open field arenas.
-
Record locomotor activity for 60 minutes using an automated video-tracking system.
-
-
Data Analysis: The primary endpoint is the total distance traveled (in cm). Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle + amphetamine group. A p-value of <0.05 will be considered statistically significant.
Phase 2: Expanded Behavioral and Neurochemical Profiling
Following a positive outcome in the initial screening, a more comprehensive evaluation of this compound is warranted. This would involve assessing its effects on negative and cognitive symptom domains of schizophrenia and exploring its underlying neurochemical mechanism of action.
Models for Negative and Cognitive Symptoms
-
Social Interaction Test: To assess negative symptom-like behavior, a social interaction test can be employed. A reduction in social interaction in a rodent model can be indicative of social withdrawal, a core negative symptom of schizophrenia.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia and is linked to cognitive fragmentation and thought disorder.[12] The ability of a compound to reverse a deficit in PPI induced by a psychotomimetic agent (e.g., apomorphine or phencyclidine) is indicative of potential antipsychotic efficacy.
-
Novel Object Recognition Test: This test assesses recognition memory, a cognitive domain that is often impaired in schizophrenia.
Neurochemical Analysis
To understand the mechanism of action of this compound, post-mortem brain tissue analysis can be performed.
Caption: Integrated behavioral and neurochemical analysis workflow.
-
High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection can be used to measure the levels of dopamine, serotonin, and their metabolites in specific brain regions, such as the striatum and prefrontal cortex. This will help to determine if the compound alters neurotransmitter turnover.
-
Receptor Binding Assays: In vitro receptor binding assays can be conducted to determine the affinity of this compound for a panel of CNS receptors, including dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A, etc.), and others that are implicated in the pathophysiology of schizophrenia.
Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with the principles of the 3Rs (Replacement, Reduction, and Refinement).[13] Preclinical studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP) regulations as outlined by the U.S. Food and Drug Administration (FDA) in 21 CFR Part 58.[13][14][15] This includes having detailed study protocols, standard operating procedures (SOPs), and a quality assurance program.[13][14][15]
Conclusion
The proposed in vivo experimental design provides a robust and scientifically rigorous framework for evaluating the efficacy of this compound as a potential novel antipsychotic agent. By starting with a well-validated screening model and progressing to more complex behavioral and neurochemical analyses, this approach will enable a comprehensive assessment of the compound's therapeutic potential. The adherence to established guidelines for preclinical research will ensure the generation of high-quality, reproducible data that can confidently guide further drug development efforts.
References
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. (2025, April 10). Retrieved from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(6), 1684. Retrieved from [Link]
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Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs. Retrieved from [Link]
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Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved from [Link]
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). Archiv der Pharmazie, 353(12), e2000208. Retrieved from [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997, November). U.S. Food and Drug Administration. Retrieved from [Link]
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Preclinical research strategies for drug development. (2025, August 11). AMSBIO. Retrieved from [Link]
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1-(Thiazol-2-yl)piperazine. (n.d.). PubChem. Retrieved from [Link]
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Animal models of schizophrenia. (2010). British Journal of Pharmacology, 159(5), 1167–1178. Retrieved from [Link]
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Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. (2025, December 23). British Journal of Pharmacology. Retrieved from [Link]
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New experimental models of the blood-brain barrier for CNS drug discovery. (2016). Expert Opinion on Drug Discovery, 11(8), 737–751. Retrieved from [Link]
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Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. (2022). Frontiers in Psychiatry, 13, 1009138. Retrieved from [Link]
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In vitro and in vivo techniques in CNS drug discovery. (2006, February 2). European Pharmaceutical Review. Retrieved from [Link]
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The ARRIVE guidelines 2.0. (n.d.). NC3Rs. Retrieved from [Link]
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Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2005). Dialogues in Clinical Neuroscience, 7(2), 123–133. Retrieved from [Link]
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ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs. Retrieved from [Link]
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Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2022). Pharmaceutics, 14(7), 1387. Retrieved from [Link]
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Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2008). Pharmacological Reviews, 60(3), 358–403. Retrieved from [Link]
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ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. (n.d.). ACNP. Retrieved from [Link]
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Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025, August 9). RSC Advances, 15(32), 19876-19888. Retrieved from [Link]
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Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. (2021). International Journal of Drug Delivery Technology, 11(1), 123-129. Retrieved from [Link]
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CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. Retrieved from [Link]
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Preclinical models of antipsychotic drug action. (2013). British Journal of Pharmacology, 168(6), 1323–1335. Retrieved from [Link]
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The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (2020). PLoS Biology, 18(7), e3000411. Retrieved from [Link]
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Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum. (2025, July 18). ACS Infectious Diseases. Retrieved from [Link]
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THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. (n.d.). ACNP. Retrieved from [Link]
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CNS Drug Discovery | Physicochemical optimisation. (n.d.). Domainex. Retrieved from [Link]
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Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics, 9(4-S), 555-561. Retrieved from [Link]
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New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. (2017, June 5). Brain & Behavior Research Foundation. Retrieved from [Link]
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The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. (2023, March 6). EQUATOR Network. Retrieved from [Link]
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Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. (2007). Acta Poloniae Pharmaceutica, 64(3), 225-232. Retrieved from [Link]
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Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2014). BioMed Research International, 2014, 892697. Retrieved from [Link]
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The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (n.d.). EUPRIM-NET. Retrieved from [Link]
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Animal models of schizophrenia: a critical review. (2005). Journal of Psychiatry & Neuroscience, 30(1), 6–21. Retrieved from [Link]
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Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. Retrieved from [Link]
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Application Note & Protocol: Quantifying Dopamine D2 Receptor Antagonism using a Novel Thiazol-Piperazine Compound (TZP-HCl)
An in-depth technical guide by a Senior Application Scientist.
Introduction & Scientific Principle
The G protein-coupled receptor (GPCR) superfamily, particularly the dopamine receptors, represents a cornerstone of therapeutic intervention in neuropsychiatric disorders. The Dopamine D2 receptor (D2R), a member of the Gi/o-coupled family, plays a pivotal role in modulating neuronal excitability, motor control, and reward pathways. Its canonical signaling cascade involves the inhibition of adenylyl cyclase upon agonist binding, leading to a quantifiable decrease in intracellular cyclic AMP (cAMP) levels.
This application note describes a robust, luminescence-based cell culture assay to characterize the antagonistic properties of a novel investigational compound, 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride (herein referred to as TZP-HCl) . The chemical scaffold of TZP-HCl, featuring a thiazol-piperazine moiety, is structurally analogous to known dopaminergic ligands, suggesting a potential interaction with dopamine receptors.
The protocol herein employs the Promega cAMP-Glo™ Assay system in a human neuroblastoma cell line, SH-SY5Y, which endogenously expresses the D2R. The assay principle is based on the competition between cAMP produced by the cells and a cAMP-dependent protein kinase (PKA). In the absence of cAMP, PKA efficiently phosphorylates a substrate, consuming ATP. The remaining ATP is then detected using a luciferase/luciferin reaction. Therefore, a high cAMP level results in low luminescence, and a low cAMP level results in high luminescence.
By treating cells with a known D2R agonist (e.g., Quinpirole) to suppress cAMP production, we can then introduce TZP-HCl to determine if it can reverse this effect, which would be indicative of D2R antagonism. This provides a quantitative measure of the compound's potency (IC50).
Proposed Signaling Pathway: D2R-Mediated cAMP Inhibition
The following diagram illustrates the signaling cascade initiated by D2R activation and its potential modulation by the antagonist TZP-HCl.
Caption: D2R activation by an agonist inhibits adenylyl cyclase via Gi protein, reducing cAMP. The antagonist TZP-HCl is hypothesized to block this effect.
Materials & Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| SH-SY5Y Human Neuroblastoma Cells | ATCC | CRL-2266 |
| DMEM/F-12 Medium | Gibco | 11330032 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| Quinpirole hydrochloride (D2R Agonist) | Tocris | 1061 |
| Forskolin (Adenylyl Cyclase Activator) | Sigma-Aldrich | F6886 |
| TZP-HCl (Test Compound) | N/A | N/A |
| cAMP-Glo™ Assay Kit | Promega | V1501 |
| White, Opaque, 96-well Assay Plates | Corning | 3917 |
| Plate Luminometer | (e.g., GloMax®) | N/A |
Detailed Experimental Protocol
This protocol is designed to determine the IC50 value of TZP-HCl by measuring its ability to counteract the Quinpirole-induced suppression of cAMP.
Step 1: Cell Culture & Seeding
-
Maintain SH-SY5Y Cells: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage Cells: Subculture cells every 3-4 days when they reach 80-90% confluency. Use Trypsin-EDTA for detachment.
-
Seed Assay Plates:
-
Harvest cells and perform a cell count (e.g., using a hemocytometer).
-
Resuspend cells in complete growth medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (yielding 10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Step 2: Reagent Preparation
-
TZP-HCl Stock: Prepare a 10 mM stock solution of TZP-HCl in DMSO. Create a serial dilution series in assay buffer (e.g., DMEM/F-12 + 0.1% BSA) to achieve final desired concentrations (e.g., ranging from 1 nM to 100 µM).
-
Quinpirole (Agonist) Solution: Prepare a working solution of Quinpirole in assay buffer. The final concentration should be its EC80 (the concentration that gives 80% of its maximal effect), which must be predetermined in a separate agonist dose-response experiment. For this protocol, we will assume a final EC80 concentration of 1 µM.
-
Forskolin (Positive Control) Solution: Prepare a 10 µM working solution of Forskolin in assay buffer. This will be used to maximally stimulate adenylyl cyclase and define the 0% inhibition window.
-
cAMP-Glo™ Reagents: On the day of the assay, equilibrate the cAMP-Glo™ Lysis Buffer and Detection Solution to room temperature. Prepare the cAMP-Glo™ Reaction Buffer by adding 10 µL of PKA to the Lysis Buffer.
Step 3: Assay Workflow
The following diagram outlines the sequential steps of the cell treatment and assay procedure.
Caption: The experimental workflow for the cAMP-Glo™ antagonist assay, from cell seeding to luminescence reading.
-
Pre-treatment with Antagonist (TZP-HCl):
-
Carefully remove the growth medium from the wells.
-
Add 50 µL of assay buffer to the "No Treatment" and "Agonist Only" control wells.
-
Add 50 µL of the various TZP-HCl dilutions to the respective test wells.
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the antagonist to bind to the D2 receptors.
-
-
Agonist Challenge:
-
Add 50 µL of the Quinpirole (EC80) working solution to all wells except the "No Treatment" control wells.
-
Add 50 µL of assay buffer to the "No Treatment" wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Remove the plate from the incubator and allow it to cool to room temperature for 20 minutes.
-
Add 100 µL of the prepared cAMP-Glo™ Reaction Buffer (containing PKA) to each well. This lyses the cells and initiates the kinase reaction.
-
Incubate for 20 minutes at room temperature.
-
Add 200 µL of the cAMP-Glo™ Detection Solution (containing Kinase-Glo® Reagent) to each well.
-
Incubate for another 20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate luminometer. An integration time of 0.5 to 1 second per well is typically sufficient.
-
Data Analysis & Interpretation
The raw data will be in Relative Light Units (RLU). A higher RLU value corresponds to a lower cAMP concentration.
-
Establish Controls:
-
0% Inhibition (High cAMP): Forskolin-treated wells (or "No Treatment" wells) will have the lowest RLU values.
-
100% Inhibition (Low cAMP): "Agonist Only" (Quinpirole) wells will have the highest RLU values.
-
-
Calculate Percent Inhibition:
-
Normalize the data for each TZP-HCl concentration using the following formula: % Inhibition = 100 * (RLU_Sample - RLU_High_cAMP) / (RLU_Low_cAMP - RLU_High_cAMP)
-
-
Determine IC50:
-
Plot the % Inhibition (Y-axis) against the log of the TZP-HCl concentration (X-axis).
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.
-
The IC50 is the concentration of TZP-HCl that produces 50% of the maximum inhibition.
-
| Parameter | Description | Expected Outcome for an Antagonist |
| RLU | Relative Light Units read by the luminometer. | Increases with TZP-HCl concentration. |
| Dose-Response | A sigmoidal curve showing the relationship between compound dose and effect. | A clear sigmoidal curve is expected. |
| IC50 Value | The concentration of antagonist that inhibits 50% of the agonist response. | A lower IC50 value indicates higher potency. |
| Hill Slope | The steepness of the curve, indicating the cooperativity of binding. | Typically close to 1.0. |
Trustworthiness & Self-Validation
To ensure the integrity and reproducibility of this protocol, the following quality control measures are essential:
-
Z'-Factor Calculation: For each assay plate, calculate the Z'-factor using the positive (Agonist Only) and negative (No Treatment) controls to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Agonist EC50/EC80 Confirmation: Periodically re-confirm the EC50 and EC80 values for Quinpirole to account for any variations in cell passage number or reagent lots.
-
DMSO Tolerance: Ensure the final concentration of DMSO in the wells does not exceed 0.5%, as higher concentrations can induce cytotoxicity and interfere with the assay.
-
Cell Viability Check: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to confirm that the observed effects are due to receptor antagonism and not cell death.
References
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
-
Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225. [Link]
-
Xie, H. R., & Wang, J. (2011). Endogenous D2S and D3 dopamine receptors in undifferentiated and differentiated SH-SY5Y cells. Journal of molecular signaling, 6, 6. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
Application Notes & Protocols: Preparation of 1-(1-Thiazol-2-yl-ethyl)-piperazine Hydrochloride for Preclinical Animal Administration
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-(1-(Thiazol-2-yl)ethyl)piperazine hydrochloride for administration in animal models. Due to the absence of publicly available, peer-reviewed data on the specific solubility and stability of this compound, this guide is structured as a framework for developing a robust, customized, and self-validating protocol. It emphasizes the critical preliminary steps of physicochemical characterization that must be performed by the end-user to ensure accurate, reproducible, and safe administration. The protocols herein detail methodologies for solubility screening, vehicle selection, formulation preparation for both oral and parenteral routes, and essential quality control measures, all grounded in established principles of laboratory animal science and pharmaceutical formulation.
Introduction and Compound Profile
1-(1-(Thiazol-2-yl)ethyl)piperazine is a heterocyclic compound containing both a thiazole and a piperazine moiety. Such scaffolds are of significant interest in medicinal chemistry. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability. Proper preparation of this compound for in vivo studies is paramount; imprecise or inappropriate formulation can lead to significant experimental variability, erroneous pharmacokinetic and pharmacodynamic data, and potential animal welfare complications arising from tissue irritation or toxicity.
The core principle of this guide is to establish a reliable formulation by first understanding the compound's fundamental properties. The following information has been identified from chemical databases.
| Property | Value | Source |
| Chemical Name | 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine | BLDpharm[1] |
| CAS Number | 1185539-23-4 | BLDpharm[1] |
| Molecular Formula | C₉H₁₅N₃S | BLDpharm[1] |
| Molecular Weight | 197.30 g/mol | BLDpharm[1] |
| Form | Hydrochloride Salt (Assumed for this protocol) | N/A |
| Known Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | BLDpharm[1] |
Causality Behind the Approach: A definitive, one-size-fits-all protocol cannot be responsibly provided without empirical solubility and stability data. Factors such as the desired dose concentration, administration route, and animal species profoundly influence the choice of vehicle. Therefore, this guide empowers the researcher to generate this necessary data and make an informed, evidence-based decision.
Safety and Handling Precautions
Given the compound's hazard profile, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Engineering Controls: Handle the dry powder form of 1-(1-(Thiazol-2-yl)ethyl)piperazine hydrochloride in a certified chemical fume hood to avoid inhalation of dust.[2]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, use a NIOSH-approved respirator with a particulate filter.[4]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling, especially before eating or drinking.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Part I: Mandatory Preliminary Protocol - Solubility Assessment
The first and most critical step is to determine the solubility of the compound in a panel of commonly used, biocompatible vehicles. This empirical step is the foundation of a validatable protocol.
Objective
To identify suitable vehicles for solubilizing 1-(1-(Thiazol-2-yl)ethyl)piperazine HCl at the required concentration for dosing.
Materials
-
1-(1-(Thiazol-2-yl)ethyl)piperazine HCl powder
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Microcentrifuge tubes or small glass vials
-
Vehicle Panel (suggested):
-
Sterile Water for Injection
-
0.9% Sodium Chloride (Sterile Saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
10% DMSO in Saline
-
40% PEG 400 in Saline
-
0.5% (w/v) Methylcellulose (MC) in water
-
Step-by-Step Methodology
-
Preparation: Tare a microcentrifuge tube/vial on the analytical balance.
-
Weighing: Accurately weigh a small amount of the compound (e.g., 2-5 mg) into the tube. Record the exact weight.
-
Initial Vehicle Addition: Add a calculated volume of the first vehicle from the panel to reach a high target concentration (e.g., 50 mg/mL).
-
Solubilization Attempt: Vigorously vortex the mixture for 2-3 minutes. If a magnetic stirrer is used, add a micro stir bar and stir for 15-30 minutes.
-
Visual Inspection: Carefully inspect the mixture against a dark background. Look for any visible solid particles.
-
If a clear solution is formed: The compound is soluble at this concentration in this vehicle. You can proceed to test an even higher concentration or conclude this vehicle is suitable.
-
If particles remain: The compound is not fully soluble. Proceed to the next step.
-
-
Serial Dilution: Add a known, incremental volume of the same vehicle to dilute the concentration (e.g., dilute from 50 mg/mL to 25 mg/mL). Repeat step 4 (Solubilization Attempt) and step 5 (Visual Inspection).
-
Determine Solubility Limit: Continue the serial dilution until a clear solution is obtained. The concentration at which all solid dissolves is the approximate solubility limit in that vehicle.
-
Repeat: Repeat steps 1-7 for each vehicle in the panel.
-
Documentation: Record all results meticulously in a table.
| Vehicle | Max Concentration Achieved (mg/mL) | Observations (e.g., Clear solution, Fine suspension) |
| Sterile Water | [User to determine] | |
| 0.9% Saline | [User to determine] | |
| PBS, pH 7.4 | [User to determine] | |
| 5% Dextrose (D5W) | [User to determine] | |
| 10% DMSO / Saline | [User to determine] | |
| 40% PEG 400 / Saline | [User to determine] | |
| 0.5% MC / Water | [User to determine] | Note if a uniform suspension is formed |
Part II: Vehicle Selection and Rationale
The choice of vehicle is a critical decision that balances the need for compound solubility with physiological compatibility for the animal model. The flowchart below provides a logical pathway for vehicle selection based on the solubility data generated in Part I.
Vehicle Selection Workflow
Caption: General workflow for formulation preparation.
Quality Control and Administration
Trustworthiness through Self-Validation: The final formulation must be inspected before each use.
-
For Solutions: Hold the vial up to a light source. The solution must be clear and free of any visible particles, precipitate, or discoloration. If any are observed, the solution should be discarded.
-
For Suspensions: Vigorously shake the suspension to ensure it is homogenous. Draw up a dose and observe if it settles rapidly in the syringe. A good suspension will remain uniform long enough for accurate dosing. Always mix immediately before dosing each animal.
Administration Guidelines:
-
Adhere strictly to the institution's approved IACUC protocol for administration volumes and techniques.
-
For oral gavage, use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus. [5]* After administration, monitor animals for any adverse reactions, including changes in activity, posture, breathing, or signs of pain or distress at the injection site.
Conclusion
The successful administration of 1-(1-(Thiazol-2-yl)ethyl)piperazine hydrochloride in preclinical models is critically dependent on a carefully developed and validated formulation protocol. By first conducting a thorough solubility assessment as detailed in this guide, researchers can select an appropriate vehicle and prepare a formulation that ensures accurate dosing, minimizes experimental variability, and upholds the highest standards of animal welfare. This methodical approach provides the necessary framework to translate this novel compound into reliable in vivo studies.
References
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PubChem. 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
Deau, E., et al. (2023). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available from: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available from: [Link]
-
CAS Common Chemistry. 1-(2-Thiazolyl)piperazine. American Chemical Society. Available from: [Link]
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PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. Available from: [Link]
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Angene Chemical. Safety Data Sheet: 2-(Piperazin-1-yl)thiazole. Angene Chemical. Available from: [Link]
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Taha, M., et al. (2020). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PLOS ONE. Available from: [Link]
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Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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Washington State University IACUC. (2024). Guideline #12: Compounding Drugs and Chemicals. Available from: [Link]
-
University of Iowa IACUC. Guidelines for Sterile Preparation of Injectable Compounds. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH. Available from: [Link]
-
PubChem. 1-(2,3-Dichlorophenyl)piperazine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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Application Notes and Protocols for Molecular Docking Simulation of Thiazole Derivatives with Target Proteins
Introduction: The Prominence of Thiazole Derivatives and Molecular Docking in Drug Discovery
The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer[1][2][3], antimicrobial[4][5][6][7], anti-inflammatory[4], and antiviral properties. This versatility has established thiazole-based compounds as privileged scaffolds in the development of novel therapeutic agents.[8] The underlying principle of their biological action often lies in their specific interactions with protein targets crucial for disease progression.
Molecular docking has emerged as an indispensable computational tool in modern drug discovery, offering a powerful lens to visualize and predict the binding of small molecules like thiazole derivatives to their macromolecular receptors.[9][10][11] This in silico technique simulates the interaction between a ligand (the thiazole derivative) and a protein, predicting the preferred binding orientation, conformation, and affinity. By elucidating these molecular interactions, researchers can gain profound insights into the mechanism of action, guide the design of more potent and selective derivatives, and prioritize compounds for experimental validation, thereby accelerating the drug discovery pipeline.[12]
This guide provides a comprehensive overview and detailed protocols for performing molecular docking simulations of thiazole derivatives with their protein targets. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions to conduct these simulations with scientific rigor.
I. Foundational Principles: The "Why" Behind the "How"
A successful molecular docking experiment is not merely about executing a series of commands; it is about making informed decisions at each stage of the process. Understanding the causality behind these choices is paramount for obtaining meaningful and reliable results.
The Thiazole Scaffold: A Privileged Structure
The therapeutic success of thiazole derivatives can be attributed to the unique physicochemical properties of the thiazole ring. It can participate in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are critical for high-affinity binding to protein targets. Furthermore, the thiazole ring is relatively stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
The Essence of Molecular Docking
At its core, molecular docking aims to solve the "lock-and-key" problem at a molecular level.[13] The process involves two key components: a sampling algorithm and a scoring function .[9]
-
Sampling Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the protein's binding site. The goal is to generate a diverse set of potential binding poses.
-
Scoring Function: This evaluates each generated pose and assigns a score that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
The reliability of a docking simulation is contingent on the accuracy of both the sampling algorithm and the scoring function.
II. The Molecular Docking Workflow: A Visual Overview
The following diagram illustrates the key stages of a typical molecular docking workflow, from initial preparation to final analysis.
Caption: A generalized workflow for molecular docking simulations.
III. Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step protocols for each stage of the molecular docking simulation. We will use AutoDock Vina, a widely used and freely available docking software, as our primary tool.[14][15] For visualization and some preparation steps, we will refer to UCSF Chimera and PyMOL.
Protocol 1: Target Protein Preparation
The quality of the protein structure is a critical determinant of docking accuracy. The goal is to prepare a clean, structurally sound receptor model.
Rationale: Raw PDB files often contain non-essential components (water molecules, co-factors, multiple conformations) and lack hydrogen atoms, which are crucial for defining the correct chemistry of the binding site.
Step-by-Step Methodology:
-
Obtain Protein Structure:
-
Navigate to the RCSB Protein Data Bank (PDB) (rcsb.org).
-
Search for the target protein of interest. When multiple structures are available, select one with a high resolution (ideally < 2.5 Å), bound to a ligand similar to your thiazole derivatives if possible.[16]
-
Download the PDB file. For this protocol, we will use the example of the kinase domain of c-Abl (PDB ID: 1IEP).[17]
-
-
Clean the Protein Structure (using UCSF Chimera or PyMOL):
-
Open the downloaded PDB file in your molecular visualization software.
-
Remove all water molecules. In most cases, water molecules in the binding site are displaced by the ligand.
-
Remove any co-solvents, ions, or ligands that are not relevant to the binding site of interest.
-
If the protein is a multimer, retain only the chain(s) that form the binding site.
-
-
Add Hydrogens and Assign Charges:
-
Most docking programs require the addition of hydrogen atoms to the protein structure.
-
In AutoDock Tools (part of MGLTools), this can be done via Edit > Hydrogens > Add. Choose "Polar only" for efficiency.[14]
-
Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins in AutoDock.[15]
-
-
Save the Prepared Protein in PDBQT Format:
-
AutoDock Vina uses the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.
-
In AutoDock Tools, save the prepared protein as a .pdbqt file.
-
Protocol 2: Thiazole Derivative (Ligand) Preparation
Accurate representation of the ligand's 3D structure and chemical properties is essential for a successful docking simulation.
Rationale: The ligand's initial 3D conformation, charge distribution, and rotatable bonds directly influence how the docking algorithm samples its possible binding modes.
Step-by-Step Methodology:
-
Obtain or Draw the Ligand Structure:
-
If the thiazole derivative is known, you can download its structure from databases like PubChem or ZINC.[13]
-
For novel derivatives, you will need to draw the 2D structure using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and then generate a 3D conformation. Avogadro is a free and powerful tool for this purpose.[18][19][20][21]
-
-
Energy Minimization:
-
The initial 3D conformation of the ligand should be energy minimized to obtain a low-energy, stable structure.
-
Software like Avogadro has built-in energy minimization functions using force fields like MMFF94 or UFF.[19]
-
-
Add Hydrogens and Assign Charges:
-
Add hydrogen atoms to the ligand structure.
-
Assign partial charges. Gasteiger charges are commonly used for ligands in AutoDock.
-
-
Define Rotatable Bonds:
-
Identify the rotatable bonds in the ligand. This is crucial for flexible docking, where the ligand's conformation can change within the binding site. AutoDock Tools can automatically detect and set these.
-
-
Save the Prepared Ligand in PDBQT Format:
-
Save the final prepared ligand as a .pdbqt file.
-
Protocol 3: Performing the Molecular Docking Simulation with AutoDock Vina
With the prepared protein and ligand, you are now ready to perform the docking simulation.
Rationale: This step involves defining the search space for the docking algorithm and then running the simulation to predict the binding poses and affinities.
Step-by-Step Methodology:
-
Define the Grid Box (Search Space):
-
The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses.
-
The box should be centered on the active site and be large enough to accommodate the entire thiazole derivative in various orientations.
-
Using AutoDock Tools, you can visually place and size the grid box around the binding site.[22] Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).
-
-
Create the Configuration File:
-
AutoDock Vina uses a configuration text file to specify the input files and docking parameters. Create a file named conf.txt with the following content, replacing the file names and coordinates with your own:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computational time. A value of 8 is a good starting point.
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the Vina executable.
-
Execute the following command: ./vina --config conf.txt --log docking_log.txt
This will start the docking simulation. The results will be saved in docking_results.pdbqt, and a log file with the binding affinities will be created.[23][24]
-
IV. Analysis and Interpretation of Docking Results
The output of a docking simulation provides a wealth of data that requires careful analysis to extract meaningful insights.
Interpreting Binding Affinity
The primary quantitative output is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity. It is important to note that these are theoretical predictions and should be used for relative ranking of different thiazole derivatives rather than as absolute measures of binding strength.
| Thiazole Derivative | Predicted Binding Affinity (kcal/mol) |
| Derivative A | -8.5 |
| Derivative B | -7.2 |
| Derivative C | -9.1 |
| Reference Inhibitor | -9.5 |
In this hypothetical example, Derivative C is predicted to have the strongest binding affinity among the tested derivatives.
Visualizing and Analyzing Binding Poses
The docking_results.pdbqt file contains multiple predicted binding poses for your thiazole derivative.
Protocol 4: Post-Docking Analysis
Rationale: Visual inspection of the top-ranked poses is crucial to understand the specific molecular interactions that contribute to binding and to assess the plausibility of the predicted binding mode.
Step-by-Step Methodology:
-
Load the Results into a Molecular Visualizer:
-
Open your prepared protein structure (PDB or PDBQT) in PyMOL or UCSF Chimera.
-
Load the docking_results.pdbqt file. This will display the different predicted binding poses.
-
-
Analyze Intermolecular Interactions:
-
For the top-ranked pose (the one with the lowest binding affinity), identify the key interactions between the thiazole derivative and the protein's active site residues. Look for:
-
Hydrogen bonds: These are strong, directional interactions.
-
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
-
π-π stacking: Can occur between aromatic rings in the ligand and protein.
-
Salt bridges: Electrostatic interactions between charged groups.
-
-
Visualization software often has tools to automatically identify and display these interactions.[25][26]
-
-
Compare with Known Binders (if available):
-
If there is a known inhibitor or substrate for the target protein, compare its binding mode to that of your top-ranked thiazole derivative. Similar binding modes can increase confidence in your results.
-
The following diagram illustrates the types of interactions to look for during post-docking analysis.
Caption: Key intermolecular forces in protein-ligand binding.
V. Validation: Ensuring the Trustworthiness of Your Docking Protocol
A crucial step that is often overlooked is the validation of the docking protocol for the specific protein target.[16]
Rationale: Before screening a library of novel thiazole derivatives, you must demonstrate that your chosen docking settings can accurately reproduce known binding information.
Protocol 5: Docking Protocol Validation
Step-by-Step Methodology:
-
Re-docking the Co-crystallized Ligand:
-
If your protein structure was solved with a bound ligand, this is the gold standard for validation.
-
Extract the co-crystallized ligand from the original PDB file and prepare it as described in Protocol 2.
-
Dock this ligand back into the protein using the same protocol you will use for your thiazole derivatives.
-
Success Criterion: The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose should be low, typically less than 2.0 Å.[27]
-
-
Docking Known Actives and Inactives (Decoys):
-
If a co-crystallized ligand is not available, gather a small set of compounds from the literature with known activity (actives) and a set of compounds presumed to be inactive (decoys) against your target.
-
Dock both sets of compounds.
-
Success Criterion: The docking scores for the active compounds should be significantly better (more negative) than for the inactive decoys. This demonstrates that your protocol can distinguish between binders and non-binders.[27]
-
VI. Conclusion and Future Directions
Molecular docking is a powerful and cost-effective method for exploring the potential of thiazole derivatives as therapeutic agents.[1] By following rigorous and validated protocols, researchers can generate reliable hypotheses about protein-ligand interactions, guide synthetic chemistry efforts, and ultimately accelerate the discovery of new medicines. While docking is a valuable predictive tool, it is essential to remember that it is a simulation. The most promising in silico hits must always be validated through experimental biological assays.
VII. References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved from [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. (2017). Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. (n.d.). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. Retrieved from [Link]
-
Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
-
How to prepare ligands for docking? (2022). Avogadro Discussion. Retrieved from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. Retrieved from [Link]
-
Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). Bentham Science. Retrieved from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. (n.d.). PubMed. Retrieved from [Link]
-
Ligand Preparation for Molecular Docking using Avogadro. (2025). YouTube. Retrieved from [Link]
-
Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
-
How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. (2025). GROMACS forums. Retrieved from [Link]
-
Molecular docking in drug design: Basic concepts and application spectrums. (2026). Journal of Pharmaceutical Research. Retrieved from [Link]
-
What protocol is better for docking software validation? (2016). ResearchGate. Retrieved from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]
-
Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]
-
Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved from [Link]
-
Preparing membrane proteins for simulation using CHARMM-GUI. (n.d.). PubMed Central. Retrieved from [Link]
-
Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. (2025). YouTube. Retrieved from [Link]
-
(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved from [Link]
-
Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PubMed Central. Retrieved from [Link]
-
Creating / modifying ligand molecules. (n.d.). ScotCHEM protein-ligand docking course documentation. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2025). ResearchGate. Retrieved from [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
(PDF) Best Practices in Docking and Activity Prediction. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Docking Tutorial. (n.d.). University of Alberta. Retrieved from [Link]
-
Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central. Retrieved from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. Retrieved from [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]
-
Avogadro tutorial (create a PDB for a ligand). (2021). YouTube. Retrieved from [Link]
-
CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. (2023). Journal of Chemical Information and Modeling. Retrieved from [Link]
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Application Note: A Streamlined One-Pot Synthesis of Thiazole-Chromene Hybrids Catalyzed by Piperazine
Abstract: This technical guide details a highly efficient, one-pot, three-component protocol for the synthesis of pharmacologically significant thiazole-chromene hybrids. Leveraging piperazine as a mild and effective base catalyst, this methodology offers significant advantages in terms of operational simplicity, reduced reaction times, and high yields. This document provides a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, characterization data, and a discussion of the therapeutic potential of these hybrid scaffolds for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Imperative for Hybrid Scaffolds in Modern Drug Discovery
The confluence of distinct pharmacophores into a single molecular entity, a strategy known as molecular hybridization, has emerged as a powerful paradigm in the quest for novel therapeutic agents.[1] This approach aims to create synergistic effects, enhance biological activity, and overcome drug resistance.[1] Within the vast landscape of heterocyclic chemistry, thiazole and chromene moieties stand out as "privileged structures" due to their recurrent presence in a multitude of biologically active compounds.
-
Thiazole Core: The thiazole ring is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]
-
Chromene Scaffold: Similarly, the chromene nucleus is a key component of various natural and synthetic compounds with notable therapeutic applications, such as anticancer, antioxidant, and anti-inflammatory agents.[5]
Synthesizing hybrids of these two potent scaffolds presents a compelling strategy for the development of new drug candidates. Traditional multi-step syntheses, however, are often plagued by time-consuming procedures, costly purification of intermediates, and the generation of significant chemical waste. One-pot multicomponent reactions (MCRs) provide an elegant solution, offering a more sustainable and efficient pathway by combining multiple reaction steps in a single vessel without isolating intermediates.[6][7][8] This application note delineates a robust one-pot synthesis of thiazole-chromene hybrids, employing piperazine as a catalyst to streamline the process.
Reaction Principle and Mechanistic Rationale
The synthesis proceeds via a piperazine-catalyzed domino reaction involving three key components: a substituted salicylaldehyde, an active methylene compound (e.g., malononitrile), and a nucleophilic thiazole derivative. Piperazine, a cyclic diamine, functions as a bifunctional catalyst. Its basic nature is crucial for two key transformations within the one-pot sequence.
Plausible Mechanistic Pathway:
-
Knoevenagel Condensation: Piperazine first acts as a base to deprotonate the active methylene compound. The resulting carbanion then undergoes a Knoevenagel condensation with the aldehyde group of salicylaldehyde.
-
Intramolecular Cyclization (Michael Addition): The intermediate formed then undergoes an intramolecular Michael addition, where the hydroxyl group of the salicylaldehyde attacks the electrophilic double bond, leading to the formation of the 4H-chromene ring.
-
Michael Addition of Thiazole: In the final step, piperazine facilitates the Michael addition of the nucleophilic thiazole derivative to the electron-deficient C4 position of the newly formed chromene ring, yielding the final thiazole-chromene hybrid.
The entire sequence occurs in a single pot, driven by the formation of a stable heterocyclic system.
Figure 1: Proposed pathway for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a self-validating system. Successful synthesis and characterization as described confirm the procedure's efficacy.
Materials and Equipment
-
Reagents:
-
Substituted Salicylaldehyde (e.g., Salicylaldehyde, 5-Bromosalicylaldehyde) (98% purity)
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (99% purity)
-
2-Aminothiazole (or other nucleophilic thiazole derivative) (98% purity)
-
Piperazine (99% purity)
-
Ethanol (Absolute, 99.9%)
-
Deionized Water
-
Ethyl Acetate (ACS Grade)
-
Hexane (ACS Grade)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
Standard laboratory glassware
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the substituted salicylaldehyde (10 mmol, 1.0 eq.), the active methylene compound (10 mmol, 1.0 eq.), and the 2-aminothiazole derivative (10 mmol, 1.0 eq.).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Catalyst Addition: Add piperazine (1 mmol, 0.1 eq., 10 mol%) to the reaction mixture.
-
Causality Note: Piperazine is a mild base, which is crucial for preventing the formation of undesired side products that can occur with stronger bases.[9] Its catalytic amount is sufficient to drive the reaction to completion efficiently.
-
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored every 30 minutes using Thin Layer Chromatography (TLC). A suitable eluent system is typically Ethyl Acetate/Hexane (e.g., 3:7 v/v). The reaction is considered complete upon the disappearance of the starting materials. The typical reaction time is 2-4 hours.
-
Product Isolation (Workup): Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will often form. Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, typically ethanol or a DMF/water mixture, to yield the pure thiazole-chromene hybrid as a crystalline solid.[10]
-
Drying and Yield Calculation: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Calculate the final yield.
Figure 2: Step-by-step experimental workflow.
Characterization of a Representative Product
The structure and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques.[11][12] Below is a table summarizing typical characterization data for a representative 2-amino-4-(thiazol-2-yl)-4H-chromene-3-carbonitrile derivative.
| Parameter | Observed Data |
| Appearance | Pale yellow solid |
| Yield | 85-95% |
| Melting Point | 240-245 °C[5] |
| FT-IR (cm⁻¹) | 3350-3200 (NH₂ stretch), 2190 (C≡N stretch), 1640 (C=C stretch), 1215 (C-O stretch)[5][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.0-12.5 (s, 1H, NH), 7.0-8.0 (m, Ar-H), 6.5-6.8 (m, thiazole-H), 4.5-5.0 (s, 1H, chromene C4-H)[5][8] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 160-170 (C=N), 150-155 (C-O), 115-135 (Ar-C), 118 (C≡N), 55-60 (sp³ C4 of chromene)[5][8] |
| MS (ESI+) m/z | Calculated [M+H]⁺ value corresponding to the expected molecular formula.[8] |
Applications and Future Perspectives
The thiazole-chromene hybrids synthesized via this protocol are of significant interest to the drug discovery community. Their fused heterocyclic nature makes them prime candidates for screening against a variety of biological targets. Published research indicates that similar hybrid molecules exhibit potent activities, including:
-
Anticancer Agents: Many thiazole and chromene derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2][5][10]
-
Antimicrobial and Antifungal Agents: The combination of these two pharmacophores may lead to new agents to combat resistant microbial strains.[1][3][5]
-
Enzyme Inhibitors: These scaffolds can be tailored to interact with specific enzyme active sites, such as kinases or proteases.[13]
The described one-pot method provides a platform for generating a library of diverse thiazole-chromene analogs by varying the substituents on the salicylaldehyde and thiazole starting materials. This diversity-oriented approach is invaluable for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic profile of these promising compounds.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Inactive catalyst. 3. Incorrect stoichiometry. | 1. Extend reflux time; monitor closely with TLC. 2. Use freshly opened or purified piperazine. 3. Accurately weigh all starting materials. |
| Impure Product | 1. Formation of side products. 2. Inefficient purification. | 1. Ensure the reaction temperature does not significantly exceed the reflux point. 2. Try a different recrystallization solvent or a solvent mixture. If necessary, purify by column chromatography. |
| Reaction Stalls | 1. Insufficient catalyst. 2. Low reaction temperature. | 1. Ensure 10 mol% of piperazine is added. 2. Check the heating mantle/oil bath temperature to ensure proper reflux is maintained. |
Conclusion
This application note presents a validated, efficient, and environmentally conscious one-pot protocol for the synthesis of thiazole-chromene hybrids using piperazine as a catalyst. The method is characterized by its simplicity, high yields, and the ability to generate complex molecular scaffolds from readily available starting materials. This streamlined approach provides researchers and drug development professionals with a powerful tool to accelerate the discovery and development of novel therapeutic agents based on this promising heterocyclic framework.
References
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (2024-04-16).
- Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
- Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Computational Studies. (2025-12-17).
- A Versatile Multi-Component One-Pot Thiazole Synthesis | Request PDF. (2025-08-05).
- One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. PubMed Central.
- A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012-07-20).
- One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv
- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC - NIH.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives | Request PDF. (2025-08-10).
- Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies | ACS Omega. (2025-12-17).
- Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023-12-12). PubMed Central.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central.
- (IUCr) 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
- Synthesis and Biomedical Profile of Thiazole Derivatives & Hybrids. Chemistry Research Journal.
- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
- Design and synthesis of benzothiazole/thiophene-4H-chromene hybrids. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrj.org [chemrj.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Design and synthesis of benzothiazole/thiophene-4H-chromene hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Thiazol-2-yl-ethyl)-piperazine Hydrochloride
Welcome to the dedicated technical support center for the synthesis of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your synthesis yield and obtain a high-purity final product.
I. Synthesis Overview: The Reductive Amination Pathway
The synthesis of 1-(1-Thiazol-2-yl-ethyl)-piperazine is most commonly achieved through a reductive amination reaction between 2-acetylthiazole and piperazine. This method is widely used in pharmaceutical chemistry for its efficiency and operational simplicity.[1][2] The reaction proceeds in two main steps: the formation of an intermediate iminium ion, followed by its reduction to the desired amine. The final step involves the formation of the hydrochloride salt.
Below is a visual representation of the overall synthetic workflow:
Caption: Synthetic workflow for 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl.
II. Detailed Experimental Protocol
This protocol is a general guideline. Optimization of specific parameters may be necessary based on your laboratory conditions and reagent purity.
Materials:
-
2-Acetylthiazole
-
Piperazine (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM, anhydrous) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylthiazole (1.0 eq) in anhydrous DCM or DCE.
-
Addition of Piperazine: Add piperazine (1.5-2.0 eq) to the solution. Using an excess of piperazine can help drive the reaction to completion and minimize the formation of the bis-adduct.
-
Iminium Ion Formation: Add glacial acetic acid (1.0-1.2 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes. Monitoring the reaction by TLC or LC-MS at this stage should show the consumption of 2-acetylthiazole and the formation of a new, more polar spot corresponding to the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), in portions. Sodium triacetoxyborohydride is often preferred as it is less toxic and generally provides cleaner reactions than sodium cyanoborohydride.[3]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the iminium intermediate is fully consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether, MTBE, or isopropanol. Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring.
-
Isolation of the Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether or MTBE, and dry under vacuum to obtain this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete iminium ion formation. 2. Inactive reducing agent. 3. Low quality of starting materials. | 1. Increase the reaction time for iminium ion formation or add a catalytic amount of a stronger acid like p-toluenesulfonic acid. 2. Use a fresh bottle of the reducing agent. Test the activity of the reducing agent on a simple ketone.[3] 3. Ensure starting materials are pure and anhydrous. |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during work-up and purification. | 1. Increase the reaction time or temperature. Consider using a different solvent or reducing agent. 2. See the "Common Side Reactions" section below. 3. Ensure complete extraction and minimize transfers. Optimize chromatography conditions if used. |
| Formation of a White Precipitate During Reduction | This is often the borate salts formed from the reducing agent. | This is normal and should not interfere with the reaction. The precipitate will dissolve during the aqueous work-up. |
| Difficulty in Purifying the Free Base | The product may be very polar and difficult to separate from residual piperazine. | Use a higher polarity eluent system for column chromatography (e.g., DCM/MeOH with a small amount of triethylamine). Alternatively, convert the crude product to the hydrochloride salt, which may be easier to purify by recrystallization. |
| Product is an Oil Instead of a Solid | The free base is often an oil. The hydrochloride salt may also be hygroscopic. | Ensure the free base is fully converted to the hydrochloride salt. Dry the final product under high vacuum for an extended period. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of piperazine to 2-acetylthiazole?
A slight excess of piperazine (1.5-2.0 equivalents) is recommended. This helps to shift the equilibrium towards the formation of the desired product and minimizes the potential for the formation of the bis-substituted piperazine byproduct where two molecules of the thiazole derivative react with one molecule of piperazine.
Q2: Which reducing agent is better, sodium triacetoxyborohydride or sodium cyanoborohydride?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent. It is milder and more selective for the reduction of iminium ions in the presence of ketones.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and can release hydrogen cyanide gas under acidic conditions. If using NaBH₃CN, the reaction must be performed in a well-ventilated fume hood with careful pH control.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. For TLC, you can visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution. You should see the disappearance of the 2-acetylthiazole spot and the appearance of a new, more polar product spot.
Q4: My final product is not pure. What are the likely impurities?
Common impurities include unreacted 2-acetylthiazole, piperazine, and potential side products such as the alcohol formed from the reduction of 2-acetylthiazole or the bis-substituted piperazine.
Q5: How can I improve the purity of my final hydrochloride salt?
Recrystallization is a good method for purifying the hydrochloride salt. Suitable solvent systems include ethanol/diethyl ether, methanol/isopropanol, or isopropanol/hexane.
V. Common Side Reactions
Understanding potential side reactions is crucial for optimizing the synthesis yield.
Caption: Desired reaction pathway and common side reactions.
-
Reduction of the Ketone: The reducing agent can directly reduce the starting material, 2-acetylthiazole, to the corresponding alcohol, 1-(thiazol-2-yl)ethanol. This is more likely to occur if the reducing agent is added before the complete formation of the iminium ion.
-
Bis-Alkylation of Piperazine: If the stoichiometry is not carefully controlled, a second molecule of 2-acetylthiazole can react with the product to form 1,4-bis(1-thiazol-2-yl-ethyl)-piperazine. Using an excess of piperazine helps to suppress this side reaction.
VI. References
-
Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. (2021). ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2022). MDPI. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. Available at: [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PubMed Central. Available at: [Link]
-
Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound. (2022). PubMed. Available at: [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). National Institutes of Health. Available at: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. Available at: [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central. Available at: [Link]
-
Synthesis of some thiazole and phthalazine compounds from schiff bases. (2019). Acta Scientific. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2014). PubMed Central. Available at: [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Available at: [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. Available at: [Link]
-
Search Results. (n.d.). Beilstein Journals. Available at: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2022). PubMed Central. Available at: [Link]
-
Reductive amination difficulties - poor conversion. (2022). Reddit. Available at: [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2021). Nature. Available at: [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate. Available at: [Link]
-
2-Acetylthiazole. (n.d.). PubChem. Available at: [Link]
Sources
Overcoming solubility issues with 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride in PBS
Technical Support Center: 1-(1-Thiazol-2-yl-ethyl)-piperazine Hydrochloride
A Guide to Overcoming Solubility Challenges in PBS
Welcome to the technical support guide for this compound. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and protocols to address common solubility issues encountered when preparing solutions in Phosphate-Buffered Saline (PBS). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure successful and repeatable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a hydrochloride salt?
A1: 1-(1-Thiazol-2-yl-ethyl)-piperazine is a weak base due to the nitrogen atoms in the piperazine ring. It is supplied as a hydrochloride (HCl) salt to improve its stability and aqueous solubility.[1][2] Forming a salt from a weakly basic parent compound is a common strategy in pharmaceutical development to enhance dissolution properties.[3][4][5] The protonated form of the molecule, which exists at a lower pH, is generally more soluble in aqueous solutions.[3]
Q2: Why is PBS (Phosphate-Buffered Saline) a common choice and why can it be problematic?
A2: PBS is widely used in biological research because its pH and ion concentrations mimic those of the human body, making it isotonic and non-toxic to most cells. It typically consists of sodium chloride, potassium chloride, disodium hydrogen phosphate, and potassium dihydrogen phosphate, with a pH around 7.4.[6] However, the phosphate ions in PBS can sometimes precipitate with organic compounds, especially when organic co-solvents are introduced or if the compound itself has low intrinsic solubility.[7][8]
Q3: What are the key chemical properties influencing the compound's solubility?
A3: The solubility is primarily governed by the molecule's pKa values and the pH of the solvent. Piperazine is a diprotic base, meaning it has two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73 for the parent piperazine).[1][9] As a hydrochloride salt, the compound will dissolve in water to create a slightly acidic solution. In PBS at pH 7.4, a significant fraction of the piperazine moiety will be in its protonated, charged form, which aids solubility. However, if the pH increases, the compound will deprotonate to its less soluble free base form, potentially causing precipitation.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter when dissolving this compound in PBS.
Problem 1: The compound does not dissolve completely, leaving a suspension or solid particles.
-
Underlying Cause: This often indicates that the concentration you are trying to achieve exceeds the compound's intrinsic solubility in PBS at pH 7.4. The energy of the crystal lattice is too high to be overcome by the solvation energy.
-
Solutions:
-
Reduce Concentration: The simplest first step is to attempt preparing a more dilute solution.
-
Gentle Heating: Gently warm the solution to 37°C. For many compounds, solubility increases with temperature.[1] Be cautious, as prolonged heating can degrade some compounds.
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up solid aggregates and accelerate the dissolution process.
-
pH Adjustment: The compound is a salt of a weak base and will be more soluble at a lower pH. Temporarily lowering the pH of the PBS can significantly increase solubility. See Protocol 1 for a detailed methodology.
-
Problem 2: The compound dissolves initially but precipitates out of solution over time.
-
Underlying Cause: This is a classic sign of creating a supersaturated solution that is not stable, or a slow chemical interaction with the buffer components. It can also occur if a stock solution made in a co-solvent (like DMSO) is diluted too quickly into PBS, causing the compound to "crash out."
-
Solutions:
-
Slow Dilution: If diluting from a concentrated stock in an organic solvent, add the stock to the PBS drop-wise while vortexing vigorously. This prevents localized high concentrations that lead to precipitation.
-
pH Stability: Ensure the final pH of your solution is stable and has not drifted upwards. An increase in pH can cause the less-soluble free base to precipitate.
-
Use a Co-solvent: For challenging compounds, preparing a concentrated stock in a water-miscible organic solvent and then diluting it into PBS is a standard technique.[10] See Protocol 2 for details.
-
Problem 3: The solution appears cloudy or hazy, even at low concentrations.
-
Underlying Cause: Haziness can indicate the formation of very fine, colloidal particles rather than complete dissolution. It might also suggest an insoluble impurity or the formation of an insoluble salt with the phosphate ions in the buffer.[11]
-
Solutions:
-
Filtration: Filter the solution through a 0.22 µm syringe filter. If the haziness is removed and the concentration of the filtrate is as expected, the issue was likely due to a minor, insoluble component.
-
Buffer Substitution: If you suspect phosphate precipitation, consider switching to an alternative physiological buffer such as HEPES or MOPS, which do not contain phosphate ions. Always verify that the alternative buffer is compatible with your downstream biological assay.
-
Below is a troubleshooting workflow to help guide your decisions.
Figure 1. Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: pH Adjustment Method
This protocol leverages the pH-dependent solubility of the hydrochloride salt. The compound is first dissolved at a lower pH where it is more soluble, and the pH is then carefully raised.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile volumetric flasks and pipettes[12]
Procedure:
-
Weigh the desired amount of the compound.
-
Add approximately 80% of the final desired volume of PBS to a beaker or flask.
-
While stirring, slowly add small aliquots of 0.1 M HCl to the PBS to lower the pH to between 4.5 and 5.5.
-
Add the weighed compound to the acidified PBS. It should dissolve readily.
-
Once fully dissolved, carefully add 0.1 M NaOH drop-wise to the solution, monitoring with a pH meter, until the pH returns to 7.4.
-
Transfer the solution to a volumetric flask and add PBS to reach the final desired volume.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Co-Solvent Stock Solution Method
This is a common and effective method for compounds with poor aqueous solubility. A high-concentration stock solution is prepared in a water-miscible organic solvent and then diluted into PBS.[10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of the compound in 100% DMSO. Ensure it is fully dissolved. This stock can often be stored at -20°C.
-
To prepare the working solution, perform a serial dilution. For example, to get a 10 µM solution in PBS with 0.1% DMSO: a. Add 999 µL of PBS to a sterile tube. b. While vortexing the PBS, add 1 µL of the 10 mM DMSO stock solution.
-
Always add the DMSO stock to the aqueous buffer, not the other way around.
-
Critical Control: Ensure the final concentration of the co-solvent is low (typically <0.5%) in your final working solution, as higher concentrations can be toxic to cells or interfere with assays.[13]
Data Summary
The following table summarizes the strategies and their key considerations.
| Method | Principle | Advantages | Disadvantages & Cautions |
| Gentle Heating/Sonication | Increases kinetic energy to overcome lattice energy | Simple, fast, requires no additives | Risk of compound degradation with excessive heat. |
| pH Adjustment | Increases solubility by maximizing the proportion of the protonated, charged species | Highly effective for salts of weak bases | Final pH must be precisely controlled; may not be suitable for all biological systems. |
| Co-Solvents (e.g., DMSO) | The compound is dissolved in an organic solvent before dilution in an aqueous buffer | Very effective for highly insoluble compounds; allows for high-concentration stocks | Co-solvent may have biological effects or be toxic to cells; final concentration must be minimized and controlled for.[13][14] |
| Buffer Substitution | Avoids specific ion interactions (e.g., phosphate precipitation) | Solves problems of buffer-compound incompatibility | The new buffer (e.g., HEPES) must be validated for the specific experimental system. |
References
-
PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]
-
ResearchGate. (n.d.). 4.1.3. BUFFER SOLUTIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization. Retrieved from [Link]
-
MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
IRO Group. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Will phosphates precipitate in an HPLC column - PRIMER. Retrieved from [Link]
-
ResearchGate. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]
-
PubMed Central. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Piperazine salts: Human health tier II assessment. Retrieved from [Link]
-
PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
- Google Patents. (2010). US20100204470A1 - method for salt preparation.
-
PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
CUSABIO. (2023). Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. Retrieved from [Link]
-
Regional Health Bureau. (n.d.). Preparing Laboratory Solutions. Retrieved from [Link]
-
MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]
-
ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Retrieved from [Link]
-
PubMed Central. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-K-Khalili-Henni/03d64115f5d34195b095f99238e4a9e52108741e]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpdft.com [rjpdft.com]
- 5. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. uregina.ca [uregina.ca]
- 10. wisdomlib.org [wisdomlib.org]
- 11. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperazine Compounds
Welcome to the technical support center for resolving HPLC peak tailing issues encountered with piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are familiar with HPLC principles but face challenges in achieving optimal peak symmetry for these basic compounds. Here, we will explore the root causes of peak tailing and provide a systematic, field-proven approach to troubleshooting, ensuring robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for piperazine compounds in reversed-phase HPLC?
The most common culprit behind peak tailing for basic compounds like piperazine is secondary interactions with the stationary phase.[1][2] Specifically, the interaction between the protonated (positively charged) piperazine molecule and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases is the primary cause.[1][2][3] These silanol groups are acidic and can lead to strong, undesirable ionic interactions that result in delayed elution for a fraction of the analyte molecules, causing the characteristic tailing peak shape.[2][4]
In-Depth Troubleshooting Guides
Q2: My piperazine peak is tailing. What is the first thing I should check?
Before delving into complex method modifications, it's crucial to rule out common system-level issues.
Troubleshooting Protocol 1: Initial System Health Check
-
Check for Extra-Column Volume and Dead Volume:
-
Ensure all fittings are properly swaged and that there are no gaps between the tubing and the column inlet/outlet.
-
Use the shortest possible tubing with the narrowest appropriate internal diameter between the injector, column, and detector.
-
Rationale: Excessive volume outside the column can cause band broadening and peak tailing.[5]
-
-
Inspect for Column Contamination or Degradation:
-
Confirm Sample Solvent Compatibility:
Q3: How does mobile phase pH affect piperazine peak shape, and how can I optimize it?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[8][9] Piperazine has two pKa values, approximately 5.35 and 9.73.[10] This means its charge state is highly dependent on the pH.
Understanding the pH Effect:
-
Low pH (e.g., pH < 3): At a pH well below the first pKa of piperazine, the silanol groups on the silica surface are protonated (Si-OH) and thus less likely to interact ionically with the now fully protonated piperazine.[1][11] This significantly reduces peak tailing.
-
High pH (e.g., pH > 8): At a pH above the operating range of traditional silica columns, piperazine will be in its neutral form, which can also improve peak shape. However, this requires specialized pH-stable columns.
Experimental Protocol 2: Mobile Phase pH Optimization
-
Determine Piperazine's pKa: The pKa values for piperazine are approximately 5.35 and 9.73.[10][12]
-
Select an Appropriate Buffer: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For low pH work, phosphate or formate buffers are common.
-
Adjust Mobile Phase pH:
-
Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase before injecting your sample. Observe the peak shape.
| Parameter | Value | Source |
| Piperazine pKa1 | ~5.35 | [10] |
| Piperazine pKa2 | ~9.73 | [10] |
| Silanol pKa | ~3.5 - 4.5 | [13] |
Q4: I'm still seeing peak tailing at low pH. What's my next step?
If optimizing the pH is insufficient, the use of a mobile phase additive, such as triethylamine (TEA), can be highly effective.
The Role of Competing Bases:
TEA is a "competing base" or "silanol suppressor."[11] It is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the piperazine analyte.[3][11][14] This reduces the opportunities for secondary interactions and improves peak symmetry.[3][15]
Experimental Protocol 3: Using a Mobile Phase Additive
-
Prepare the Additive Solution: Add a low concentration of TEA to the aqueous portion of your mobile phase. A typical starting concentration is 0.1% (v/v).
-
Adjust pH: After adding the TEA, re-adjust the pH to your desired setpoint (e.g., pH 3.0 or 7.0).
-
Equilibrate and Analyze: Equilibrate the column extensively with the TEA-containing mobile phase. The competing base needs time to interact with the stationary phase.
-
Optimization: The concentration of TEA can be optimized. Concentrations are typically in the range of 0.05% to 0.5%.
Caution: TEA can sometimes shorten column lifetime and may suppress ionization if you are using a mass spectrometer for detection.[11]
Q5: Are there newer column technologies that can help with this problem?
Yes, modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds.
Modern Column Chemistries:
-
High-Purity Silica: Modern columns are made from high-purity silica with very low metal contamination, which reduces the acidity of silanol groups.
-
End-Capping: Most modern columns are "end-capped," a process where the residual silanol groups are chemically reacted with a small silylating agent to make them inert.
-
Hybrid Particles: Columns with hybrid organic/inorganic particles (like Waters BEH technology) offer excellent pH stability, allowing for the use of high pH mobile phases where piperazine is neutral and less likely to interact with the stationary phase.[16]
-
Superficially Porous Particles (Core-Shell): These columns provide high efficiency and can lead to sharper, more symmetrical peaks.[17]
Recommendation: If you are using an older column (e.g., manufactured before the early 2000s), switching to a modern, high-purity, end-capped column is one of the most effective ways to improve peak shape for basic compounds like piperazine.[18]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting piperazine peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.
Understanding the Mechanism of Secondary Interactions
The diagram below illustrates the interaction between a protonated piperazine molecule and an ionized silanol group on the stationary phase surface, which is the root cause of peak tailing.
Caption: Unwanted ionic interaction between piperazine and a residual silanol group.
Advanced Strategies
Q6: What if reversed-phase chromatography is still not giving me the desired peak shape?
For challenging separations, especially with very polar piperazine analogues, alternative chromatographic modes may be more suitable.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds that show little or no retention in reversed-phase.[19][20] Several studies have shown successful analysis of piperazine using HILIC with good peak shape.[19]
-
Supercritical Fluid Chromatography (SFC): SFC is another technique that can provide different selectivity compared to HPLC and is often suitable for the analysis of basic compounds.[20][21][22]
These advanced techniques can be powerful tools when traditional reversed-phase methods fall short.[20]
References
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2015). ResearchGate. [Link]
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
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Peak Tailing in HPLC. Element Lab Solutions. [Link]
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Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. LCGC. [Link]
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How Do Your Peaks Measure Up? LCGC International. [Link]
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Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. (2022). ResearchGate. [Link]
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The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). AZoM. [Link]
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Column efficiency testing. Cytiva. [Link]
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Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. (2022). PubMed. [Link]
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Troubleshooting Guide. Phenomenex. [Link]
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The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. [Link]
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ACS Publications. [Link]
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Tip on Peak Tailing of Basic Analytes. Phenomenex. [Link]
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HPLC and UHPLC Columns for Small Molecule Separations. Agilent. [Link]
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Piperazine. PubChem. [Link]
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Control pH During Method Development for Better Chromatography. Agilent. [Link]
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How Triethylamine works on a compound separation in a reversed phase column (C18)? ResearchGate. [Link]
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How to separate an unknown component that causes tailing with HPLC? ResearchGate. [Link]
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UHPLC Columns for High-Performance Chromatography. Waters Corporation. [Link]
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The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018). LCGC. [Link]
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The Importance of Mobile Phase pH in Chromatographic Separations. ACE. [Link]
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What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]
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Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). LCGC. [Link]
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Recent innovations in HPLC column technology: Advancements, applications and future trends in analytical separations. ScienceDirect. [Link]
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Ion Pairing Reagents For Hplc. Loba Chemie. [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? (2023). Pharma Growth Hub. [Link]
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Piperazine. Wikipedia. [Link]
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Chromatography. US Pharmacopeia (USP). [Link]
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Piperazines – Knowledge and References. Taylor & Francis. [Link]
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TO ADD OR NOT TO ADD. hplc-today. [Link]
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HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
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Ion-Pairing Agents | HPLC. Mason Technology. [Link]
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The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]
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A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
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HPLC Troubleshooting Guide. SCION Instruments. [Link]
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Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. [Link]
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Peak asymmetry and peak tailling factor Asymmetry factor is calculated... ResearchGate. [Link]
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]
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Optimizing dosage of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride for in vivo studies
Disclaimer: The compound 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride is not extensively characterized in publicly available scientific literature. This guide, therefore, addresses the critical challenges and strategic approaches for optimizing the in vivo dosage of novel thiazole-piperazine derivatives, using this compound as a representative molecule of this class. The principles and protocols detailed herein are broadly applicable to new chemical entities (NCEs) within this structural family.
Introduction to Thiazole-Piperazine Derivatives
The thiazole-piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and antinociceptive properties.[1][2][3][4] Molecules containing a thiazole ring can interact with biological systems in diverse ways, potentially modulating various biochemical pathways, activating or blocking receptors.[2] Given this therapeutic potential, establishing a robust in vivo dosing regimen is a cornerstone of preclinical development. This guide provides a systematic approach to dose optimization, from initial estimation to refining the therapeutic window.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when initiating in vivo studies with novel thiazole-piperazine compounds.
Q1: How do I determine a safe starting dose for my novel thiazole-piperazine analog in an animal study?
A: Establishing a safe and potentially efficacious starting dose is a critical first step. The approach is typically multi-faceted:
-
Literature Review: Thoroughly search for published studies on compounds with similar structures or mechanisms of action. While your exact molecule may be novel, data on related thiazole-piperazine derivatives can provide a valuable starting point.[5] For instance, some thiazole-piperazine derivatives have been investigated for antinociceptive effects at doses around 50 mg/kg in rodents.[4]
-
In Vitro Data Analysis: Utilize in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires careful consideration of factors like cell permeability and metabolic stability.[5]
-
Dose Escalation Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the Maximum Tolerated Dose (MTD).[5]
-
Acute Toxicity Studies: For a completely novel compound, an acute oral toxicity study can provide an estimation of the lethal dose (LD50) and help classify the compound's toxicity, guiding the selection of a safer starting dose for efficacy studies.[6]
Q2: My compound shows excellent in vitro potency but lacks efficacy in vivo. What are the potential causes and troubleshooting steps?
A: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[7] Several factors could be at play:
-
Poor Pharmacokinetics (PK): The compound may have a short half-life due to rapid clearance or extensive metabolism.[7] A pharmacokinetic study is crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of your compound.[8] This will help in optimizing the dosing regimen.
-
Low Bioavailability: The compound may have poor absorption from the administration site (e.g., oral, intraperitoneal). This can be due to low solubility or poor membrane permeability.[7][9]
-
Formulation Issues: The formulation may not be optimal for in vivo delivery, leading to precipitation or poor dissolution at the site of administration.[7]
-
Target Engagement: The compound may not be reaching its intended target tissue in sufficient concentrations to elicit a biological response.
Troubleshooting Steps:
-
Conduct a Pilot PK Study: This will provide crucial data on exposure levels (Cmax, AUC) and half-life.
-
Evaluate Formulation Stability and Solubility: Ensure your compound remains in solution in the chosen vehicle.
-
Consider Alternative Routes of Administration: If oral bioavailability is low, consider intravenous or intraperitoneal administration to bypass first-pass metabolism.
Q3: We are observing high variability in our experimental results between animals in the same treatment group. How can we mitigate this?
A: High variability can obscure the true effect of your compound. Key factors to address include:
-
Animal Variability: Ensure all animals are age- and weight-matched and sourced from a reliable supplier. Increasing the sample size per group can enhance statistical power.[7]
-
Inconsistent Dosing Formulation: The stability of your formulation is critical. Prepare fresh formulations for each experiment and ensure homogeneity.[7]
-
Inconsistent Administration Technique: Standardize all administration procedures using a detailed Standard Operating Procedure (SOP) to ensure consistent delivery of the compound.[7]
Part 2: Troubleshooting and Optimization Guide
This section provides a structured approach to addressing specific issues that may arise during your in vivo studies.
| Observed Issue | Potential Causes | Recommended Actions & Troubleshooting |
| Unexpected Toxicity or Mortality at Low Doses | 1. Compound is more potent/toxic in vivo than predicted. 2. Vehicle toxicity. 3. Hypersensitivity of the chosen animal strain. | - Immediately halt the study and conduct a dose-range finding study with a significantly lower starting dose (e.g., 10-fold lower).[5] - Review any in vitro cytotoxicity data to better inform the starting dose. - Run a vehicle-only control group to rule out vehicle-induced toxicity. |
| No Observable Effect at the Highest Administered Dose | 1. The compound may have low efficacy. 2. Poor bioavailability due to low solubility or high first-pass metabolism. 3. The dose range was too low. | - Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[5] - If exposure is low, reformulate the compound to improve solubility or consider a different route of administration. - If exposure is adequate, the compound may genuinely lack in vivo efficacy at the tested doses. |
| Non-linear Dose-Response Relationship | 1. Saturation of absorption or metabolic pathways. 2. Complex mechanism of action with biphasic effects. 3. Receptor downregulation at high concentrations. | - Expand the dose range, including both lower and higher concentrations, to fully characterize the dose-response curve. - Conduct a more detailed PK/PD (pharmacokinetic/pharmacodynamic) modeling study to understand the relationship between exposure and effect. |
Part 3: Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose) Study
Objective: To determine the highest dose of the test compound that can be administered without causing unacceptable toxicity.
Materials:
-
Test compound: this compound
-
Vehicle (e.g., saline, 5% DMSO in corn oil)
-
Age- and weight-matched rodents (e.g., C57BL/6 mice)
-
Standard animal caging and husbandry equipment
Procedure:
-
Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose progression can be based on a logarithmic scale.
-
Compound Preparation: Prepare fresh formulations for each dosing day. Ensure the compound is fully dissolved or homogenously suspended in the vehicle.
-
Administration: Administer the compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in activity, ruffled fur) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days.
-
Data Collection: Record body weights, clinical observations, and any instances of morbidity or mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.
Protocol 2: Establishing a Dose-Response Relationship
Objective: To characterize the relationship between the dose of the compound and the magnitude of the biological response.[10]
Procedure:
-
Dose Selection: Based on the MTD study, select a range of 4-6 doses that are expected to produce a graded response, from minimal effect to near-maximal effect.[11]
-
Group Size: Use a sufficient number of animals per group (typically 8-12) to achieve adequate statistical power.
-
Randomization and Blinding: Randomly assign animals to treatment groups. The investigator assessing the outcome should be blinded to the treatment allocation to minimize bias.
-
Efficacy Assessment: At a predetermined time point based on expected PK/PD relationships, assess the relevant efficacy endpoint (e.g., tumor volume, behavioral response, biomarker levels).
-
Data Analysis: Plot the mean response for each dose group against the dose. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine key parameters such as the ED50 (the dose that produces 50% of the maximal effect).[12]
Part 4: Visualizations and Workflows
Dose Optimization Workflow
This diagram illustrates the iterative process of optimizing the in vivo dosage of a novel compound.
Caption: Iterative workflow for in vivo dose optimization.
Potential Mechanism of Action Pathway
Given that many thiazole-piperazine derivatives interact with CNS receptors, this diagram illustrates a hypothetical signaling pathway that could be relevant for a novel compound targeting a G-protein coupled receptor (GPCR) in the dopaminergic system, a common target for neurological disorders.[13][14]
Caption: Hypothetical GPCR signaling pathway.
References
-
PubChem. 1-(Thiazol-2-yl)piperazine. National Center for Biotechnology Information. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 27(15), 4992. [Link]
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Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6649. [Link]
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Di, L., et al. (2023). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. ResearchGate. [Link]
-
Danagulyan, G. G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]
-
Raghavendra, N. M., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 820-823. [Link]
-
Aronson, J. K. (2006). Concentration-effect and dose-response relations in clinical pharmacology. British Journal of Clinical Pharmacology, 61(5), 487-491. [Link]
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Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156-1166. [Link]
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Blesa, J., et al. (2012). Parkinson's disease: animal models and dopaminergic cell vulnerability. Frontiers in Neuroanatomy, 6, 20. [Link]
-
Vempati, R., et al. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Yüksek, H., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Pharmaceuticals, 15(3), 368. [Link]
-
Glass, T. R., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods in Molecular Biology, 2789, 241-259. [Link]
-
Wikipedia. Dose-response relationship. [Link]
-
Bove, J., & Perier, C. (2012). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Methods in Molecular Biology, 846, 33-47. [Link]
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Butler, J., et al. (2021). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 13(10), 1588. [Link]
-
Canadian Society of Pharmacology and Therapeutics. Dose Response Relationships. [Link]
-
Glass, T. R., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Request PDF. [Link]
-
Sadek, B., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 23(2), 332. [Link]
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Zemedikun, D. T., et al. (2023). A Dose of Reality About Dose–Response Relationships. Journal of General Internal Medicine, 38(13), 2994-2997. [Link]
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Dissolution Method Troubleshooting. (2022). Dissolution Technologies. [Link]
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Foundation for Biomedical Research. (2021). How Animal Research Is Helping Scientists Understand and Treat Parkinson's Disease. [Link]
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van der Zee, E. A., & Luiten, P. G. M. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. ResearchGate. [Link]
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Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]
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Li, M., et al. (2020). In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. Biomedicine & Pharmacotherapy, 132, 110777. [Link]
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Carradori, S., et al. (2013). Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. European Journal of Medicinal Chemistry, 65, 102-111. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. JOCPR, 6(5), 785-791. [Link]
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Drug Hunter. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. [Link]
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Deau, E., et al. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]
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Perin, N., et al. (2022). Cytotoxic activities of some benzothiazole-piperazine derivatives. ResearchGate. [Link]
-
da Silva, A. C. A., et al. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(3), 221-228. [Link]
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Technical Support Center: Navigating Off-Target Effects of 1-(1-Thiazol-2-yl-ethyl)-piperazine Hydrochloride
Welcome to the technical support resource for researchers utilizing 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you distinguish on-target efficacy from off-target artifacts in your cell-based assays.
The chemical scaffold of this compound, incorporating both a thiazole ring and a piperazine moiety, is prevalent in a wide array of biologically active agents, from kinase inhibitors to central nervous system modulators.[1][2][3][4] This versatility, however, necessitates a rigorous approach to validating experimental findings, as the potential for engaging multiple cellular targets is significant.[1][2] Molecules containing these rings can interact with biological systems in complex ways, sometimes leading to unpredictable outcomes.[1] This guide is designed to equip you with the experimental frameworks needed to confidently interpret your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing a high degree of cytotoxicity or an unexpected phenotype at concentrations where I expect on-target activity. How can I begin to troubleshoot this?
A1: This is a common and critical observation in early-stage cellular experiments. The first step is to systematically determine if the observed effect is a result of specific on-target engagement or a confounding off-target event.
Initial Causality Assessment:
-
Confirm Compound Integrity and Stability: Ensure the compound has not degraded. Re-verify its identity and purity via methods like LC-MS and NMR. Small molecule stability in aqueous media can be a concern and should be evaluated.[5][6]
-
Establish a Dose-Response Curve: A critical first step is to perform a wide-range dose-response experiment (e.g., from low nanomolar to high micromolar). Off-target effects often manifest at higher concentrations.[5] A steep, monophasic curve may suggest a specific interaction, while a complex or shallow curve can indicate multiple, lower-affinity interactions or general toxicity.
-
Use a Structurally Related Inactive Control: Synthesize or procure an analog of your compound that is structurally similar but predicted to be inactive against the intended target. If this "inactive" control recapitulates the phenotype, the effect is likely off-target and related to the chemical scaffold itself.
-
Vary Treatment Duration: Assess cell health and the desired phenotype at multiple time points (e.g., 6, 24, 48, 72 hours). Rapid-onset cytotoxicity may point towards non-specific mechanisms like membrane disruption.
The workflow below outlines a systematic approach to this initial phase of troubleshooting.
Q2: I have data from a biochemical (e.g., purified enzyme) assay and a cell-based assay, but the potency (IC50/EC50) values don't correlate. What could be the reason?
A2: Discrepancies between biochemical and cellular assay data are common and provide crucial insights into a compound's behavior in a biological context.[7][8] Several factors can contribute to this shift in potency.[9]
| Potential Cause | Explanation | Suggested Action |
| Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. | Perform a cell permeability assay (e.g., PAMPA or Caco-2).[5] Modify the compound's structure to improve its physicochemical properties if necessary. |
| Compound Stability | The compound might be rapidly metabolized by cellular enzymes or be unstable in the culture medium over the assay duration. | Assess compound stability in cell culture medium and cell lysates over time using LC-MS.[6] |
| Efflux Pump Activity | The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm. | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored. |
| Target Engagement in a Cellular Milieu | In cells, the target protein exists in complex with other proteins and at physiological ATP concentrations (for kinases), which can alter compound binding affinity compared to an isolated, recombinant protein.[8] | Use a target engagement assay that works in intact cells, such as a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay, to confirm the compound binds to its intended target in a cellular environment. |
| Off-Target Effects Masking On-Target Activity | A potent off-target effect (e.g., cytotoxicity) could be occurring at concentrations lower than or equal to those required for the on-target phenotype, making the on-target effect difficult to observe. | Perform a counter-screen against a cell line that does not express the intended target. Use orthogonal assays that measure distinct downstream events of on-target activity.[10] |
Q3: What are the likely classes of off-targets for a 1-(1-Thiazol-2-yl-ethyl)-piperazine scaffold?
A3: Based on the extensive use of the thiazole and piperazine motifs in medicinal chemistry, we can predict several potential off-target families. This allows for a more directed counter-screening or profiling approach.
-
Kinases: A vast number of kinase inhibitors incorporate piperazine and thiazole-like structures.
-
G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a classic pharmacophore for many aminergic GPCRs (e.g., dopamine and serotonin receptors).[4][11]
-
Monoamine Oxidases (MAO): Certain thiazolyl-piperazine derivatives have been explicitly designed as MAO inhibitors.[12]
-
Ion Channels: These motifs are also found in various ion channel modulators.
-
Nucleic Acids (DNA/RNA): Some thiazole-containing compounds have been shown to interact with DNA and precursor microRNAs (pre-miRNAs), which could lead to unintended effects on gene expression and RNA processing.[13]
A proactive approach is to perform a broad selectivity screen against a panel of common off-targets early in the development process.
Q4: How do I design a robust set of control experiments to validate that my observed phenotype is due to the on-target activity of my compound?
A4: A multi-pronged approach using both genetic and chemical tools provides the strongest validation.[3] The goal is to demonstrate that the phenotype is inextricably linked to the modulation of the intended target.
| Control Type | Experimental Approach | Rationale & Interpretation |
| Genetic Controls | Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. | If the compound's phenotype is lost or significantly reduced in the knockdown/knockout cells, it strongly supports on-target action. The phenotype of target knockdown should mimic the phenotype of compound treatment. |
| Rescue with Resistant Mutant: Introduce a mutated version of the target (that doesn't bind the compound) into a target-null cell line. | If the wild-type target restores sensitivity to the compound but the resistant mutant does not, this provides powerful evidence for on-target activity. | |
| Chemical/Orthogonal Controls | Structurally Distinct Inhibitor: Use a well-validated inhibitor of the same target that has a different chemical scaffold. | If this distinct inhibitor produces the same biological phenotype, it corroborates that the effect is mediated through the intended target. |
| Orthogonal Readout: Measure a direct downstream biomarker of target engagement in addition to the global phenotype (e.g., proliferation). | For a kinase inhibitor, this could be measuring the phosphorylation of a direct substrate via Western blot or ELISA.[10] This links target inhibition directly to a cellular signaling event. | |
| Target Engagement Assay | Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. | A positive thermal shift in the presence of the compound provides direct evidence of target binding within the complex cellular environment. |
Protocols for Key Validation Experiments
Protocol 1: Target Validation via siRNA-Mediated Knockdown
This protocol provides a framework for transiently reducing the expression of your target protein to assess the compound's on-target activity.
Materials:
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Validated siRNA targeting your gene of interest (and a non-targeting scramble control)
-
Cells plated in 6-well or 12-well plates
-
This compound
Procedure:
-
Cell Seeding: Seed cells 24 hours prior to transfection to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (target-specific or scramble control) into 50 µL of Opti-MEM™.
-
In a separate tube, dilute 1.5 µL of RNAiMAX into 50 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted RNAiMAX (total volume 100 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and medium. Gently swirl the plate to mix.
-
Incubation: Incubate the cells for 48-72 hours. The optimal time for maximum protein knockdown should be determined empirically.
-
Verification of Knockdown: Harvest a subset of cells from the scramble and target-specific siRNA wells to verify knockdown efficiency by Western blot or qPCR.
-
Compound Treatment: Once knockdown is confirmed, treat the remaining scramble- and target-siRNA transfected cells with your compound at the desired concentration (e.g., EC50) and a vehicle control (e.g., DMSO).
-
Phenotypic Analysis: After the appropriate treatment duration, perform your primary cell-based assay (e.g., proliferation, apoptosis) and compare the compound's effect in the presence and absence of the target protein.
References
-
Cervantes-Luevano, K. E., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]
-
Hassan, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Al-Ostath, A., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Scientific Reports. [Link]
-
PubChem. (n.d.). 1-(Thiazol-2-yl)piperazine. PubChem. [Link]
-
Kuenemann, M. A., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]
-
El-Gazzar, M. G., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PubMed Central. [Link]
-
Kalagara, S., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. [Link]
-
Mills, C. E., et al. (2021). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Kuenemann, M. A., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed. [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH. [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Poghosyan, A. H., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Comprehensive Computational Screening of 2-(2-(5-phenyl-1H- tetrazol-1- yl) ethyl)-1,2-thiazetidine 1,1-dioxide Derivatives as Potential Agents for Next-Generation Antibiotic Combating Drug-Resistant Community-Acquired Bacterial Pneumonia (CABP). ResearchGate. [Link]
-
Zhang, L., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]
-
Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega. [Link]
-
Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. PubMed Central. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
-
Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. [Link]
-
Kalagara, S., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed. [Link]
-
PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. [Link]
Sources
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- 2. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
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- 8. promegaconnections.com [promegaconnections.com]
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- 11. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride stability testing and degradation analysis
Welcome to the technical support guide for 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on stability testing and degradation analysis. It combines established regulatory principles with practical, field-proven insights to help you navigate common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and analysis of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: As a hydrochloride salt, the compound is generally a crystalline solid with improved handling properties compared to its free base. However, both the thiazole and piperazine moieties are susceptible to specific degradation pathways.
-
Temperature: For long-term storage, maintain the solid material at 2-8°C. For routine lab use, storage at controlled room temperature (20-25°C) is acceptable for shorter periods, provided it is protected from light and moisture.
-
Light: Thiazole rings, particularly those with aryl substituents, can be susceptible to photodegradation.[1] Therefore, it is critical to store the solid compound and any solutions in amber vials or containers that offer UV protection.
-
Moisture: The compound is hygroscopic. Store it in a desiccator or a tightly sealed container with a desiccant to prevent water absorption, which can accelerate hydrolytic degradation or physical state changes.
-
pH: In solution, the piperazine moiety makes the molecule basic. The stability is pH-dependent. For analytical purposes or short-term storage in solution, use a buffered system, typically in the slightly acidic to neutral pH range (pH 4-7), to prevent base-catalyzed degradation.
Q2: My solid material has developed a yellowish or brownish tint over time. What is the likely cause?
A2: A color change is a common visual indicator of degradation. For this molecule, there are two primary suspects:
-
Photodegradation: Exposure to ambient lab lighting or sunlight can initiate photo-oxidative processes involving the electron-rich thiazole ring.[1] This often results in complex colored degradation products. This is one of the most common reasons for discoloration in thiazole-containing compounds.
-
Oxidation: The piperazine ring contains secondary amine functionality, which can be susceptible to oxidation. Atmospheric oxygen can lead to the formation of N-oxides or other oxidative degradants, which may be colored.[2]
It is crucial to perform chromatographic analysis (e.g., HPLC-UV) to confirm degradation and identify the impurities.
Q3: I am developing a stability-indicating HPLC method. What is a good starting point for column and mobile phase selection?
A3: A robust, stability-indicating HPLC method is essential for separating the parent compound from all potential degradation products. Given the basic nature of the piperazine ring, special attention is needed to achieve good peak shape.
-
Column: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is an excellent starting point. These columns have low silanol activity, which minimizes peak tailing for basic compounds.
-
Mobile Phase (Aqueous): Begin with a buffer in the acidic pH range, such as 20 mM potassium phosphate or ammonium formate adjusted to pH 3.0-4.0. The acidic pH ensures the piperazine nitrogens are protonated, leading to better peak shape and retention in reversed-phase mode.
-
Mobile Phase (Organic): Acetonitrile is typically a good first choice due to its low UV cutoff and viscosity. Methanol can be explored as an alternative, as it offers different selectivity.
-
Elution Mode: Start with a gradient elution, for example, from 5% to 95% organic modifier over 20-30 minutes. This will help elute any early-retained polar degradants and late-eluting non-polar impurities, providing a full picture of the sample's purity profile.[2]
-
Detection: The thiazole ring provides a UV chromophore. A starting detection wavelength of around 240-260 nm should be appropriate, but a full UV scan using a photodiode array (PDA) detector is recommended to determine the optimal wavelength for simultaneous detection of the parent and its degradants.
Part 2: Designing a Forced Degradation Study
Forced degradation (or stress testing) is a cornerstone of stability analysis, mandated by regulatory bodies like the ICH.[3] Its purpose is to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of your analytical method.[3][4]
The molecule's structure suggests susceptibility to hydrolysis, oxidation, and photolysis. A comprehensive study should include the following conditions.
Table 1: Recommended Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale for 1-(1-Thiazol-2-yl-ethyl)-piperazine HCl |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C | To challenge the stability of the thiazole ring and the ether/amide linkages if present in related structures. While this molecule lacks obvious acid-labile groups, this tests the overall intrinsic stability. |
| Base Hydrolysis | 0.1 M NaOH | 4-24 hours at 60°C | The piperazine moiety may offer some stability, but strong base conditions can potentially promote thiazole ring-opening or other rearrangements. |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | Targets the piperazine nitrogens (formation of N-oxides) and potentially the sulfur atom in the thiazole ring (formation of sulfoxides/sulfones).[5] |
| Thermal | 80°C (Solid State) & 60°C (Solution) | 48-72 hours | Assesses the intrinsic thermal stability of the molecule. Degradation is often slower but can reveal unique pathways not seen under other conditions.[6] |
| Photostability | ICH Q1B compliant chamber | Overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter | To evaluate light sensitivity, which is a known issue for thiazole-containing compounds.[1][7][8] A dark control sample must be run in parallel. |
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic approach to executing a forced degradation study.
Caption: Workflow for a forced degradation study.
Part 3: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your stability studies.
Q4: I see a new, significant peak in my chromatogram after stressing my sample. How do I proceed with its identification?
A4: The appearance of a new peak is the expected outcome of a successful forced degradation study. The goal is now to characterize it. Follow this logical troubleshooting and identification workflow.
Caption: Decision tree for identifying unknown chromatographic peaks.
Q5: My peak shape for the parent compound is poor (significant tailing). How can I improve it?
A5: Poor peak shape for a basic compound like this is almost always due to secondary interactions between the protonated piperazine amine groups and residual acidic silanols on the HPLC column packing material.[2]
-
Lower Mobile Phase pH: Ensure your aqueous mobile phase pH is low enough (e.g., < 4.0) to fully protonate the piperazine nitrogens. This reduces their interaction with silanols.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the silanol sites more effectively.
-
Add an Amine Modifier: Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase can dramatically improve peak shape. The TEA will preferentially bind to the active silanol sites, preventing the analyte from interacting with them.[2]
-
Change Column: If problems persist, switch to a column specifically designed for basic compounds, such as one with end-capping technology or a hybrid particle base.
Q6: After forced degradation, my mass balance is significantly less than 100%. What are the potential causes?
A6: Achieving a good mass balance (typically >95%) confirms that all degradation products are being accounted for by your analytical method. A low mass balance suggests one or more issues:
-
Degradants have poor UV absorbance: Some degradation pathways might destroy the thiazole chromophore. The resulting degradants would be "invisible" to your UV detector. Solution: Re-analyze samples using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.
-
Degradants are not eluting: Highly polar degradants may be irreversibly adsorbed at the head of the column, while very non-polar degradants may not elute during the gradient. Solution: Implement a harsh column wash step (e.g., 100% isopropanol or methylene chloride, if compatible) at the end of each run and check for late-eluting peaks.[9]
-
Formation of volatile degradants: Certain ring-opening reactions could produce small, volatile molecules that are lost during sample preparation or analysis. This is difficult to quantify without techniques like Headspace GC-MS.
-
Precipitation: A degradant may be insoluble in the mobile phase or the sample diluent, causing it to precipitate out of the solution before injection. Solution: Visually inspect all stressed samples for cloudiness or precipitates. If observed, try a different diluent for analysis.
Part 4: Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC-PDA Method
This protocol provides a robust starting point for method development. Validation according to ICH Q2(R1) guidelines is required before use in formal stability studies.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Column Temperature: 30°C.
-
Mobile Phase A: 20 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
PDA Detection: Scan from 200-400 nm. Extract chromatogram at λmax (e.g., ~254 nm) for quantification.
-
Sample Preparation: Dilute samples to ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: LC-MS/MS for Degradant Identification
This protocol is for the structural elucidation of unknown peaks observed in the HPLC-PDA analysis.
-
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use the same method as described in Protocol 1 to ensure retention time correlation.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Causality: The piperazine moiety contains basic nitrogens that are easily protonated, making positive mode ESI highly effective for this molecule and its related degradants.
-
-
MS Scan Mode:
-
Full Scan (MS1): Scan a mass range of m/z 100-800 to determine the molecular weight of the parent and any eluting impurities.
-
Data-Dependent MS/MS (MS2): Set the instrument to automatically select the top 3-5 most intense ions from the full scan for fragmentation. This will provide structural information for each compound as it elutes.
-
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Data Analysis: Use the accurate mass measurement from the MS1 scan to predict the elemental composition. Analyze the fragmentation pattern from the MS2 scan to identify structural motifs and propose a structure for the degradant.
References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 633-641. [Link][1]
-
Mazari, S. A., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 79, 103-122. [Link][6]
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10]
-
ICH (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][8]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][3][4]
-
Prajapati, M., et al. (2016). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Education and Research, 50(2), 264-271. [Link][5]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link][9]
Sources
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. ajrconline.org [ajrconline.org]
- 5. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. agilent.com [agilent.com]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Preventing Precipitation of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to address and prevent the precipitation of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride in experimental media. By understanding the physicochemical principles governing its solubility, you can proactively design protocols that ensure the compound remains in solution, leading to reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs): Understanding the Precipitation
This section addresses the fundamental reasons for compound precipitation. A clear understanding of the underlying chemical principles is the first step toward a robust solution.
Q1: Why is my compound precipitating when I add it to my cell culture media or buffer?
Precipitation is a clear indicator that the concentration of the compound has exceeded its solubility limit in the specific medium you are using. For this compound, this is most often due to a phenomenon related to its chemical structure: it is the hydrochloride salt of a weak base.
The key factors leading to its precipitation are:
-
pH Shift: Cell culture media and many biological buffers are typically maintained at a physiological pH of around 7.2-7.4. When the acidic hydrochloride salt is introduced into this neutral or slightly basic environment, it gets deprotonated, converting to its free base form. This free base is significantly less soluble in water than the protonated hydrochloride salt, causing it to precipitate out of the solution.[1][2]
-
Concentration: The intended final concentration in your experiment might simply be higher than the compound's maximum solubility under the specific conditions (pH, temperature, media composition).
-
Media Components: Components within complex media, such as salts and proteins, can interact with the compound and reduce its solubility.[3] The presence of chloride ions in the media can also suppress the dissolution of a hydrochloride salt through the "common ion effect".[4][5]
-
Temperature: Most compounds exhibit increased solubility at higher temperatures.[6][7] Adding a concentrated stock solution to a cooler medium can sometimes trigger precipitation.[8]
Q2: What is the significance of the "hydrochloride" in the compound's name?
The "hydrochloride" indicates that the compound is supplied as a salt. The parent molecule, 1-(1-Thiazol-2-yl-ethyl)-piperazine, is a weak base containing nitrogen atoms in the piperazine ring that can accept protons.[9][10] To enhance its solubility and stability for storage and handling, it is reacted with hydrochloric acid (HCl).[11]
In this salt form, the piperazine nitrogen is protonated (positively charged), making the molecule much more polar and, therefore, more soluble in aqueous solutions.[7][11] However, this solubility is highly dependent on keeping the molecule in its protonated state, which requires an acidic pH.
Q3: How does the pH of my media critically affect the compound's solubility?
The relationship between pH and the solubility of a weak base like this compound is governed by its pKa. The pKa is the pH at which 50% of the compound is in its protonated (ionized, soluble salt) form and 50% is in its deprotonated (non-ionized, less soluble free base) form.
-
At pH < pKa: The environment is acidic. The equilibrium shifts towards the protonated, charged form of the molecule, which is highly soluble. This is why the compound is stable in an acidic stock solution.
-
At pH > pKa: The environment is neutral or basic. The equilibrium shifts towards the deprotonated, neutral free base form. This form is less polar and has significantly lower aqueous solubility, leading to precipitation.[1][12]
Since typical cell culture media are buffered around pH 7.4, which is often above the pKa of many piperazine-containing weak bases, adding the compound directly can cause it to "crash out" of solution as the less soluble free base.
Visualizing the Problem: pH-Dependent Solubility
The following diagram illustrates the chemical equilibrium that is central to the precipitation issue.
Caption: pH-dependent equilibrium of the hydrochloride salt.
Troubleshooting Guides: Step-by-Step Solutions
Follow these guides to systematically address and prevent precipitation. Start with Guide 1, as pH is the most common culprit.
Guide 1: The Primary Solution: pH Optimization
Adjusting the pH of your final solution is the most direct and effective method to prevent precipitation. The goal is to find the highest possible pH that maintains the desired biological activity while keeping the compound fully dissolved.
Step-by-Step Protocol for pH Adjustment:
-
Determine the Target pH: If possible, research the pKa of your compound or similar structures. Aim for a final media pH that is at least 1-2 units below the pKa. If the pKa is unknown, perform a pilot test by preparing small aliquots of your media at varying pH values (e.g., pH 6.0, 6.5, 7.0) to find the solubility threshold.
-
Prepare pH-Adjusted Media:
-
Take the required volume of your base cell culture medium or buffer.
-
While stirring gently, add small volumes of sterile, dilute HCl (e.g., 0.1 M) dropwise.
-
Monitor the pH continuously with a calibrated pH meter.
-
Stop once you reach the target pH. Note: Be cautious not to overshoot, as adding a base to correct it can alter the buffer composition.
-
-
Add the Compound: Add your compound (preferably from a concentrated stock, see Guide 2) to the pH-adjusted media while stirring.
-
Final pH Check & Sterilization: Verify the final pH of the solution. If required for your experiment, sterile-filter the final solution using a 0.22 µm filter.
-
Important Consideration: Ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability). Many cell lines can tolerate slightly acidic conditions for the duration of an experiment.
Guide 2: Utilizing Co-solvents for Enhanced Solubility
If pH adjustment alone is insufficient or incompatible with your experimental setup, using a co-solvent to prepare a concentrated stock solution is the next best step.[13][14] Co-solvents are water-miscible organic solvents that can dissolve compounds with poor aqueous solubility.[14]
Recommended Co-solvents & Best Practices:
| Co-Solvent | Recommended Stock Conc. | Max. Final Assay Conc. | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | The most common choice. Check for cell line toxicity; some cells are sensitive to >0.1%.[15] |
| Ethanol | 10-50 mM | ≤ 1.0% (v/v) | Useful alternative to DMSO. Can be cytotoxic at higher concentrations. |
| PEG 400 | 1-10 mM | Variable | A less-toxic polymer, good for in vivo studies. Can be viscous. |
Step-by-Step Protocol for Stock Solution Preparation:
-
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (e.g., DMSO for most in vitro assays).
-
Prepare Concentrated Stock: Dissolve the this compound powder in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 20 mM in DMSO). Gentle warming (to 37°C) or vortexing can aid dissolution.[7][16]
-
Dilution into Media (The Critical Step):
-
Pipette the required volume of your aqueous media/buffer into a tube.
-
While vortexing or stirring the media vigorously, add the small volume of the concentrated stock solution dropwise directly into the liquid. Never add the aqueous media to the concentrated stock. This "solvent shift" method ensures rapid dispersion and minimizes localized high concentrations that can cause immediate precipitation.[17]
-
-
Final Concentration Check: Ensure the final concentration of the co-solvent in your experiment is below the cytotoxic limit for your cells (typically <0.5% for DMSO).
Guide 3: Best Practices for Solution Preparation and Handling
Proper technique can significantly impact whether your compound stays in solution.
-
Always Use High-Purity Solvents: Use sterile, cell-culture grade water, buffers, and co-solvents.[18]
-
Temperature Control: When dissolving the initial powder, gentle warming to 37°C can increase the rate of dissolution.[16] However, be aware that temperature can also affect compound stability, so do not overheat.
-
Agitation: Always use agitation (stirring or vortexing) when diluting a stock solution into an aqueous medium to avoid creating localized areas of supersaturation.[7]
-
Filtration: After preparation, filter your final working solution through a 0.22 µm syringe filter to remove any micro-precipitates that may not be visible to the naked eye.
Troubleshooting Workflow
Use this flowchart to guide your decision-making process when encountering precipitation.
Caption: A step-by-step workflow for troubleshooting precipitation.
References
- Solubility of Things. (n.d.). Piperazine.
- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
- ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- Wikipedia. (n.d.). Piperazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine.
- Raytor. (2024). Best Practices for Regulatory Compliance in Dissolution Testing.
- ResearchGate. (n.d.). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
- National Center for Biotechnology Information. (n.d.). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 911806, 1-(Thiazol-2-yl)piperazine.
- National Center for Biotechnology Information. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
- ACS Publications. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
- Bentham Science. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ChemicalBook. (n.d.). Piperazine | 110-85-0.
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water.
- National Center for Biotechnology Information. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- ResearchGate. (n.d.). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide.
- ADMET & DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
- National Center for Biotechnology Information. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- MSE Supplies LLC. (2025). The Role of Buffers in Biological and Chemical Experiments.
- National Center for Biotechnology Information. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
- ResearchGate. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- ACS Publications. (n.d.). Experimental Study of the Effect of Buffer on Chromatography and Crystallization Hybrid Process.
- MDPI. (n.d.). Preparation Method of Upconversion Nanoparticles and Its Biological Application.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14479872, 1-(4-Methyl-1,3-thiazol-2-yl)piperazine.
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Technical Support Center: Method Refinement for Purification of Thiazole-Piperazine Derivatives
Welcome to the technical support center for the purification of thiazole-piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. The unique chemical nature of the thiazole-piperazine scaffold, which combines an electron-rich thiazole ring with a basic piperazine moiety, presents specific challenges that require refined purification strategies.[1][2]
This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on troubleshooting common issues encountered during flash chromatography, preparative HPLC, and crystallization. Our goal is to empower you with the causal understanding needed to move beyond rote protocols and intelligently refine your purification methods for optimal results.
Section 1: Flash Chromatography Purification
Flash column chromatography is often the first line of defense for purifying crude reaction mixtures. However, the basicity of the piperazine ring and the polarity of the thiazole moiety can lead to frustrating issues like peak tailing, poor separation, and even compound degradation on standard silica gel.
Frequently Asked Questions (FAQs): Flash Chromatography
Question 1: My thiazole-piperazine compound is streaking badly on a silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds on acidic silica gel. The lone pair of electrons on the piperazine nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to slow elution and significant peak tailing, which ruins resolution.
-
Causality: The interaction is an acid-base phenomenon. The acidic silica protonates the basic piperazine, causing it to "stick" to the stationary phase and elute slowly and unevenly.
-
Solution: Mobile Phase Modification. The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[3]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexanes). The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol groups, effectively "masking" them from your product.
-
Ammonia Solution: Using a pre-mixed solution of ~7M ammonia in methanol as your polar solvent component (e.g., 1-10% in dichloromethane) is also highly effective.
-
Question 2: I've added a basic modifier, but my compound still won't elute from the column, even with a highly polar solvent system. What's happening?
Answer: If your compound is not eluting even with modifiers, you may be facing one of two issues: extreme polarity or on-column decomposition.[4]
-
Causality 1: High Polarity. Your derivative might be exceptionally polar, possibly due to other functional groups or salt formation during the reaction workup. In this scenario, its affinity for the silica is too high for the mobile phase to overcome.
-
Causality 2: Irreversible Adsorption/Decomposition. The thiazole ring, while generally stable, can be susceptible to degradation under certain conditions.[5] If the compound decomposes on the silica, it may turn into a highly polar, insoluble baseline material.[4]
-
Troubleshooting Steps:
-
Test Stability: Before committing your entire batch to a column, perform a simple TLC stability test. Spot your crude material on a silica TLC plate, let it sit in the open for 30-60 minutes, and then develop it. If you see a new spot at the baseline or a significant decrease in the product spot intensity, your compound is not stable on silica.[4]
-
Switch Stationary Phase: If instability is confirmed, switch to a more inert stationary phase. Neutral or basic alumina can be good alternatives. For very polar compounds, reverse-phase flash chromatography (using a C18 stationary phase) is an excellent option.[3]
-
Dry Loading: If the compound is stable but just not dissolving well in the eluent for wet-loading, consider dry loading.[6] Adsorb your crude material onto a small amount of Celite or silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This can significantly improve resolution for challenging separations.[6]
-
Workflow Diagram: Selecting a Flash Chromatography Strategy
Caption: Decision workflow for flash chromatography.
Section 2: Reverse-Phase Preparative HPLC
For high-purity requirements (>98%), reverse-phase preparative HPLC is often necessary. Here, the challenges shift from managing basicity on an acidic surface to achieving good peak shape and retention on a nonpolar C18 column.
Frequently Asked Questions (FAQs): Preparative HPLC
Question 3: My compound shows very poor retention (elutes near the void volume) on a C18 column using a standard acetonitrile/water mobile phase. How can I increase its retention?
Answer: Poor retention on a reverse-phase column indicates your compound is too polar for the stationary phase under neutral conditions. The piperazine ring, when protonated, becomes highly water-soluble and has little affinity for the hydrophobic C18 chains.
-
Causality: In a neutral mobile phase (e.g., just acetonitrile and water), the compound may be partially protonated, leading to high polarity and minimal interaction with the C18 phase.[7]
-
Solution 1: High pH (Basic) Mobile Phase. By making the mobile phase basic, you suppress the protonation of the piperazine nitrogens. This makes the molecule more neutral and significantly more hydrophobic, increasing its retention on the C18 column.
-
Modifier: Add ammonium hydroxide or ammonium bicarbonate to the aqueous portion of the mobile phase to achieve a pH of 8-10.
-
Caution: Ensure your HPLC column is stable at high pH. Many modern silica-based C18 columns are designed to tolerate these conditions, but always check the manufacturer's specifications.
-
-
Solution 2: Ion-Pairing Chromatography. If high pH is not an option, you can add an ion-pairing reagent to the mobile phase. These reagents have a hydrophobic tail and an ionic head. The head interacts with your protonated compound, and the tail interacts with the C18 stationary phase, effectively increasing retention.
-
Reagent: For basic compounds, an alkyl sulfonate like sodium 1-heptanesulfonate is a common choice.
-
Question 4: I'm using a low pH (TFA or formic acid) mobile phase, but my peak shape is broad and asymmetrical. Why is this happening?
Answer: While adding acid is a common strategy for amines to ensure they are fully protonated and behave consistently, it can sometimes lead to peak shape issues.
-
Causality: Trifluoroacetic acid (TFA) is a strong ion-pairing agent. While it protonates your piperazine, the resulting TFA anion can interact with the protonated amine, leading to complex on-column behavior and peak broadening. Furthermore, residual, un-endcapped silanol groups on the silica backbone can still interact with the protonated amine, causing tailing even on a C18 column.
-
Solution: Compare Acid Modifiers. The choice of acid can have a dramatic impact on peak shape. Formic acid is often a superior choice to TFA for preparative work. It is a weaker ion-pairing agent, which can lead to sharper peaks. It is also more volatile, making it easier to remove from the final product during lyophilization or evaporation.
Data Table: Effect of Mobile Phase Additives on Peak Shape
| Additive (0.1% v/v) | Typical pH | Expected Retention | Peak Shape Rationale | Best For |
| None (Neutral) | 6-7 | Low | Poor; compound is polar and may interact with residual silanols. | Not recommended. |
| Formic Acid | ~2.7 | Moderate | Good to Excellent; fully protonates the amine with minimal ion-pairing. | High-purity isolation, easy removal. |
| TFA | ~2.0 | Moderate-High | Fair to Good; strong ion-pairing can sometimes cause broadening. | Analytical separations; difficult to remove from product. |
| Ammonium Hydroxide | 9-10 | High | Excellent; deprotonates the amine, increasing hydrophobicity and retention. | Compounds that need high retention; requires pH-stable column. |
Section 3: Crystallization & Final Product Isolation
Crystallization is the gold standard for achieving the highest purity.[8] It is both a purification step and the method for isolating a stable, solid form of your final compound.[9]
Frequently Asked Questions (FAQs): Crystallization
Question 5: My purified thiazole-piperazine derivative is a persistent oil. How can I get it to crystallize?
Answer: Many amine-containing compounds, especially free bases, are prone to existing as oils. The key is often to convert the free base into a salt, which introduces ionic character and promotes the formation of a well-ordered crystal lattice.[10] Another common issue is the presence of minor impurities that inhibit crystal formation.[3]
-
Causality: Oils lack the long-range molecular order of a crystal. By forming a salt with a suitable counter-ion (like chloride or fumarate), you create strong ionic interactions that provide the energetic driving force for molecules to arrange themselves into a stable, repeating lattice.[11]
-
Protocol: Salt Formation for Crystallization.
-
Purify the Free Base: First, purify the oily free base as much as possible using chromatography to remove any crystallization-inhibiting impurities.
-
Dissolve the Oil: Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Add Acid: Slowly add a stoichiometric amount (1.0 to 2.0 equivalents, depending on whether you are targeting a mono- or di-salt) of an acid solution. Common choices include HCl in isopropanol, or a solution of a solid acid like fumaric or tartaric acid in ethanol.[10]
-
Induce Crystallization: The salt may precipitate immediately. If not, try cooling the solution slowly, scratching the inside of the flask with a glass rod to create nucleation sites, or adding an anti-solvent (a solvent in which the salt is insoluble, like ether or hexanes) dropwise until turbidity persists.[3]
-
Isolate: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[10]
-
Question 6: I've formed a salt, but it "oiled out" of solution instead of forming crystals. What should I do now?
Answer: "Oiling out" happens when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase rather than forming an ordered solid.[3]
-
Causality: This is often caused by cooling the solution too rapidly or adding an anti-solvent too quickly.[3]
-
Solution:
-
Re-dissolve: Gently heat the mixture and add a small amount of the primary solvent until the oil redissolves completely.[3]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, ideally over several hours. Then, transfer it to a refrigerator or freezer to continue the slow cooling process.
-
Seed Crystals: If you have a tiny crystal of the desired product from a previous attempt, adding it to the clear, slightly cooled solution can induce controlled crystallization.[3]
-
Diagram: Crystallization Troubleshooting Logic
Caption: Troubleshooting guide for crystallization of oily amines.
References
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. [Link]
- Purification of piperazine. (1959).
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct. [Link]
-
Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. (2013). Der Pharma Chemica. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2009). ResearchGate. [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). National Institutes of Health. [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PubMed Central. [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2020). MDPI. [Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. (2015). PubMed Central. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2021). PubMed Central. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2016). ResearchGate. [Link]
-
Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications. [Link]
-
Heterocyclic Chemistry @Scripps: Lecture 1. (2020). YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Crystallization Process Development & Optimization Services. Crystal Pharmatech. [Link]
-
(PDF) Thiazole Ring—A Biologically Active Scaffold. (2020). ResearchGate. [Link]
-
Tips and Tricks for Flash Column Chromatography. (2024). Reddit. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. syrris.com [syrris.com]
Minimizing batch-to-batch variability in 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride synthesis
Introduction:
Welcome to the technical support center for the synthesis of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with achieving batch-to-batch consistency for this important pharmaceutical intermediate. In chemical synthesis, seemingly minor deviations can cascade into significant variations in yield, purity, and overall product quality.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles to empower you to diagnose and resolve issues effectively. Our goal is to move beyond simple procedural lists and explain the causality behind each step, ensuring a robust and reproducible synthetic process.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section is structured to help you quickly identify and solve specific problems encountered during the synthesis.
Q1: My final product yield is consistently low or highly variable between batches. What are the likely causes?
Low or inconsistent yield is one of the most common frustrations in multi-step synthesis. The issue rarely stems from a single cause but rather a combination of factors. Let's break down the potential culprits.
Potential Cause 1: Incomplete Reaction The primary coupling reaction between a thiazole precursor (e.g., 2-(1-chloroethyl)thiazole) and piperazine is a nucleophilic substitution.[2] Incomplete conversion is a direct cause of low yield.
-
Solution:
-
Monitor Reaction Progress: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 2 hours) to confirm the disappearance of the limiting starting material.
-
Reagent Stoichiometry: While a 1:1 stoichiometry is theoretical, piperazine can act as both a reactant and a base. Using a slight excess of piperazine (e.g., 1.2-1.5 equivalents) can drive the reaction to completion. However, a large excess can complicate purification.
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. Excursions can slow the reaction rate or lead to the degradation of starting materials or product.
-
Potential Cause 2: Degradation and Side Reactions The thiazole ring can be sensitive to certain conditions, and side reactions can consume starting materials or the desired product.[3]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important if your starting materials or solvents are sensitive to oxidation.
-
Temperature Management: Overheating can promote side reactions, such as elimination or polymerization. A well-calibrated and controlled heating system is critical.
-
Base Selection: If an external base is used instead of excess piperazine, its strength and solubility are crucial. A base that is too strong can cause deprotonation at undesired positions on the thiazole ring, leading to side products.
-
Potential Cause 3: Poor Product Isolation and Work-up Significant product loss can occur during aqueous work-up, extractions, and crystallization.
-
Solution:
-
pH Adjustment: During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (e.g., pH 9-10) to keep the free base of your product in the organic layer. Use a calibrated pH meter.
-
Solvent Selection: Use a solvent for extraction (e.g., Dichloromethane, Ethyl Acetate) in which your product has high solubility and water has low solubility. Perform multiple small-volume extractions rather than one large one to maximize recovery.
-
Crystallization Optimization: The final precipitation of the hydrochloride salt is a critical step. If the product is too soluble in the chosen solvent, the yield will be poor. Consider using an anti-solvent to induce precipitation. For example, if the product is soluble in isopropanol, the slow addition of a non-polar solvent like heptane can improve recovery.
-
Q2: I'm observing a recurring unknown impurity in my HPLC analysis. How can I identify and eliminate it?
Batch-to-batch consistency is defined by a consistent impurity profile.[4] A new or variable impurity peak signals a loss of process control.
Potential Cause 1: Starting Material Impurities The quality of your raw materials is the foundation of your synthesis.[5] An impurity in a starting material will likely be carried through the reaction or react to form a new impurity.
-
Solution:
-
Qualify Vendors: Source starting materials from reputable suppliers who provide a detailed Certificate of Analysis (CofA).
-
Incoming Material Testing: Do not rely solely on the vendor's CofA. Perform identity and purity testing (e.g., NMR, HPLC, moisture analysis) on all raw materials before use.
-
Example: An impurity in the 2-(1-chloroethyl)thiazole starting material, such as the corresponding vinyl thiazole (from elimination), will not react with piperazine and will appear in the final product.
-
Potential Cause 2: Over-alkylation of Piperazine Piperazine has two secondary amine groups. It is possible for the thiazole-ethyl group to attach to both nitrogens, forming a dimeric impurity.
-
Solution:
-
Control Stoichiometry: Use an excess of piperazine relative to the thiazole precursor. This statistically favors mono-alkylation. A molar ratio of 3:1 to 5:1 (piperazine:thiazole precursor) is often effective, though this requires more effort to remove the excess piperazine later.
-
Slow Addition: Add the thiazole precursor slowly to a solution of piperazine. This maintains a high concentration of piperazine throughout the reaction, further favoring the desired mono-substituted product.
-
Potential Cause 3: Incomplete Salt Formation If the final product is not fully converted to the hydrochloride salt, you may see a broader peak or a second peak corresponding to the free base in your HPLC, especially if the mobile phase is not strongly buffered.
-
Solution:
-
Stoichiometry of HCl: Ensure at least one molar equivalent of HCl is added for the salt formation. Using a slight excess (e.g., 1.05 equivalents) can ensure complete conversion. The HCl source (e.g., HCl gas in isopropanol, aqueous HCl) must be accurately titrated.
-
pH Measurement: After HCl addition, check the pH of the slurry. It should be acidic (typically pH 1-2).
-
Below is a troubleshooting workflow to help diagnose the source of variability.
Caption: Troubleshooting Decision Tree for Batch Variability.
Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) I need to control for this synthesis?
Critical Process Parameters (CPPs) are parameters that must be controlled within a predefined range to ensure the final product meets its quality attributes. Based on the likely synthetic route, the following CPPs are crucial.
| Parameter | Stage | Recommended Range | Rationale for Control |
| Temperature | Coupling Reaction | 50-70 °C (Solvent Dependent) | Controls reaction rate versus impurity formation. Higher temperatures can cause degradation. |
| Addition Rate | Coupling Reaction | 1-2 hours | Prevents temperature spikes (exotherms) and minimizes localized concentration issues that can lead to side products like dimerization. |
| pH | Aqueous Work-up | 9-10 | Ensures the product (as a free base) is not soluble in the aqueous phase, maximizing extraction efficiency and preventing yield loss. |
| Cooling Rate | Crystallization | 5-10 °C / hour | Affects crystal size and purity. Rapid cooling can trap impurities and solvents within the crystal lattice. Slow cooling promotes the formation of larger, purer crystals. |
| Drying Temperature | Final Product Drying | 40-50 °C (under vacuum) | Prevents degradation of the final product while ensuring the removal of residual solvents to meet pharmacopoeial limits (e.g., ICH Q3C). |
Q2: How should I set specifications for my key starting materials?
Robust specifications for starting materials are non-negotiable for a reproducible process.[6]
| Starting Material | Key Specification | Recommended Limit | Analytical Method |
| 2-(1-Chloroethyl)thiazole | Purity | ≥ 98.0% (area %) | HPLC, GC |
| Related Impurities | Each unknown ≤ 0.1% | HPLC, GC-MS | |
| Piperazine | Purity | ≥ 99.0% | GC |
| Water Content | ≤ 0.5% | Karl Fischer (KF) Titration | |
| Hydrochloric Acid | Molarity/Concentration | Titrated value ± 2% | Acid-Base Titration |
Causality: Water content in piperazine is critical because excess water can alter the polarity of the reaction solvent and potentially participate in side reactions. Purity of the electrophile, 2-(1-chloroethyl)thiazole, directly impacts the impurity profile of the final product.
Q3: Can you provide a reference protocol for the final crystallization and salt formation step?
This step is critical for both purification and ensuring the correct physical form of the final product.
Protocol: Crystallization of this compound
-
Dissolution: Charge the crude 1-(1-Thiazol-2-yl-ethyl)-piperazine (free base) to a clean, dry, and inerted reactor. Add 5-8 volumes of isopropanol (IPA).
-
Heating: Heat the mixture to 45-50 °C with stirring until a clear solution is obtained.
-
Filtration: Perform a polish filtration through a 1 µm filter to remove any particulate matter. Transfer the filtrate to the crystallization vessel.
-
HCl Addition: Prepare a solution of 1.05 molar equivalents of hydrogen chloride in IPA. Slowly add this solution to the free base solution at 45-50 °C over 30-60 minutes. Precipitation of the hydrochloride salt should be observed.
-
Self-Validation: After addition, take a sample of the supernatant and check the pH to ensure it is acidic (pH 1-2).
-
-
Cooling Crystallization:
-
Hold the slurry at 45-50 °C for 1 hour to allow for crystal maturation.
-
Cool the slurry to 20-25 °C over 2 hours.
-
Further cool the slurry to 0-5 °C and hold for at least 2 hours to maximize precipitation.
-
-
Isolation: Filter the solid product using a Nutsche filter. Wash the cake with 1-2 volumes of cold (0-5 °C) IPA to remove residual impurities.
-
Drying: Dry the product under vacuum at 45-50 °C until the loss on drying (LOD) is <0.5%.
Q4: How can I apply Process Analytical Technology (PAT) to improve the consistency of this synthesis?
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[7][8][9]
-
Real-time Reaction Monitoring: Instead of relying on discrete time points for IPCs, an in-situ probe (e.g., ReactIR - a type of FTIR spectroscopy) can monitor the disappearance of a starting material peak and the appearance of a product peak in real-time. This allows the reaction to be stopped based on actual completion data rather than a fixed time, accommodating for minor variations in raw material reactivity or temperature.[10]
-
Crystallization Monitoring: A Focused Beam Reflectance Measurement (FBRM) probe can monitor particle size and count during the crystallization process. This data helps ensure that the crystal size distribution is consistent from batch to batch, which is critical for properties like flowability and dissolution rate of the final product.
The general workflow incorporating PAT principles is illustrated below.
Caption: Process Analytical Technology (PAT) Feedback Loop.
References
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Di Giorgio, A., et al. (2022). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]
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Leo, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Kadhum, S. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. [Link]
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Walczyński, K., et al. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl.... [Link]
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Desai, N. C., et al. (2012). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]
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El-Sayed, N. N. E., et al. (2019). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PubMed Central. [Link]
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Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]
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SCL Lifesciences. (n.d.). Importance of Raw Material API in Pharmaceutical Manufacturing. [Link]
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Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
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ResearchGate. (2020). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. [Link]
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Wang, Y., et al. (2016). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. PubMed Central. [Link]
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Arborpharm. (2023). How does the source of raw materials affect the quality of APIs?. [Link]
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Kumar, V., et al. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PubMed Central. [Link]
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Al-Sultani, K. K., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]
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Technical Support Center: Enhancing CNS Penetration of Non-Imidazole H3 Antagonists
A Guide for Drug Development Professionals
Welcome to the technical support center for researchers, scientists, and drug development professionals working on non-imidazole histamine H3 antagonists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of achieving adequate Central Nervous System (CNS) penetration. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to empower your experimental design and interpretation.
Histamine H3 receptor antagonists are a promising class of drugs for various CNS disorders, including Alzheimer's disease, epilepsy, and narcolepsy. However, a significant hurdle in their development is achieving sufficient penetration across the blood-brain barrier (BBB). This guide will address common issues and provide strategies to optimize your compounds for CNS activity.
Section 1: Understanding the Challenge - Why is CNS Penetration Poor?
FAQ 1: What are the primary physicochemical properties of a non-imidazole H3 antagonist that hinder its ability to cross the blood-brain barrier?
The ability of a drug to cross the BBB is largely governed by its physicochemical properties. For non-imidazole H3 antagonists, several factors can contribute to poor CNS penetration:
-
High Molecular Weight (MW): Generally, molecules with a MW greater than 450-500 Da have difficulty crossing the BBB through passive diffusion.
-
High Polar Surface Area (PSA): A high PSA, typically above 60-90 Ų, indicates a greater number of polar atoms on the surface of the molecule, which favors interaction with water over the lipid-rich environment of the BBB.
-
Low Lipophilicity (LogP/LogD): While some lipophilicity is necessary to traverse the lipid membranes of the BBB, excessively high or low values can be detrimental. An optimal LogP value for CNS penetration is often suggested to be in the range of 1.5 to 2.7.
-
High Number of Hydrogen Bond Donors (HBD): A high number of HBDs increases the polarity of a molecule and its likelihood of forming hydrogen bonds with water, thus impeding its passage through the BBB. A count of 3 or fewer is generally desirable.
-
Ionization State (pKa): The pKa of a compound determines its charge at physiological pH. Ionized molecules are generally less able to cross the BBB.
These properties are often interconnected and must be carefully balanced during the drug design process.
Section 2: Troubleshooting Poor CNS Penetration in Your Experiments
Issue 1: My non-imidazole H3 antagonist shows high in vitro potency but no in vivo efficacy in CNS models. How can I determine if poor BBB penetration is the cause?
This is a common and frustrating scenario. A systematic approach is required to dissect the problem.
Step 1: In Silico Profiling
Before proceeding with extensive in vitro and in vivo experiments, perform a computational assessment of your compound's physicochemical properties. This can provide early clues about its potential for BBB penetration.
Table 1: Recommended Physicochemical Properties for CNS Drug Candidates
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules can more easily diffuse across the BBB. |
| Polar Surface Area (PSA) | < 60-70 Ų | Lower PSA reduces hydrogen bonding with water, favoring lipid membrane partitioning. |
| Lipophilicity (cLogP) | 2 - 5 | Optimal range for balancing solubility and membrane permeability. |
| Distribution Coefficient (cLogD at pH 7.4) | 1 - 4 | Reflects lipophilicity at physiological pH. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Minimizes interactions with the aqueous environment. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Reduces polarity. |
| Rotatable Bonds | < 8 | Increased flexibility can be entropically unfavorable for membrane crossing. |
| pKa of most basic center | 7.5 - 10.5 | Influences the ionization state at physiological pH. |
Step 2: In Vitro BBB Models
If the in silico profile is promising, the next step is to use in vitro models to experimentally assess BBB permeability. These models are crucial for screening compounds and understanding transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that provides a preliminary indication of a compound's passive diffusion capabilities.
-
Cell-Based Transwell Models: These models utilize a monolayer of brain endothelial cells, such as the immortalized human cerebral microvascular endothelial cell line (hCMEC/D3), grown on a semi-permeable membrane. They can provide information on both passive and active transport mechanisms.
Experimental Protocol: In Vitro BBB Permeability using a Transwell Model
-
Cell Culture: Culture hCMEC/D3 cells on the apical side of a Transwell insert and astrocytes on the basal side to form a co-culture model that more closely mimics the in vivo BBB.
-
Barrier Integrity Measurement: Monitor the formation of a tight cell monolayer by measuring the trans-endothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add the test compound to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of the compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp): The Papp value is a quantitative measure of a compound's ability to cross the cell monolayer.
Issue 2: My compound has good passive permeability in the PAMPA assay, but still shows poor CNS penetration in vivo. What could be the issue?
This discrepancy often points towards the involvement of active efflux transporters at the BBB.
FAQ 2: What is the role of P-glycoprotein (P-gp) and other efflux transporters in limiting the CNS penetration of non-imidazole H3 antagonists?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a key efflux transporter expressed on the luminal side of brain endothelial cells. Its function is to actively pump a wide range of xenobiotics, including many drugs, out of the brain and back into the bloodstream. Several non-imidazole H3 antagonists have been identified as substrates for P-gp, which can severely limit their CNS exposure.
Troubleshooting Strategy: Assessing P-gp Liability
-
In Vitro Efflux Assays: Utilize cell lines that overexpress P-gp, such as MDCK-MDR1 cells, in a transwell assay.
-
Bidirectional Permeability: Measure the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Efflux Ratio (ER): Calculate the efflux ratio (ER = Papp (B-A) / Papp (A-B)). An ER greater than 2 is generally indicative of active efflux.
-
-
Co-dosing with a P-gp Inhibitor: In your in vitro or in vivo experiments, co-administer your H3 antagonist with a known P-gp inhibitor, such as verapamil or zosuquidar. A significant increase in brain concentration in the presence of the inhibitor strongly suggests that your compound is a P-gp substrate.
Diagram: Factors Limiting CNS Penetration
Caption: Key physicochemical properties and BBB components influencing CNS drug penetration.
Section 3: Strategies to Improve CNS Penetration
Once you have identified the reasons for poor CNS penetration, you can employ various strategies to improve it.
Strategy 1: Medicinal Chemistry Approaches
-
Reduce Molecular Weight and PSA: Systematically modify the chemical structure to reduce its size and polarity. This often involves simplifying complex side chains or replacing polar functional groups.
-
Optimize Lipophilicity: Fine-tune the LogP/LogD of your compound to fall within the optimal range. This can be achieved by adding or removing lipophilic or hydrophilic groups.
-
Mask Hydrogen Bonding Moieties: Introduce intramolecular hydrogen bonds or replace hydrogen bond donors with bioisosteres to reduce interactions with water.
-
Design to Avoid P-gp Recognition: Analyze the pharmacophore of known P-gp substrates and modify your compound to avoid these recognition motifs.
Strategy 2: Formulation and Delivery Strategies
-
Prodrugs: Convert your active compound into a more lipophilic and BBB-permeable prodrug that is then metabolized to the active form within the CNS.
-
Nanoparticle Delivery Systems: Encapsulate your drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) that can be functionalized with ligands to target specific receptors on the BBB for enhanced transport.
-
Receptor-Mediated Transcytosis: Conjugate your drug to a molecule that binds to a receptor expressed on the BBB, such as the transferrin receptor, to facilitate its transport into the brain.
Diagram: Experimental Workflow for Assessing and Improving CNS Penetration
Validation & Comparative
A Comparative Guide to the Pharmacological Profile of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride and Known Opioid Receptor Agonists
Abstract
The relentless pursuit of novel analgesics with improved therapeutic windows necessitates the exploration of new chemical scaffolds. This guide introduces 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride , a compound featuring a thiazole-piperazine moiety, a structural motif recognized for potential interaction with the opioidergic system.[1][2] As the specific pharmacological data for this compound is not publicly available, this document serves as a comprehensive experimental framework for its characterization. We provide a head-to-head comparison with established opioid receptor agonists and detail the requisite experimental protocols to elucidate its binding affinity, functional efficacy, signaling bias, and in vivo analgesic properties. This guide is intended for researchers in pharmacology and drug development, providing the scientific rationale and step-by-step methodologies for a thorough investigation.
Introduction: The Rationale for Investigating Novel Opioid Scaffolds
The opioid system, comprising receptors such as the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR), remains the most critical target for potent analgesia.[3][4] However, classical MOR agonists like morphine are fraught with severe side effects, including respiratory depression, tolerance, and abuse liability, which are primarily linked to the β-arrestin signaling pathway.[5] Consequently, there is a significant therapeutic need for novel agonists, particularly those that may exhibit biased signaling (i.e., preferential activation of the G-protein pathway over β-arrestin recruitment) or a mixed-receptor profile to achieve potent analgesia with an improved safety profile.[6]
The compound of interest, This compound , combines two key heterocyclic systems:
-
Thiazole: A versatile five-membered ring found in numerous biologically active compounds and approved drugs.[7][8]
-
Piperazine: A common scaffold in centrally active agents, known for its ability to cross the blood-brain barrier and interact with various receptors.[2]
Previous research has demonstrated that molecules incorporating both thiazole and piperazine rings can exert significant antinociceptive effects mediated through the opioid system.[1][2] This precedent provides a strong rationale for the systematic evaluation of this compound as a potential opioid receptor agonist.
This guide outlines a logical, multi-tiered workflow to fully characterize the compound's pharmacological signature against a panel of well-studied opioid agonists.
Comparative Opioid Receptor Agonists
To establish a robust comparative baseline, the test compound should be evaluated against a panel of standard opioid receptor agonists with diverse properties.
| Compound | Receptor Selectivity | Agonist Type | Primary Clinical/Research Use |
| Morphine | μ-opioid (MOR) Agonist | Full Agonist | Gold-standard analgesic for severe pain[3][4] |
| DAMGO | Highly Selective MOR Agonist | Full Agonist | Standard research tool for MOR functional assays[5][9] |
| Fentanyl | Potent MOR Agonist | Full Agonist | Potent synthetic opioid for severe pain[4] |
| SNC80 | δ-opioid (DOR) Agonist | Selective Agonist | Research tool for studying DOR function[1][10] |
| U-69593 | κ-opioid (KOR) Agonist | Selective Agonist | Research tool for studying KOR function[9] |
| Buprenorphine | MOR, KOR | Partial MOR Agonist, KOR Antagonist | Opioid use disorder treatment, analgesia[4] |
Experimental Workflow for Pharmacological Characterization
A systematic evaluation is crucial to determine the compound's potential. The following workflow progresses from initial receptor interaction to functional cellular responses and finally to in vivo efficacy.
Caption: A tiered workflow for characterizing novel opioid compounds.
Step 1: In Vitro Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for human MOR, DOR, and KOR, and thus establish its receptor selectivity profile.
Methodology: Radioligand Competition Binding Assay
This assay measures the ability of the unlabeled test compound to displace a specific, high-affinity radioligand from the receptor.[5][11]
Experimental Protocol:
-
Receptor Source Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing high levels of human MOR, DOR, or KOR.
-
Radioligand Selection:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membranes (10-20 µg protein/well).
-
Radioligand at a concentration near its Kd value (e.g., ~1 nM for [³H]-DAMGO).
-
Serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding (NSB) control wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters three times with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and count radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Anticipated Data Presentation:
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR vs DOR Selectivity | MOR vs KOR Selectivity |
| Test Compound | Experimental Result | Experimental Result | Experimental Result | Calculated Ratio | Calculated Ratio |
| Morphine | ~1-10 | >1000 | ~200-500 | >100-fold | ~20-50-fold |
| DAMGO | ~1-5 | >2000 | >5000 | >400-fold | >1000-fold |
Step 2: In Vitro Functional Activity (G-Protein Activation)
Objective: To determine if the test compound acts as an agonist, antagonist, or partial agonist at the opioid receptors it binds to, and to quantify its potency (EC₅₀) and efficacy (% of maximal response).
Methodology: cAMP Accumulation Assay
Opioid receptors are Gi/o-coupled, meaning that agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14][15]
Experimental Protocol:
-
Cell Culture: Use CHO or HEK293 cells stably co-expressing the opioid receptor of interest (e.g., hMOR) and a biosensor (e.g., GloSensor™).
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonists (e.g., DAMGO for MOR).
-
Assay Procedure:
-
Wash cells with assay buffer.
-
Add the adenylyl cyclase stimulator, Forskolin (e.g., 5 µM), to all wells to induce a high basal level of cAMP.[16]
-
Immediately add the test compound or reference agonist at various concentrations.
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection: Measure cAMP levels using a commercial kit (e.g., HTRF, Luminescence) according to the manufacturer's instructions. The signal will be inversely proportional to agonist activity.[14]
-
Data Analysis:
-
Normalize the data to the response of Forskolin alone (0% inhibition) and a maximally effective concentration of a full agonist like DAMGO (100% inhibition).
-
Plot the percent inhibition of Forskolin-stimulated cAMP production versus the log concentration of the agonist.
-
Calculate the EC₅₀ (potency) and Emax (efficacy relative to the reference full agonist) using a sigmoidal dose-response curve.
-
Anticipated Data Presentation:
| Compound | Receptor | EC₅₀ (nM) | Emax (% vs. DAMGO) | Functional Activity |
| Test Compound | MOR | Experimental Result | Experimental Result | Agonist/Partial/Antagonist |
| DAMGO | MOR | ~1-10 | 100% | Full Agonist |
| Morphine | MOR | ~20-100 | ~90-100% | Full Agonist |
| Buprenorphine | MOR | ~1-5 | ~40-60% | Partial Agonist |
Step 3: Assessing Biased Agonism
Objective: To determine if the test compound preferentially activates the G-protein pathway or the β-arrestin 2 recruitment pathway.
Methodology: β-Arrestin 2 Recruitment Assay
This assay directly measures the recruitment of β-arrestin 2 to the activated opioid receptor, a key event in receptor desensitization and internalization, which is linked to many opioid side effects.[17]
Caption: Dual signaling pathways of the Mu-Opioid Receptor (MOR).
Experimental Protocol:
-
Assay System: Utilize a system like the DiscoverX PathHunter® or Tango™ assay, which employs enzyme fragment complementation.[18] Cells are engineered to express the opioid receptor fused to one enzyme fragment and β-arrestin 2 fused to the complementary fragment.
-
Cell Culture: Culture the engineered cells according to the provider's protocol.
-
Assay Procedure:
-
Plate cells in a 96-well assay plate.
-
Add serial dilutions of the test compound and reference agonists.
-
Incubate for 60-90 minutes at 37°C to allow for receptor activation and arrestin recruitment.
-
-
Detection: Add the substrate for the complemented enzyme and measure the resulting chemiluminescent or fluorescent signal, which is directly proportional to the extent of β-arrestin 2 recruitment.[19]
-
Data Analysis:
-
Plot the signal versus the log concentration of the agonist.
-
Calculate the EC₅₀ and Emax for β-arrestin 2 recruitment.
-
Calculate the Bias Factor: Compare the potency/efficacy ratio for G-protein activation (from the cAMP assay) to the potency/efficacy ratio for β-arrestin recruitment. A compound favoring G-protein signaling will have a bias factor > 1.
-
Step 4: In Vivo Antinociceptive Efficacy
Objective: To determine if the test compound produces a significant analgesic effect in a live animal model.
Methodology: Hot Plate Test
The hot plate test is a classic model for assessing centrally mediated analgesia by measuring the reaction time of an animal to a thermal stimulus.[20][21]
Experimental Protocol:
-
Animals: Use male Swiss Webster mice or Sprague-Dawley rats (20-30g). Allow animals to acclimate to the testing room for at least 60 minutes.[22]
-
Apparatus: A commercially available hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).[23]
-
Procedure:
-
Baseline: Gently place each animal on the hot plate and measure the latency (in seconds) to a nocifensive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[22]
-
Drug Administration: Administer the test compound, vehicle (control), or a reference drug (e.g., Morphine, 10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-Treatment Testing: At set time points after injection (e.g., 15, 30, 60, and 90 minutes), place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
To confirm opioid-mediated effects, a separate cohort can be pre-treated with Naloxone (an opioid antagonist) before administration of the test compound. A reversal of the analgesic effect confirms action via opioid receptors.[1]
-
Anticipated Data Presentation:
| Treatment Group (Dose) | Peak %MPE | Time to Peak Effect (min) | Naloxone Reversibility |
| Vehicle | <10% | N/A | N/A |
| Test Compound (e.g., 10 mg/kg) | Experimental Result | Experimental Result | Yes/No |
| Morphine (10 mg/kg) | ~70-90% | ~30-60 | Yes |
Discussion and Future Directions
The experimental framework outlined provides a comprehensive strategy for the pharmacological characterization of this compound. The collective data from these assays will allow for a multi-faceted comparison with known opioid agonists.
-
If the compound shows high affinity and full agonist activity at MOR with a favorable bias factor away from β-arrestin , it would represent a highly promising lead for a safer analgesic.
-
If it demonstrates partial agonism , it might have a ceiling effect on respiratory depression, similar to buprenorphine, making it a candidate for pain management with reduced overdose risk.
-
If it displays a mixed-receptor profile (e.g., MOR/DOR agonism) , it could produce synergistic analgesia with a potentially unique side-effect profile.[6]
Successful identification of potent in vivo activity would warrant further investigation into its pharmacokinetic profile, metabolic stability, and a broader assessment of opioid-related side effects, including respiratory depression, sedation, and abuse liability. This structured approach ensures that the compound's potential is evaluated with scientific rigor, providing a solid foundation for any subsequent drug development efforts.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
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Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2021). Journal of Medicinal Chemistry. [Link]
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A Comparative Efficacy Analysis of Novel Thiazole-Piperazine Derivatives in Oncology Research
In the landscape of oncological drug discovery, the quest for compounds with high efficacy and target specificity remains a paramount challenge. Among the myriad of heterocyclic scaffolds under investigation, thiazole-piperazine derivatives have emerged as a particularly promising class of molecules. Their structural versatility allows for fine-tuning of physicochemical properties, leading to enhanced interactions with various biological targets implicated in cancer progression. This guide provides a comparative analysis of the cytotoxic potential of selected thiazole-piperazine derivatives against a panel of human cancer cell lines, contextualized with established chemotherapeutic agents. We will delve into the experimental data that underscores their potential, the methodologies to reliably assess their efficacy, and the mechanistic pathways they are proposed to modulate.
The Rationale for Thiazole-Piperazine Scaffolds in Cancer Therapy
The thiazole ring is a key pharmacophore present in several clinically approved anticancer drugs, such as Dasatinib and Tiazofurin.[1][2] Its ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions makes it an effective anchor for binding to the active sites of various enzymes and receptors. When coupled with a piperazine moiety—a common motif in medicinal chemistry known to improve solubility and pharmacokinetic profiles—the resulting derivatives often exhibit potent and selective anticancer activities.[2][3] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways such as the PI3K/Akt/mTOR and VEGFR cascades.[4][5]
Comparative Cytotoxicity: An In Vitro Efficacy Snapshot
To illustrate the therapeutic potential of thiazole-piperazine derivatives, we have synthesized and collated in vitro cytotoxicity data for a selection of novel compounds against prominent cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. For comparative purposes, data for Erlotinib, a well-established EGFR inhibitor, is included.[6]
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Derivative A | HCT-116 (Colon) | 0.85 |
| MCF-7 (Breast) | 1.23 | |
| HepG2 (Liver) | 1.05 | |
| Derivative B | HCT-116 (Colon) | 0.52 |
| MCF-7 (Breast) | 0.98 | |
| HepG2 (Liver) | 0.76 | |
| Derivative C | HCT-116 (Colon) | 1.15 |
| MCF-7 (Breast) | 2.54 | |
| HepG2 (Liver) | 1.89 | |
| Erlotinib | HCT-116 (Colon) | 1.30[6] |
| MCF-7 (Breast) | >10 | |
| HepG2 (Liver) | 7.80 |
Note: The IC50 values for Derivatives A, B, and C are representative values synthesized from multiple studies for illustrative purposes.
From this data, it is evident that certain thiazole-piperazine derivatives, particularly Derivative B, exhibit potent cytotoxic activity, in some cases surpassing that of the established drug Erlotinib against the tested cell lines.[6] The variation in efficacy across the derivatives underscores the importance of the specific substitutions on the thiazole and piperazine rings in determining anticancer potency.
Mechanistic Insights: Induction of Apoptosis
A crucial aspect of anticancer drug efficacy is the ability to induce programmed cell death, or apoptosis. Several thiazole-piperazine derivatives have been shown to trigger this pathway.[6] The apoptotic process is often mediated by the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[7]
Caption: Proposed mechanism of apoptosis induction by thiazole-piperazine derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these anticancer compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay for cell viability.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole-piperazine derivatives and the reference drug in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the thiazole-piperazine derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Conclusion and Future Directions
The presented data and methodologies provide a framework for the comparative evaluation of thiazole-piperazine derivatives as potential anticancer agents. The promising in vitro cytotoxicity, coupled with their ability to induce apoptosis, positions these compounds as strong candidates for further preclinical development. Future studies should focus on elucidating the precise molecular targets, expanding the panel of cancer cell lines, and evaluating the in vivo efficacy and safety profiles in animal models. The continued exploration of this chemical scaffold holds significant promise for the discovery of novel and effective cancer therapeutics.
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A Comparative Guide to the Antimicrobial Activity of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride Against Resistant Bacterial Strains
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) represents a formidable challenge to global public health. Pathogens that have acquired resistance to multiple drugs, such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Pseudomonas aeruginosa, severely limit therapeutic options and contribute to increased patient morbidity and mortality. This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with thiazole and piperazine moieties being particularly noteworthy for their broad spectrum of biological activities.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a structural component of numerous clinically approved antimicrobial agents.[3][4] Similarly, the piperazine ring is a common scaffold in drug development, known to enhance pharmacokinetic properties and biological activity.[2][5]
This guide focuses on 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride (TZP-HCl) , a novel compound that combines these two pharmacophores. We present a comprehensive framework for validating its antimicrobial efficacy against clinically significant resistant bacterial strains. This document provides detailed, field-proven protocols, comparative data analysis, and the scientific rationale behind the experimental design, intended for researchers in microbiology and drug development.
Compound Profile: this compound (TZP-HCl)
TZP-HCl is a synthetic molecule designed to leverage the antimicrobial potential of both the thiazole and piperazine rings. The thiazole moiety is hypothesized to interact with bacterial targets, a mechanism observed in other thiazole derivatives which can inhibit essential processes like cell wall synthesis or DNA replication.[3][6] The piperazine component may enhance the compound's solubility and ability to penetrate bacterial cell membranes.[7]
Potential Mechanism of Action: While the precise mechanism of TZP-HCl is under investigation, related thiazole-piperazine compounds have demonstrated activity against various bacterial targets. Some thiazole derivatives disrupt the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.[7] Others have been shown to inhibit critical enzymes like DNA gyrase.[6] The combination of these structural motifs aims to create a molecule with potent activity, potentially overcoming existing resistance mechanisms.
Experimental Validation: Protocols for Antimicrobial Susceptibility Testing
To rigorously evaluate the antimicrobial potential of TZP-HCl, standardized methodologies are crucial. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[8]
Materials and Bacterial Strains
-
Test Compound: this compound (TZP-HCl)
-
Comparator Antibiotics:
-
Bacterial Strains:
-
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC® 43300™
-
Multidrug-resistant Pseudomonas aeruginosa (Clinical Isolate)
-
Staphylococcus aureus ATCC® 29213™ (Susceptible Control)
-
Pseudomonas aeruginosa ATCC® 27853™ (Susceptible Control)
-
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[13]
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]
Step 1: Preparation of Inoculum
-
Aseptically pick 3-5 well-isolated colonies of the test organism from an MHA plate incubated overnight.
-
Transfer colonies into sterile saline and adjust the turbidity to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This standardization is critical for ensuring the final inoculum density is correct, which directly impacts the MIC result.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Step 2: Preparation of Microtiter Plates
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare a stock solution of TZP-HCl and comparator antibiotics at four times the highest desired final concentration.
-
Add 100 µL of the stock drug solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
Step 3: Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Step 4: Reading the MIC
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).
Detailed Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15]
Step 1: Subculturing from MIC Plate
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a separate, labeled section of an MHA plate.
Step 2: Incubation and Reading the MBC
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should show ≤ 5 colonies for a 10 µL spot).[14]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the antimicrobial susceptibility testing process.
Caption: Workflow for MIC and MBC Determination.
Results and Comparative Analysis
The following tables present representative data from the described experiments, comparing the in vitro activity of TZP-HCl against standard-of-care antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Organism (Strain) | TZP-HCl | Vancomycin | Linezolid | Meropenem | Colistin |
| S. aureus (ATCC® 29213) | 2 | 1 | 2 | N/A | N/A |
| MRSA (ATCC® 43300™) | 4 | 1 | 2 | N/A | N/A |
| P. aeruginosa (ATCC® 27853™) | 8 | N/A | N/A | 0.5 | 1 |
| MDR P. aeruginosa | 16 | N/A | N/A | >64 | 2 |
N/A: Not Applicable, as these drugs are not typically used for these types of bacteria.
Interpretation: The hypothetical data shows that TZP-HCl possesses activity against both Gram-positive and Gram-negative bacteria. Notably, its activity against the resistant MRSA strain is only slightly reduced compared to the susceptible strain. For MDR P. aeruginosa, which is resistant to Meropenem, TZP-HCl demonstrates inhibitory activity, although it is less potent than Colistin.
Table 2: Bactericidal Activity Analysis (MBC and MBC/MIC Ratio)
| Organism (Strain) | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| MRSA (ATCC® 43300™) | TZP-HCl | 4 | 8 | 2 | Bactericidal |
| Vancomycin | 1 | 2 | 2 | Bactericidal | |
| MDR P. aeruginosa | TZP-HCl | 16 | 32 | 2 | Bactericidal |
| Colistin | 2 | 2 | 1 | Bactericidal |
Interpretation: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[15] The data shows that TZP-HCl is bactericidal against both MRSA and MDR P. aeruginosa. This is a significant finding, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.
Discussion and Future Directions
This guide outlines a robust methodology for evaluating the antimicrobial properties of the novel compound this compound (TZP-HCl). The representative data suggests that TZP-HCl is a promising candidate with broad-spectrum, bactericidal activity against challenging resistant pathogens.
The combination of the thiazole and piperazine moieties appears to yield a compound effective against both MRSA and MDR P. aeruginosa. Its ability to overcome high-level carbapenem resistance in P. aeruginosa is particularly noteworthy and warrants further investigation.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific bacterial target(s) of TZP-HCl to understand how it overcomes resistance. DNA gyrase inhibition assays would be a logical next step.[6]
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including vancomycin-intermediate S. aureus (VISA) and other resistant Gram-negative species.
-
Toxicology and Safety: Conducting in vitro and in vivo toxicity studies to assess the compound's safety profile and therapeutic index.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of TZP-HCl to optimize potency and pharmacokinetic properties.[16]
The systematic approach detailed herein provides a solid foundation for the continued preclinical development of TZP-HCl as a potential new weapon in the fight against antimicrobial resistance.
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (Source: Egyptian Journal of Chemistry, URL: [Link])
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A-Comparative-Guide-to-the-Cross-Reactivity-Profile-of-1-(1-Thiazol-2-yl-ethyl)-piperazine-hydrochloride
Abstract
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride (referred to herein as Compound X). In the absence of extensive public data, we present a robust, experimentally-driven strategy for characterizing its selectivity. This document outlines the scientific rationale for target selection based on structural motifs, details validated protocols for broad-panel screening and confirmatory assays, and offers a clear methodology for data interpretation and comparison. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to build a comprehensive safety and selectivity profile, thereby enabling informed decisions in the progression of Compound X as a potential therapeutic candidate.
Introduction: The Imperative of Selectivity Profiling
In modern drug discovery, the aphorism "one drug, one target" is a guiding principle, though rarely an absolute reality. The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—its ability to interact with the intended biological target while minimizing engagement with unintended off-targets. Off-target interactions can lead to a range of adverse drug reactions (ADRs), derailing promising candidates in late-stage development and posing significant safety risks.[1] Therefore, early and comprehensive in vitro safety pharmacology, or cross-reactivity profiling, is not merely a regulatory hurdle but an essential, cost-effective strategy for de-risking drug candidates.[2][3]
This guide focuses on this compound (Compound X), a molecule whose specific pharmacological profile is not yet widely documented. By dissecting its structure and applying established principles of medicinal chemistry, we can construct a logical and efficient workflow to elucidate its selectivity and compare it to relevant alternatives.
Structural Analysis and Primary Target Hypothesis
The chemical architecture of Compound X contains two key pharmacophores that inform our initial hypotheses: the piperazine ring and the thiazole moiety.
-
Piperazine Moiety: The piperazine scaffold is a privileged structure in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[4] It is a common component of drugs targeting G-protein coupled receptors (GPCRs), such as dopamine (D₂), serotonin (5-HT), and histamine (H₃) receptors.[5][6] Its presence suggests a high probability that Compound X interacts with one or more of these receptor families.
-
Thiazole Moiety: The thiazole ring is another versatile heterocycle found in numerous approved drugs, including anticancer and anti-inflammatory agents.[7][8][9][10] It can participate in various biological interactions and its inclusion in Compound X may confer specificity or modulate the activity endowed by the piperazine group.[7]
Primary Target Hypothesis: Based on the prevalence of the piperazine scaffold in CNS-active agents, we hypothesize that the primary targets of Compound X are likely to be within the dopaminergic or serotonergic receptor families. A secondary possibility includes histamine receptors. The initial phase of investigation should therefore focus on confirming high-affinity binding to these targets before assessing broader cross-reactivity.
A Systematic Workflow for Cross-Reactivity Profiling
A tiered approach is the most efficient method for comprehensive profiling. This begins with a broad, single-concentration screen to identify potential "hits," followed by dose-response studies to confirm and quantify these interactions.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Detailed Experimental Protocols
Trustworthiness in experimental science is built on methodological transparency. The following protocols represent industry-standard, self-validating systems for quantifying compound interactions.
Protocol: GPCR Radioligand Competition Binding Assay (e.g., for Dopamine D₂ Receptor)
This protocol determines the binding affinity (Kᵢ) of Compound X for a specific GPCR by measuring its ability to displace a known high-affinity radioligand.[11][12][13]
Objective: To calculate the inhibitory constant (Kᵢ) of Compound X at the human Dopamine D₂ receptor.
Materials:
-
Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human Dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).
-
Non-specific Determinand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: Compound X dissolved in 100% DMSO, then serially diluted.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore GF/C).
-
Scintillation Cocktail and Microplate Scintillation Counter .
Step-by-Step Methodology:
-
Compound Plating: Prepare a 96-well assay plate. Add 2 µL of serially diluted Compound X (or vehicle/Haloperidol for controls) to appropriate wells.
-
Reagent Preparation: Dilute the D₂ receptor membranes in assay buffer to a final concentration of 10 µ g/well . Dilute [³H]-Spiperone in assay buffer to a final concentration equal to its Kₔ (e.g., 0.2 nM).
-
Assay Incubation: Add 98 µL of the membrane suspension to each well. Then, add 100 µL of the diluted [³H]-Spiperone. The final assay volume is 200 µL.
-
Equilibration: Seal the plate and incubate at room temperature for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[11]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.
-
Signal Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition at each concentration of Compound X relative to the vehicle (0% inhibition) and Haloperidol (100% inhibition) controls.
-
Plot percent inhibition versus the log concentration of Compound X and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]
-
Protocol: In Vitro Kinase Inhibition Assay
This protocol measures the ability of Compound X to inhibit the activity of a specific kinase, a common source of off-target effects.[14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against a panel of kinases.
Materials:
-
Recombinant Kinase: Purified, active enzyme (e.g., Abl1, SRC, LCK).
-
Kinase Substrate: A specific peptide or protein substrate for the target kinase.
-
ATP: Adenosine triphosphate, the phosphate donor.
-
Assay Buffer: Kinase-specific buffer, typically containing MgCl₂.
-
Detection System: e.g., ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.
-
Positive Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).
Step-by-Step Methodology:
-
Compound Plating: Add 1 µL of serially diluted Compound X (or vehicle/positive control) to the wells of a 384-well assay plate.
-
Kinase Reaction: Add 5 µL of a kinase/substrate mixture to each well.
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the enzymatic reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure physiological relevance.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect Signal: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Develop Signal: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity at each concentration of Compound X relative to the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot percent inhibition versus the log concentration of Compound X and fit the data using non-linear regression to determine the IC₅₀ value.
-
Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for interpretation. The selectivity profile should be summarized in tables, comparing Compound X to relevant alternatives. The alternatives should ideally include:
-
Alternative A: A structurally similar compound, to understand the impact of minor chemical modifications.
-
Alternative B: A compound with a similar primary target but a different chemical scaffold, to provide a benchmark for selectivity.
Table 1: Comparative Selectivity Profile at Key CNS Receptors
| Target Receptor | Compound X (Kᵢ, nM) | Alternative A (Kᵢ, nM) | Alternative B (Kᵢ, nM) |
| Dopamine D₂ (Primary) | 15 | 25 | 10 |
| Dopamine D₃ | 45 | 30 | 250 |
| Dopamine D₄ | 120 | 90 | 800 |
| Serotonin 5-HT₂ₐ | 85 | 550 | 35 |
| Serotonin 5-HT₂꜀ | 250 | >1,000 | 150 |
| Histamine H₁ | >1,000 | 750 | 950 |
| Adrenergic α₁ | 950 | >1,000 | 400 |
| Selectivity Ratio (D₂ vs D₃) | 3.0x | 1.2x | 25.0x |
| Selectivity Ratio (D₂ vs 5-HT₂ₐ) | 5.7x | 22.0x | 3.5x |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Kinase Inhibition Profile (Select Hits)
| Kinase Target | Compound X (IC₅₀, nM) | Alternative A (IC₅₀, nM) | Alternative B (IC₅₀, nM) |
| SRC | 850 | 1,200 | >10,000 |
| LCK | 1,500 | 2,500 | >10,000 |
| ROCK1 | >10,000 | >10,000 | 750 |
| PKA | >10,000 | >10,000 | >10,000 |
Data are hypothetical and for illustrative purposes.
Interpretation and Decision-Making Logic
The data generated from these assays must be synthesized into a clear decision-making framework. A selectivity window of at least 100-fold between the primary target and any off-targets is often desired, though this can be target and indication-dependent.
Caption: A decision-making tree for interpreting cross-reactivity data.
Interpretation Insights:
-
From the hypothetical data in Table 1, Compound X shows good potency at its primary target (D₂) but has limited selectivity over the D₃ subtype (3-fold). This could be a desired polypharmacology or an unwanted off-target effect, depending on the therapeutic goal.
-
Alternative A demonstrates that small structural changes can significantly alter the selectivity profile (improved D₂ vs 5-HT₂ₐ selectivity).
-
Alternative B is a highly selective D₂ antagonist but shows a potential off-target liability against ROCK1 kinase (Table 2), an interaction not observed with Compound X. This highlights the importance of broad profiling across different target classes.
Conclusion
This guide establishes a comprehensive, evidence-based methodology for characterizing the cross-reactivity profile of this compound. By combining structural analysis with a tiered experimental approach—from broad panel screening to quantitative, functional assays—researchers can build a robust selectivity profile. Objective comparison with carefully chosen alternatives provides essential context, allowing for a data-driven assessment of a compound's potential liabilities and therapeutic window. Adherence to these principles of scientific integrity and logical progression is paramount for identifying and advancing the safest and most effective drug candidates.
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Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. [Link]
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Jalkute, C. B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Asif, M. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
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Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [Link]
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Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
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White, A. W., et al. (2011). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods. [Link]
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Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]
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A Comparative Benchmarking Guide: Profiling 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride (Compound TPH) Against Standard-of-Care Therapies for Parkinson's Disease
This guide provides an in-depth comparative analysis of a novel investigational compound, 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride (referred to herein as Compound TPH), against established standard-of-care drugs for Parkinson's Disease (PD). As a molecule incorporating both thiazole and piperazine moieties, a scaffold known for diverse pharmacological activities, Compound TPH has been rationally designed as a potential modulator of the dopaminergic system.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its preclinical profile.
Introduction: The Rationale for a Novel Dopaminergic Agent
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra.[3][4] Current therapeutic strategies primarily focus on restoring dopaminergic neurotransmission.[3] The mainstay of treatment, Levodopa, directly replaces dopamine but is associated with long-term motor complications.[3][5] Other standard-of-care drugs include dopamine agonists (e.g., Pramipexole, Ropinirole) and MAO-B inhibitors.[5][6]
While effective, these therapies have limitations, including side effects and waning efficacy over time. This necessitates the development of novel agents with improved selectivity and tolerability. Compound TPH, a thiazolyl-piperazine derivative, is hypothesized to act as a selective dopamine D2/D3 receptor modulator. This guide outlines a comprehensive benchmarking strategy to elucidate its pharmacological profile in comparison to Levodopa/Carbidopa and the D2/D3 receptor agonist Pramipexole.
Mechanism of Action: Elucidating Receptor Affinity and Functional Activity
A foundational step in characterizing any new chemical entity is to determine its primary biological targets and its functional effect on those targets. Given the structural alerts within Compound TPH, we hypothesize an interaction with dopamine receptors, which are critical in the pathophysiology of Parkinson's disease.[7]
In Vitro Receptor Binding Profile
Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. By quantifying the displacement of a known radiolabeled ligand, we can calculate the binding affinity (Ki) of our test compound. A comprehensive panel of dopamine receptor subtypes (D1-D5) is essential to establish selectivity. High affinity for D2 and D3 receptors is often a characteristic of drugs for Parkinson's disease.[8]
Experimental Protocol: Dopamine Receptor Binding Assay
-
Preparation of Membranes: Cell membranes are prepared from cell lines stably expressing human recombinant dopamine receptors (D1, D2, D3, D4, D5).
-
Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors) and varying concentrations of the test compounds (Compound TPH, Pramipexole).
-
Incubation and Termination: The reaction is allowed to reach equilibrium and is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 (concentration of compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative Data Summary:
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) | D2/D1 Selectivity | D3/D2 Selectivity |
| Compound TPH | >1000 | 15.2 | 2.5 | 250 | >1000 | >65x | 6.1x |
| Pramipexole | >5000 | 130.5 | 1.0 | 4500 | >5000 | >38x | 130.5x |
Note: Data is hypothetical for illustrative purposes.
Interpretation: The data suggests that Compound TPH exhibits high affinity for D2 and particularly D3 receptors, with negligible affinity for D1 and D5 receptors. Its selectivity profile differs from Pramipexole, showing a higher relative affinity for D2 receptors compared to its D3 affinity.
Functional Activity: Agonism vs. Antagonism
Scientific Rationale: Following binding affinity, it is crucial to determine the functional consequence of receptor engagement. Does the compound activate the receptor (agonist), block it (antagonist), or partially activate it (partial agonist)? This can be assessed using cell-based functional assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels.[9]
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: CHO cells stably expressing the human D2 receptor are cultured.
-
Assay Procedure: Cells are treated with varying concentrations of Compound TPH or a known agonist (Pramipexole) in the presence of forskolin (to stimulate cAMP production).
-
Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).[10][11]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).
Comparative Data Summary:
| Compound | Receptor | EC50 (nM) | Emax (% of Dopamine) | Functional Activity |
| Compound TPH | D2 | 25.8 | 75% | Partial Agonist |
| Pramipexole | D2 | 85.0 | 95% | Full Agonist |
Note: Data is hypothetical for illustrative purposes.
Interpretation: Compound TPH acts as a potent partial agonist at the D2 receptor. Partial agonism can be a desirable trait, potentially offering a ceiling effect that may reduce the risk of certain side effects associated with full agonists.
In Vivo Pharmacodynamic Profile: Target Engagement and Neurochemical Effects
Scientific Rationale: Demonstrating that a compound can reach its target in the central nervous system and exert a measurable biological effect is a critical step. In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic readout of a drug's effect on neurochemistry.[12][13][14][15]
Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis study.
Experimental Protocol: In Vivo Microdialysis in a Rat Model of PD
-
Animal Model: 6-hydroxydopamine (6-OHDA) lesioned rats are used as a model of Parkinson's disease.
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted targeting the striatum.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid, and baseline dialysate samples are collected.
-
Drug Administration: Compound TPH, Levodopa/Carbidopa, or Pramipexole is administered systemically.
-
Sample Collection & Analysis: Dialysate samples are collected at regular intervals and analyzed for dopamine content using HPLC with electrochemical detection.[16]
Comparative Data Summary:
| Treatment Group | Peak Increase in Striatal Dopamine (% of Baseline) | Duration of Action (hours) |
| Vehicle | 5 ± 2% | - |
| Compound TPH (10 mg/kg) | 150 ± 25% | 4 |
| Levodopa/Carbidopa (25/2.5 mg/kg) | 450 ± 60% | 2.5 |
| Pramipexole (1 mg/kg) | 80 ± 15% | 6 |
Note: Data is hypothetical for illustrative purposes. Pramipexole, as a direct agonist, is not expected to significantly increase dopamine release but is included for context.
Interpretation: Compound TPH significantly increases extracellular dopamine levels in the striatum, though to a lesser extent than Levodopa. However, it demonstrates a longer duration of action. This suggests a potential for less frequent dosing and more stable dopaminergic stimulation.
Behavioral Efficacy: Assessing Motor Function Improvement
Scientific Rationale: The ultimate goal of a therapy for Parkinson's disease is to improve motor function. The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodent models.[17][18][19][20] An effective therapeutic should increase the time an animal can remain on the rotating rod.
Rotarod Test Workflow
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The Decisive Impact of Substitution on Thiazole-Piperazine Potency: A Comparative Guide
In the landscape of medicinal chemistry, the thiazole-piperazine scaffold stands out as a privileged structure, forming the backbone of numerous compounds with diverse therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer agents.[1][2][3] The inherent biological activity of this heterocyclic framework is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparison of the potency of substituted versus unsubstituted thiazole-piperazines, drawing upon experimental data to elucidate the intricate structure-activity relationships (SAR) that govern their pharmacological profiles.
The Unsubstituted Core: A Foundation for Activity
The unsubstituted thiazole-piperazine core possesses a basal level of biological activity, largely attributed to the physicochemical properties of the two heterocyclic rings. The piperazine moiety, with its two nitrogen atoms, often enhances the pharmacokinetic properties of drug candidates.[4] These nitrogen sites can increase water solubility, a critical factor for bioavailability.[4] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the overall electronic and conformational properties of the molecule, allowing it to interact with various biological targets.[5][6] However, it is the strategic addition of substituents that unlocks the full therapeutic potential of this scaffold.
Structure-Activity Relationship (SAR) Analysis: The Power of Substitution
The potency and selectivity of thiazole-piperazine derivatives can be dramatically altered by the addition of functional groups to either the thiazole or piperazine rings. These modifications can influence receptor binding affinity, enzyme inhibition, and pharmacokinetic parameters.
Substitutions on the Thiazole Ring
The thiazole ring offers several positions for substitution, with positions 2 and 4 being the most commonly modified.[2] The electronic properties and size of the substituent at these positions play a crucial role in determining biological activity.
-
Aromatic and Heteroaromatic Substituents: The introduction of aryl or heteroaryl groups at the 2-position of the thiazole ring is a common strategy to enhance potency. For instance, in a series of acetylcholinesterase (AChE) inhibitors, a benzyl group at this position led to a compound with an IC50 value of 0.011 µM, which was more potent than the reference drug donepezil.[7] Similarly, a 2-pyridyl substituent also resulted in potent AChE inhibition.[7] The presence of a phenyl ring attached to the thiazole is often important for activity, and its replacement can be unfavorable.[8]
-
Electron-Donating and Withdrawing Groups: The electronic nature of substituents on an appended phenyl ring can fine-tune activity. For example, in a series of thiazolylhydrazone derivatives targeting AChE, a methoxy group (an electron-donating group) on the phenyl ring resulted in one of the most active compounds in the series.[7][9] Conversely, halogen substitutions, which are electron-withdrawing, have also been shown to be important for activity in certain contexts, such as for anticonvulsant properties.[6]
Substitutions on the Piperazine Ring
The piperazine ring typically has one nitrogen linked to the thiazole moiety and the other available for substitution. This position is a key determinant of pharmacological activity and selectivity.
-
Aryl and Alkyl Substituents: The nature of the group attached to the distal nitrogen of the piperazine ring significantly impacts receptor binding. In the context of dopamine D2/D3 receptor ligands, N-phenylpiperazine analogs can achieve high selectivity for the D3 receptor subtype.[10] The introduction of a 4-fluorobenzyl group on the piperazine moiety has been identified as a crucial anticancer functional group in some derivatives.[4]
-
Impact on Selectivity: The substitution on the piperazine ring can dramatically shift the selectivity of a compound. For example, in a study of histamine H3 and sigma-1 receptor antagonists, replacing a piperidine ring with a piperazine moiety significantly altered the binding affinity for these two receptors.[11] Specifically, the piperazine-containing compound showed a much higher affinity for the sigma-1 receptor compared to its piperidine counterpart.[11]
Visualizing Structure-Activity Relationships
To better understand the key modification points on the thiazole-piperazine scaffold, the following diagram illustrates the general structure and highlights the positions where substitutions have a significant impact on potency.
Caption: Key modification points on the thiazole-piperazine scaffold.
Comparative Potency Data
The following table summarizes experimental data from various studies, highlighting the significant increase in potency observed with specific substitutions compared to either an unsubstituted parent compound or a reference drug.
| Compound Series/Target | Unsubstituted/Reference Potency | Substituted Analog | Substituent(s) | Substituted Potency (IC50/Ki) | Fold Increase in Potency | Reference |
| Acetylcholinesterase Inhibitors | Donepezil (IC50 = 0.054 µM) | Thiazole-piperazine derivative | Benzyl at thiazole-2-position | 0.011 µM | ~5-fold vs. Donepezil | [7] |
| Acetylcholinesterase Inhibitors | Donepezil (IC50 = 0.0287 µM) | Thiazolylhydrazone derivative | Methoxy on phenyl ring | 0.0317 µM | Comparable to Donepezil | [7] |
| Dopamine D3 vs. D2 Receptor Ligands | - | 4-thiazolylphenyl N-phenylpiperazine | Fluoride substitution | Nanomolar affinity for D3 | ~500-fold D3 vs. D2 selectivity | [10] |
| Anticancer (HeLa cells) | Parent Compound (IC50 = 15.1 µM) | UA derivative with piperazine | 4-fluorobenzyl on piperazine | 2.6 µM | ~5.8-fold | [4] |
| Antiplasmodial (Dd2 strain) | - | Piperazine-tethered thiazole | Specific disubstitution | 102 nM | - | [1] |
Experimental Protocols for Potency Determination
To ensure the trustworthiness and reproducibility of potency data, standardized experimental protocols are essential. A common method for evaluating the potency of compounds targeting G-protein coupled receptors (GPCRs), such as dopamine receptors, is the radioligand binding assay.
Protocol: Radioligand Binding Assay for Dopamine D3 Receptor
This protocol is a self-validating system designed to determine the binding affinity (Ki) of a test compound for the D3 dopamine receptor.
Materials:
-
Cell membranes expressing human D3 dopamine receptors.
-
[3H]-Spiperone (radioligand).
-
Test compounds (substituted and unsubstituted thiazole-piperazines).
-
Haloperidol (a known D3 antagonist for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw the frozen cell membranes expressing the D3 receptor on ice.
-
Prepare serial dilutions of the test compounds and the reference compound (haloperidol).
-
Prepare the radioligand solution at the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells.
-
For total binding, add only the vehicle.
-
For non-specific binding, add a high concentration of haloperidol.
-
-
Incubation:
-
Add the cell membranes to each well.
-
Initiate the binding reaction by adding the [3H]-Spiperone to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Causality and Self-Validation:
-
Why serial dilutions? This allows for the determination of a dose-response curve, which is essential for accurately calculating the IC50.
-
Why include total and non-specific binding wells? These act as controls. The difference between them represents the specific binding to the target receptor, ensuring that the measured effect is not due to random binding to other components of the assay.
-
Why use a known antagonist like haloperidol? This provides a positive control and a means to define the non-specific binding, thereby validating the assay's ability to detect receptor-specific interactions.
Conclusion and Future Directions
The evidence overwhelmingly demonstrates that substitutions on the thiazole-piperazine scaffold are not merely decorative but are fundamental to modulating biological potency and selectivity. While the unsubstituted core provides a starting point, it is the strategic and well-considered addition of functional groups that elevates these molecules to potent therapeutic candidates. The structure-activity relationships discussed highlight the importance of factors such as aromaticity, electronic effects, and steric bulk in optimizing interactions with biological targets.
Future research in this area should continue to explore novel substitutions and bioisosteric replacements for the thiazole and piperazine rings to further refine the pharmacological profiles of these compounds.[12][13][14][15] The use of computational modeling in conjunction with empirical screening will be invaluable in predicting the effects of new substitutions and accelerating the discovery of next-generation thiazole-piperazine-based therapeutics.
References
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Title: Piperazine skeleton in the structural modification of natural products: a review - PMC, Source: National Center for Biotechnology Information, URL: [Link]
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Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH, Source: National Center for Biotechnology Information, URL: [Link]
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Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI, Source: MDPI, URL: [Link]
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A Head-to-Head Comparison of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride and ABT-239 for Histamine H3 Receptor Modulation
In the landscape of neuropharmacological research, the histamine H3 receptor (H3R) has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders. As a presynaptic autoreceptor, the H3R modulates the synthesis and release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Antagonists and inverse agonists of the H3R are of particular interest for their potential to enhance cognitive function, promote wakefulness, and offer therapeutic benefits in conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
This guide provides a detailed comparative analysis of two compounds that interact with the H3R: the well-characterized, potent, and selective antagonist ABT-239, and the less-studied 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride, a representative of the thiazole-piperazine scaffold. Due to a disparity in publicly available data, this comparison will focus on a deep dive into the pharmacological profile of ABT-239, with a broader discussion of the known attributes of the chemical class to which this compound belongs.
Chemical Identity and Structural Class
A fundamental aspect of understanding the pharmacological activity of a compound is its chemical structure. ABT-239 is a non-imidazole H3R antagonist, a structural class developed to overcome some of the limitations of earlier imidazole-based antagonists, such as potential inhibition of cytochrome P450 enzymes. In contrast, this compound belongs to a class of compounds containing a thiazole ring linked to a piperazine moiety. While many piperazine derivatives have been explored for their H3R activity, the specific pharmacological profile of this particular compound is not extensively documented in peer-reviewed literature.
| Compound | Chemical Structure | Molecular Formula |
| ABT-239 | 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile | C₂₂H₂₂N₂O |
| This compound | 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine | C₉H₁₅N₃S (for the free base) |
Mechanism of Action and Receptor Pharmacology
The primary mechanism of action for both compounds, in the context of this comparison, is their interaction with the histamine H3 receptor.
ABT-239 is a potent and selective H3 receptor antagonist and inverse agonist. This dual activity means that it not only blocks the action of the endogenous agonist, histamine, but also reduces the constitutive activity of the receptor. This leads to an increase in the synthesis and release of histamine and other neurotransmitters in the brain. The blockade of H3 autoreceptors on histaminergic neurons disinhibits these neurons, leading to enhanced histaminergic transmission. Furthermore, by blocking H3 heteroreceptors on other neuronal populations, ABT-239 can increase the release of acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes and wakefulness.[1][2]
The pharmacological data for This compound is less clear. Research on related N-substituted piperazine derivatives has indicated that some possess weak antagonistic properties at the H3 receptor.[1] Studies on other thiazole-piperazine derivatives have shown that the substitution pattern on the thiazole ring is critical for H3R antagonist activity.[3] However, without specific binding affinity data (e.g., Kᵢ values) and functional assay results for this compound, a direct comparison of its potency and efficacy with ABT-239 is not possible based on the available scientific literature.
Visualizing the H3 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the histamine H3 receptor and the modulatory effect of an antagonist/inverse agonist.
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A Senior Application Scientist's Guide to Reproducibility in Nociceptive Testing: Hot-Plate vs. Tail-Clip Assays
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel analgesics, the reliability of our preclinical data is paramount. The ability to consistently reproduce antinociceptive effects is the bedrock upon which successful drug development programs are built. Among the arsenal of thermal nociception assays, the hot-plate and tail-clip (often substituted with tail-flick for ethical and practical reasons) tests are venerable workhorses. However, their seeming simplicity belies a complexity that can significantly impact experimental reproducibility.
This guide provides an in-depth comparison of these two methodologies, moving beyond mere protocol recitation. We will explore the neurobiological underpinnings of each test, dissect the critical parameters that govern their reproducibility, and offer field-proven insights to help you select the most appropriate assay for your research question and enhance the robustness of your findings.
Understanding the Assays: Beyond a Simple Flick or Lick
At their core, both tests measure the latency of a withdrawal response to a noxious stimulus. However, the nature of the stimulus and, more importantly, the neural circuits mediating the response, are fundamentally different. This distinction is the primary determinant of their utility and reproducibility.
The Hot-Plate Test: A Supraspinal Integration of Pain
First described by Eddy and Leimbach in 1953, the hot-plate test assesses the response to a constant, noxious thermal stimulus applied to the plantar surface of a rodent's paws.[1] The animal is placed on a heated surface, and the latency to exhibit a nocifensive behavior—typically hind paw licking, shaking, or jumping—is recorded.[2][3]
Causality Behind the Endpoint: The key feature of the hot-plate test is that the measured response is not a simple spinal reflex. Behaviors like paw licking are considered complex, integrated responses that require processing by higher brain centers.[4] This is evidenced by the fact that spinal transection eliminates the hind limb withdrawal response in this assay.[2] This "supraspinal" integration means the test is not just measuring nociceptive threshold, but also the animal's cognitive and emotional reaction to the painful stimulus, making it particularly sensitive to centrally acting analgesics like opioids.[1][5]
The Tail-Clip/Flick Test: A Spinal Reflex-Dominant Assay
The tail-flick test, first detailed by D'Amour and Smith in 1941, involves applying a focused beam of radiant heat to the animal's tail and measuring the time it takes for the animal to flick its tail away from the stimulus.[6] The tail-clip test is a mechanical variant where pressure is applied via a clip, and the endpoint is the attempt to dislodge it.[7] Due to the potential for tissue damage with the clip method, the thermal tail-flick test is more commonly used and will be the focus here.
Causality Behind the Endpoint: The tail flick is predominantly a spinally mediated reflex.[5] The thermal stimulus activates nociceptors in the tail, sending a signal up the sensory nerves to the spinal cord, which in turn activates a motor neuron to cause the tail flick. While there is some influence from higher brain centers, the primary reflex arc is spinal.[2] This makes the test excellent for detecting analgesics that act at the spinal cord level.
Comparative Analysis: Hot-Plate vs. Tail-Flick
Choosing the right assay requires a clear understanding of their respective strengths and weaknesses. The following table summarizes the key differentiators that influence reproducibility and interpretation.
| Feature | Hot-Plate Test | Tail-Flick Test | Rationale & Impact on Reproducibility |
| Primary Nociceptive Pathway | Supraspinal (integrated)[2][5] | Spinal (reflexive)[5][8] | High Impact: The hot-plate's complexity can introduce more variability from non-nociceptive factors (e.g., anxiety, motor activity). The tail-flick's simpler reflex pathway can lead to more consistent baseline latencies. |
| Behavioral Endpoint | Paw licking, jumping[2] | Tail flick/withdrawal[6] | Moderate Impact: Paw licking is a distinct, easily scored behavior. The tail flick can sometimes be subtle, requiring a well-trained observer or automated system to score consistently. |
| Sensitivity to Analgesics | Strong for centrally acting analgesics (e.g., opioids).[1][9] | Effective for spinally acting and strong centrally acting analgesics.[7] | Application-Dependent: A compound's mechanism of action will dictate its efficacy in each test. Mismatched mechanisms can lead to false negatives and poor reproducibility across different drug classes. |
| Animal Handling | Unrestrained in an enclosure.[2] | Requires restraint (e.g., in a tube).[8][10] | High Impact: Restraint is a significant stressor that can alter baseline pain sensitivity and analgesic effects, increasing variability. The hot-plate's lack of restraint is a major advantage for reproducibility. |
| Learning/Habituation | Animals can learn the association, potentially altering latency in repeated tests.[3][11] | Learned avoidance behaviors can occur but are generally considered less pronounced than in the hot-plate test.[2] | Moderate Impact: Repeated testing can be a source of variance in both assays. Proper experimental design with adequate inter-trial intervals is crucial. |
| Operator Influence | Lower (timer starts on placement, stops on clear behavior). | Higher (stress from handling, precise positioning of heat source).[7] | High Impact: The skill and consistency of the experimenter, especially in handling for the tail-flick test, is a major source of inter- and intra-lab variability. |
Experimental Protocols for Maximizing Reproducibility
A protocol is only as good as its execution. The following step-by-step methodologies are designed as self-validating systems, incorporating best practices to minimize variability.
Protocol 1: The Hot-Plate Test
This protocol emphasizes habituation and clear endpoint definition to ensure data integrity.
-
Apparatus Preparation: Set the hot plate surface to a constant temperature, typically between 50-55°C.[2] The temperature must be meticulously calibrated and consistent across all trials.
-
Animal Acclimation: Transport animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.[3] This minimizes stress-induced alterations in nociception.
-
Baseline Latency Determination:
-
Place the animal gently onto the center of the hot plate within the transparent cylinder and immediately start the timer.[1]
-
Observe for the first definitive nocifensive behavior, prioritizing hind paw licking or jumping as the most reliable endpoints.[2] Forepaw licking can be confounded by grooming behavior.
-
Stop the timer immediately upon observing the endpoint.
-
Crucial Control: Implement a pre-determined cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove it and assign it the cut-off latency.[3]
-
-
Drug Administration: Administer the test compound or vehicle control. Allow for an appropriate absorption and distribution period based on the compound's pharmacokinetics.
-
Post-Treatment Testing: At the designated time point(s) post-administration, repeat the test as described in step 3.
-
Data Analysis: The primary metric is the change in latency from baseline after drug administration. This is often expressed as the Maximum Possible Effect (%MPE).
Protocol 2: The Tail-Flick Test (Radiant Heat)
This protocol focuses on minimizing stress from handling and ensuring consistent stimulus application.
-
Apparatus Setup: Calibrate the radiant heat source (e.g., an analgesiometer) to deliver a consistent intensity.[8]
-
Animal Habituation to Restraint: This is the most critical step for reproducibility.
-
On days preceding the experiment, acclimate the animals to the restraining device (e.g., a plastic tube) for brief periods (2-3 times).[10] This reduces the stress of restraint on the test day.
-
-
Baseline Latency Determination:
-
Gently place the animal in the restrainer.
-
Position the tail over the heat source aperture, ensuring the stimulus is applied to the same distal portion of the tail in every trial.[2]
-
Activate the heat source and timer simultaneously.[6]
-
The timer automatically stops when the tail flicks out of the path of the light beam.
-
Crucial Control: As with the hot-plate, a cut-off time (e.g., 10-15 seconds) is mandatory to prevent burns.[12]
-
-
Drug Administration: Administer the compound or vehicle as required.
-
Post-Treatment Testing: Repeat the latency measurement at the appropriate time points.
-
Data Analysis: Calculate the change in latency from baseline. Multiple baseline readings can be averaged to establish a stable pre-drug response.[5]
Visualizing Workflows and Neural Pathways
To further clarify the procedural and biological differences, the following diagrams illustrate the experimental workflows and the primary neural circuits involved.
Caption: Experimental workflows for the Hot-Plate and Tail-Flick tests.
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Comparative Analysis and IVIVC of a Novel CNS Agent: 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
A Senior Application Scientist's Guide to Establishing In Vitro-In Vivo Correlation
Introduction: The Quest for Novel Psychotherapeutics
The landscape of central nervous system (CNS) drug discovery is one of continuous evolution, driven by the urgent need for more effective and safer therapies for psychiatric disorders.[1][2] The thiazole and piperazine moieties are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties and ability to interact with key biological targets.[3][4] This guide focuses on a novel investigational compound, 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride (hereafter referred to as TPEP-HCl), a molecule designed to merge the advantageous structural features of both rings.
Given the structural similarities of the piperazine group to existing antipsychotic agents that target dopaminergic pathways, we hypothesize that TPEP-HCl may exhibit activity at dopamine receptors.[1][5] This document provides a comprehensive guide for researchers on establishing a robust In Vitro-In Vivo Correlation (IVIVC) for TPEP-HCl. An IVIVC is a critical predictive mathematical model that connects in vitro drug properties with in vivo responses, serving as a cornerstone for efficient drug development and regulatory submissions.[6][7][8][9]
For the purpose of this illustrative guide, the experimental data presented for TPEP-HCl is hypothetical, designed to demonstrate the principles and methodologies of establishing a successful IVIVC. We will compare its profile against established antipsychotic agents to contextualize its potential therapeutic value.
Hypothesized Mechanism of Action: Dopamine D2 Receptor Antagonism
Many first and second-generation antipsychotics exert their therapeutic effects by modulating the dopamine D2 receptor (D2R).[1][10] We postulate that TPEP-HCl acts as a D2R antagonist. The primary objective of our initial in vitro screening is to determine the binding affinity of TPEP-HCl for the D2R, as this is a fundamental characteristic that often correlates with in vivo potency. A high binding affinity would provide the first piece of evidence supporting our hypothesis and justify further investigation in more complex biological systems.
Below is a diagram illustrating the hypothesized signaling pathway.
Caption: Hypothesized mechanism of TPEP-HCl as a D2R antagonist.
Part 1: In Vitro Characterization - D2 Receptor Binding Affinity
The foundational step in our evaluation is to quantify the direct interaction between TPEP-HCl and its putative target. A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[11]
Causality of Experimental Choice: We employ a competitive binding assay using [³H]Spiperone, a well-characterized, high-affinity D2R antagonist. By measuring the ability of TPEP-HCl to displace [³H]Spiperone, we can accurately calculate its inhibition constant (Ki), a direct measure of binding affinity. Lower Ki values indicate higher affinity. This approach provides a robust, quantitative metric that is essential for the "in vitro" component of our IVIVC.[12][13]
Experimental Workflow: D2R Competitive Binding Assay
Caption: Workflow for the in vitro D2R competitive binding assay.
Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor. Homogenize cells and prepare membrane fractions via differential centrifugation.
-
Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of various concentrations of TPEP-HCl or the reference compound (Haloperidol), ranging from 0.1 nM to 100 µM.
-
50 µL of [³H]Spiperone at a final concentration of 0.2 nM (approximately its Kd).
-
100 µL of D2R membrane preparation (containing ~15 µg of protein).
-
For non-specific binding determination, use 10 µM of unlabeled Haloperidol in separate wells.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to ensure equilibrium is reached.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with 5 mL of scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
In Vitro Data Summary
| Compound | IC50 (nM) | Binding Affinity (Ki, nM) |
| TPEP-HCl (Hypothetical) | 8.5 | 4.2 |
| Haloperidol (Reference) | 2.1 | 1.0 |
| Olanzapine (Comparator)[1] | 6.4 | 3.1 |
Interpretation: The hypothetical data indicate that TPEP-HCl binds to the dopamine D2 receptor with high affinity (Ki = 4.2 nM). While its affinity is approximately four-fold lower than the potent first-generation antipsychotic Haloperidol, it is comparable to that of Olanzapine, a widely used second-generation antipsychotic.[1] This result strongly supports further investigation in a relevant in vivo model.
Part 2: In Vivo Evaluation - The Forced Swim Test
To bridge the gap from molecular interaction to physiological response, we must select an appropriate in vivo model. The Forced Swim Test (FST) is a widely used behavioral assay to screen for compounds with potential antidepressant or antipsychotic activity.[15][16] It is based on the principle that animals, when placed in an inescapable stressful situation (a cylinder of water), will eventually adopt an immobile posture.[17] Compounds with CNS activity can alter the duration of this immobility.
Causality of Experimental Choice: While classically a screen for antidepressants, the FST is also sensitive to atypical antipsychotics, which can reduce immobility time. This test provides a quantifiable behavioral output (immobility time) that can be correlated with the in vitro binding affinity. It serves as a cost-effective, high-throughput initial screen to establish proof-of-concept for the compound's ability to engage CNS targets and elicit a functional response in a living organism.
Experimental Workflow: Mouse Forced Swim Test
Caption: Workflow for the in vivo mouse Forced Swim Test.
Protocol: Forced Swim Test (FST)
-
Animals: Use male C57BL/6 mice, 8-10 weeks old, housed in groups with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) filled with 15 cm of water maintained at 24 ± 1°C.[17]
-
Drug Preparation and Administration: Dissolve TPEP-HCl in a vehicle of sterile saline. Administer TPEP-HCl (at doses of 1, 5, and 10 mg/kg), vehicle, or a positive control (Risperidone, 1 mg/kg) via intraperitoneal (IP) injection 30 minutes before the test.
-
Test Procedure:
-
Behavioral Scoring: A trained observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[19]
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc Dunnett's test to compare treatment groups to the vehicle control group. A p-value of <0.05 is considered statistically significant.
In Vivo Data Summary
| Treatment Group (n=10/group) | Dose (mg/kg, IP) | Average Immobility Time (seconds) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | - | 155 ± 8.2 | - |
| TPEP-HCl (Hypothetical) | 1 | 148 ± 7.5 | -4.5% |
| TPEP-HCl (Hypothetical) | 5 | 110 ± 6.1 | -29.0% |
| TPEP-HCl (Hypothetical) | 10 | 85 ± 5.4 | -45.2% |
| Risperidone (Comparator) | 1 | 92 ± 6.8* | -40.6% |
*p < 0.05 compared to Vehicle control
Interpretation: The in vivo results demonstrate that TPEP-HCl significantly and dose-dependently reduces immobility time in the FST. The effect at the 10 mg/kg dose is comparable in magnitude to the active dose of the comparator, Risperidone. This behavioral effect is consistent with the profile of an active CNS agent and provides the crucial "in vivo" data point for our correlation analysis.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The central goal of this guide is to correlate the molecular-level data with the organismal-level data. A successful IVIVC allows in vitro results to serve as a surrogate for in vivo performance, which can accelerate development and support regulatory decisions.[20]
Logical Framework: Our high-affinity in vitro binding to the D2R (Ki = 4.2 nM) is the initiating event. This binding is hypothesized to modulate dopaminergic signaling in the brain, leading to the observed behavioral outcome—a reduction in immobility time in the FST. The dose-dependent nature of the in vivo effect strengthens this correlation; as we increase the dose, more drug is available to occupy the D2R targets, leading to a greater physiological response.
Caption: Logical framework for the IVIVC of TPEP-HCl.
Comparative Discussion: TPEP-HCl presents a promising profile. Its in vitro D2R binding affinity is in the same single-digit nanomolar range as effective second-generation antipsychotics like Olanzapine and Risperidone.[1] The in vivo data corroborates this, showing a potent, dose-dependent effect in a behavioral model sensitive to these drugs. The 10 mg/kg dose of TPEP-HCl achieved a 45.2% reduction in immobility, which is comparable to the 40.6% reduction seen with 1 mg/kg of Risperidone. While a direct dose comparison is complex without full pharmacokinetic data, the magnitude of the maximal effect is clearly aligned with clinically relevant comparators.
This strong correlation between high-affinity in vitro binding and a significant in vivo behavioral response provides a solid foundation for advancing TPEP-HCl into further preclinical development, including more specific models of psychosis, pharmacokinetic profiling, and safety toxicology studies.
Conclusion and Future Directions
This guide has detailed the systematic process for establishing an initial in vitro-in vivo correlation for the novel compound this compound (TPEP-HCl). Based on our hypothetical yet scientifically grounded data, TPEP-HCl demonstrates:
-
High-affinity binding to the dopamine D2 receptor in vitro , comparable to established second-generation antipsychotics.
-
Significant, dose-dependent activity in a relevant in vivo behavioral model , indicating CNS target engagement and functional efficacy.
The strong concordance between these datasets establishes a preliminary Level A IVIVC, providing confidence that the in vitro receptor binding assay is a meaningful predictor of in vivo activity. Future work should focus on expanding this correlation by developing a pharmacokinetic/pharmacodynamic (PK/PD) model, which would link plasma concentrations of TPEP-HCl to both receptor occupancy and the magnitude of the behavioral response. This advanced IVIVC model would be an invaluable tool for predicting clinical efficacy and guiding dose selection in future human trials.
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Marconi, E., et al. (2024). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. International Journal of Molecular Sciences. Available at: [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]
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Dattani, S. (2024). Antipsychotic medications: a timeline of innovations and remaining challenges. Our World in Data. Available at: [Link]
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Kumar, D., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride
Foreword: As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper disposal of chemical reagents is not a mere regulatory formality but a critical component of our scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(1-Thiazol-2-yl-ethyl)-piperazine hydrochloride.
Section 1: Hazard Analysis & Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of this compound suggests a multi-faceted hazard profile.
-
Piperazine Moiety: Piperazine and its derivatives are known to be skin and respiratory sensitizers and can cause severe skin burns and eye damage.[4][5][6]
-
Thiazole Moiety: Thiazole-containing compounds can be bioactive and may present hazards including acute toxicity if swallowed, inhaled, or in contact with skin.[2][7]
-
Hydrochloride Salt: As a hydrochloride salt, this compound is acidic. When dissolved in water, it will lower the pH and can be corrosive to metals and tissue.
Based on aggregated data from related structures, the compound should be treated as possessing the following hazards until specific data becomes available.[2][8]
Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound in any form (solid or solution).
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a significant splash risk.
-
Skin Protection: An appropriately rated, chemical-resistant lab coat must be worn. Use nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Respiratory Protection: For handling fine powders or when aerosolization is possible, a full-face respirator with an appropriate particulate filter is recommended to prevent respiratory tract irritation.[1] All handling of the solid compound should occur within a certified chemical fume hood.[9]
First Aid Measures
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10][11]
-
Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]
Section 2: Spill Management Protocol
Accidental spills must be managed swiftly and safely to mitigate exposure and environmental contamination.
Small Spills (Solid < 1g; Solution < 10 mL)
-
Ensure the area is well-ventilated (fume hood is ideal).
-
Wearing full PPE, gently cover the spill with a dry absorbent material like vermiculite or sand. Avoid raising dust.
-
Carefully sweep or scoop the mixture into a clearly labeled, sealable hazardous waste container.[10][11]
-
Wipe the spill area with a damp cloth, then decontaminate with a suitable laboratory detergent and water.
-
Collect all cleaning materials as hazardous waste.
Large Spills
-
Evacuate all non-essential personnel from the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.
-
Prevent the spill from entering drains or waterways.[4][6][7]
-
If safe to do so, contain the spill using spill socks or other appropriate barriers. Do not attempt cleanup of a large spill without specialized training and equipment.
Section 3: The Principle of Compliant Chemical Disposal
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the EPA.[12] Because of its hazardous characteristics (corrosivity, toxicity, sensitization potential), this compound must be disposed of as hazardous waste .
Under no circumstances should this chemical or its solutions be disposed of down the drain. [6][13] Doing so can harm aquatic life and compromise water treatment systems.[6] Furthermore, its thermal decomposition can produce toxic oxides of nitrogen (NOx) and sulfur (SOx), making controlled incineration at a licensed facility the appropriate disposal pathway.[14]
Every laboratory that generates hazardous waste is required to have a waste management plan, often as part of a broader Laboratory Management Plan.[15][16] All procedures described below must be performed in accordance with your institution's specific policies.
Section 4: Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from the point of generation to its final removal from the laboratory.
Step 1: Waste Identification and Segregation
-
Pure Compound (Solid): Unused or expired solid this compound is classified as toxic and corrosive solid waste. It should be collected in a designated container for "Solid Organic Hazardous Waste."
-
Solutions: Aqueous solutions should be collected in a container for "Aqueous Hazardous Waste." Do not mix with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong bases or oxidizing agents.
-
Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are contaminated with the compound must also be disposed of as solid hazardous waste.
Step 2: Container Selection
-
Use only chemically compatible containers, such as High-Density Polyethylene (HDPE) or glass bottles.
-
Crucially, do not use metal containers. The acidic nature of the hydrochloride salt can corrode metal, leading to container failure and leakage.[17]
-
Ensure the container has a secure, leak-proof screw cap.
Step 3: Waste Labeling
Proper labeling is a legal requirement and essential for safety. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
Full Chemical Name: "this compound" (do not use abbreviations).
-
Hazard Identification: Check boxes for "Toxic" and "Corrosive."
-
Constituents: List all components and their approximate percentages.
Step 4: In-Lab Storage (Satellite Accumulation)
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[17]
-
The SAA must be in a well-ventilated area, away from heat or ignition sources.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Arranging for Final Disposal
-
Laboratories are typically allowed to store hazardous waste for a limited time (e.g., up to 90 or 180 days, depending on generator status).[17][18]
-
Contact your institution's EHS department to schedule a waste pickup well before the deadline.
-
EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of via high-temperature incineration or another approved method.[5][10][12]
Section 5: Summary of Key Information
For quick reference, the essential safety and disposal data is summarized below.
| Parameter | Description |
| Primary Hazards | Harmful if swallowed, potential for severe skin/eye damage, skin and respiratory sensitization, corrosive.[2][6][8] |
| GHS Hazard Codes (Anticipated) | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction).[6][8] |
| Required PPE | Chemical safety goggles, nitrile/neoprene gloves, chemical-resistant lab coat. Work in a fume hood.[1] |
| Spill Cleanup | Use dry, inert absorbent material (vermiculite, sand). Collect as hazardous waste.[4] |
| Disposal Route | Hazardous Waste Only. Do NOT dispose of in drains or regular trash.[6][13] |
| Waste Container | Labeled, sealed, non-metallic (HDPE or glass) container.[17] |
| Final Disposal Method | Collection by institutional EHS for transport to a licensed TSDF, likely for controlled incineration.[1][5][12] |
Section 6: Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of chemical waste.
References
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
